(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Description
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Properties
IUPAC Name |
(2S)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-7(6(9)10)4-3-5-8-7;/h8H,2-5H2,1H3,(H,9,10);1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRIGVRKLONTDM-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(CCCN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of (S)-2-Ethylpyrrolidine-2-carboxylic acid Hydrochloride
This guide provides a comprehensive overview of the essential physicochemical properties of (S)-2-ethylpyrrolpyrrolidine-2-carboxylic acid hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. It offers a foundational understanding of the methodologies required to ascertain these critical parameters, ensuring data integrity and reproducibility in a research and development setting.
The scarcity of publicly available data for this specific molecule necessitates a focus on robust experimental protocols. This guide, therefore, serves as a detailed manual, empowering researchers to generate high-quality data in their own laboratories. We will delve into the causality behind experimental choices, presenting each protocol as a self-validating system.
Compound Identity and Structure
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid derivative. Its structure, comprising a pyrrolidine ring with an ethyl and a carboxylic acid group at the C2 position, makes it a valuable building block in medicinal chemistry. The hydrochloride salt form generally enhances stability and aqueous solubility.
Chemical Structure:
Table 1: General Information
| Parameter | Value | Source |
| IUPAC Name | (2S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride | N/A |
| CAS Number | 1431699-61-4 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White to off-white solid | N/A |
| Storage | Inert atmosphere, room temperature | [1] |
Thermal Properties: Melting Point and Decomposition
The melting point of a crystalline solid is a critical indicator of its purity. For a pure substance, the melting range is typically narrow. A broad melting range often suggests the presence of impurities.
This protocol adheres to the principles outlined in standard pharmacopeias for melting point determination.[2][3]
Rationale: The capillary method is a widely accepted and cost-effective technique for determining the melting point of a powdered solid.[4] The gradual heating allows for precise observation of the phase transition from solid to liquid.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and in a fine powdered form. This can be achieved by grinding the sample with a mortar and pestle.[5]
-
Press the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube.
-
Tap the bottom of the capillary tube on a hard surface to compact the sample to a height of 2-3 mm.[2]
-
-
Apparatus Setup:
-
Insert the packed capillary tube into the heating block of a calibrated melting point apparatus.
-
Ensure the thermometer or temperature sensor is correctly positioned to accurately measure the temperature of the heating block.
-
-
Melting Point Determination:
-
If the approximate melting point is unknown, a rapid preliminary heating (10-20 °C/min) can be performed to estimate the melting range.[3]
-
For an accurate determination, start heating at a rate that will bring the temperature to about 10 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.[5]
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This is the melting range.
-
Data Presentation:
Table 2: Melting Point Data
| Trial | Onset of Melting (°C) | Completion of Melting (°C) | Melting Range (°C) | Observations |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Average |
Workflow for Melting Point Determination:
Caption: Workflow for Capillary Melting Point Determination.
Volatile Impurities: Loss on Drying
The Loss on Drying (LOD) test determines the percentage of volatile matter, including water and residual solvents, that is removed from a sample under specified drying conditions. This is a crucial quality control parameter.
This protocol is based on the guidelines provided in the United States Pharmacopeia (USP) General Chapter <731>.[6][7][8][9]
Rationale: The gravimetric method is a simple and effective way to determine the total amount of volatile substances in a sample by measuring the weight loss after drying.
Step-by-Step Methodology:
-
Preparation:
-
Pre-dry a clean, tared, glass-stoppered weighing bottle and its stopper for 30 minutes under the same conditions to be used for the sample.
-
Allow the weighing bottle to cool to room temperature in a desiccator before weighing.
-
-
Sample Handling:
-
Accurately weigh 1-2 g of this compound into the tared weighing bottle and record the initial weight.[10]
-
Distribute the sample evenly on the bottom of the weighing bottle.
-
-
Drying:
-
Place the weighing bottle with the sample (stopper removed and placed alongside) in a drying oven at a specified temperature (e.g., 105 °C, unless the substance melts at a lower temperature).[10]
-
Dry for a specified period (e.g., 3 hours) or until a constant weight is achieved.
-
-
Weighing:
-
After drying, promptly close the weighing bottle with its stopper and transfer it to a desiccator to cool to room temperature.
-
Once cooled, reweigh the bottle and its contents accurately.
-
-
Calculation:
-
Calculate the percentage loss on drying using the following formula:
% LOD = ((Initial Weight of Sample - Final Weight of Sample) / Initial Weight of Sample) * 100
-
Data Presentation:
Table 3: Loss on Drying Data
| Trial | Initial Weight (g) | Final Weight (g) | Weight Loss (g) | Loss on Drying (%) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Average |
Solubility Profile
Solubility is a critical physicochemical property that influences a drug's bioavailability and formulation development. The solubility of this compound should be determined in various solvents relevant to pharmaceutical processing and physiological conditions.
This protocol is a standard method for determining the equilibrium solubility of a compound.[11][12]
Rationale: The shake-flask method allows the system to reach thermodynamic equilibrium, providing a true measure of the compound's solubility in a given solvent at a specific temperature.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of vials containing a known volume of the selected solvents (e.g., water, phosphate-buffered saline (pH 7.4), 0.1 N HCl, ethanol, methanol).
-
For pH-dependent solubility, use appropriate buffers as outlined by the World Health Organization for Biopharmaceutics Classification System (BCS) studies.[13]
-
-
Equilibration:
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
Seal the vials and place them in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Analysis:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant.
-
Filter the supernatant through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Data Presentation:
Table 4: Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Water | 25 | ||
| PBS (pH 7.4) | 37 | ||
| 0.1 N HCl | 37 | ||
| Ethanol | 25 | ||
| Methanol | 25 |
Workflow for Solubility Determination:
Caption: Workflow for Shake-Flask Solubility Determination.
Acidity Constant (pKa)
The pKa value(s) of a molecule describe its ionization state at different pH values. For an amino acid hydrochloride, there will be at least two ionizable groups: the carboxylic acid and the protonated amine.
This is a classic and reliable method for determining the pKa of ionizable compounds.[14][15][16]
Rationale: Potentiometric titration monitors the change in pH of a solution as a titrant of known concentration is added. The pKa values can be determined from the inflection points of the resulting titration curve.
Step-by-Step Methodology:
-
Preparation:
-
Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.
-
The concentration of the analyte solution should be in the range of 1-10 mM.
-
-
Titration:
-
Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25 °C).
-
Begin stirring the solution gently.
-
Start the titration by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
Calculate the first derivative of the titration curve (ΔpH/ΔV). The equivalence points correspond to the maxima on the first derivative curve.
-
The pKa values are determined from the pH at the half-equivalence points. For a diprotic acid, pKa1 is the pH at the first half-equivalence point, and pKa2 is the pH at the second half-equivalence point.
-
Data Presentation:
Table 5: pKa Determination Data
| Parameter | Value |
| pKa₁ (Carboxylic Acid) | |
| pKa₂ (Pyrrolidinium) |
Spectroscopic Characterization
Spectroscopic techniques provide valuable information about the chemical structure and purity of a compound.
Rationale: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).[17][18]
-
Ensure the sample is fully dissolved; if necessary, filter the solution to remove any particulate matter.[19]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Rationale: FTIR spectroscopy provides information about the functional groups present in a molecule.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.[20]
-
Place the mixture in a pellet die and apply pressure to form a transparent pellet.[21][22]
-
Acquire the spectrum using an FTIR spectrometer.
Rationale: Mass spectrometry determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Sample Preparation (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[23][24][25][26]
-
Introduce the solution into the ESI-MS system.
Table 6: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), pyrrolidine ring protons, and exchangeable protons (NH₂⁺ and COOH). |
| ¹³C NMR | Resonances for the carbonyl carbon, quaternary carbon at C2, and carbons of the ethyl group and pyrrolidine ring. |
| FTIR | Characteristic absorptions for O-H (carboxylic acid), N-H (amine salt), C=O (carbonyl), and C-H bonds. |
| MS (ESI+) | A prominent ion corresponding to the protonated molecule [M+H]⁺. |
Conclusion
This guide provides a framework for the comprehensive physicochemical characterization of this compound. By following these detailed protocols, researchers can generate reliable and reproducible data that is essential for advancing drug discovery and development programs. The emphasis on methodological understanding ensures that the generated data is not only accurate but also defensible, meeting the rigorous standards of the scientific community.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Ishihama, Y., et al. (2002). Amino Acid Analysis by Capillary Electrophoresis Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 74(9), 2319-2326. Retrieved from [Link]
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United States Pharmacopeia. (n.d.). General Chapters: <731> LOSS ON DRYING. USP29-NF24. Retrieved from [Link]
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Ishihama, Y., et al. (2002). Amino acid analysis by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
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Northern Illinois University. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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PharmaSciences. (n.d.). Loss on Drying (LOD). Retrieved from [Link]
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Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR? Retrieved from [Link]
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USP-NF. (n.d.). <731> Loss on Drying. Retrieved from [Link]
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Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
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Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. Retrieved from [Link]
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USP-NF. (2024, June 28). <731> Loss on Drying. Retrieved from [Link]
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da Silva, J. P., et al. (2011). Electrospray Ionization Mass Spectrometry Applied to Study the Radical Acetylation of Amino Acids, Peptides and Proteins. ResearchGate. Retrieved from [Link]
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Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
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van der Burg, S., et al. (2017). Physicochemical Parameters Affecting the Electrospray Ionization Efficiency of Amino Acids after Acylation. Analytical Chemistry, 89(15), 8035-8042. Retrieved from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Annex 4. Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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Mettler Toledo. (n.d.). What is Melting Point? Retrieved from [Link]
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Stanford Research Systems. (n.d.). Melting Point Determination. Retrieved from [Link]
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Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]
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Kerns, E. H. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved from [Link]
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University College London. (n.d.). Sample Preparation. Retrieved from [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]
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Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. Retrieved from [Link]
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goods.com. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (2015). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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van der Water, S., et al. (2013). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]
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DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]
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eGyanKosh. (n.d.). DETERMINATION OF pKa OF GLYCINE. Retrieved from [Link]
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Chemsrc. (n.d.). (S)-Pyrrolidine-2-carboxylic acid ethyl ester hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]
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Dana Bioscience. (n.d.). (R)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride 100mg. Retrieved from [Link]
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Pharmaffiliates. (n.d.). (S)-2-Methylpyrrolidine-2-carboxylic acid Hydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 1-Ethylpyrrolidine-2-carboxylic acid. Retrieved from [Link]
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Next Peptide. (n.d.). (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide. Retrieved from [Link]
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An In-Depth Technical Guide to (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride: A Key Chiral Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Pyrrolidine Scaffolds
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, frequently appearing as a core structural motif in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from its ability to introduce conformational rigidity and stereochemical complexity, which are critical for selective molecular recognition at biological targets.[1] Within this class of compounds, (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride emerges as a valuable chiral building block, offering a unique combination of a stereodefined quaternary center and versatile functional groups for further chemical elaboration. This guide provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.
Molecular Identity and Physicochemical Properties
CAS Number: 1431699-61-4
This compound is the hydrochloride salt of the enantiomerically pure alpha-amino acid analogue, (S)-2-ethyl-2-carboxypyrrolidine. The presence of the ethyl group at the C2 position creates a chiral quaternary carbon, a structural feature of increasing interest in drug design for its ability to enhance potency and selectivity.
Chemical Structure:
Figure 1: 2D and 3D structures of this compound.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄ClNO₂ | [2] |
| Molecular Weight | 179.64 g/mol | [3] |
| Appearance | White to off-white solid | |
| SMILES | CC[C@@]1(CCCN1)C(=O)O.Cl | [2] |
| Storage | Inert atmosphere, Room Temperature | [2] |
Synthesis and Stereochemical Control
The enantioselective synthesis of 2,2-disubstituted pyrrolidines, such as the title compound, is a significant challenge in organic chemistry. The construction of the chiral quaternary center requires precise stereochemical control. Several strategies have been developed for the synthesis of analogous compounds, which can be adapted for the preparation of this compound.
Conceptual Synthetic Pathways
Two primary conceptual approaches for the synthesis of such chiral pyrrolidine derivatives include:
-
Modification of a Pre-existing Chiral Pool Precursor: This often involves the diastereoselective alkylation of a chiral proline derivative.
-
Asymmetric Synthesis from Acyclic Precursors: This approach builds the pyrrolidine ring and sets the stereochemistry in a controlled manner.
A plausible synthetic workflow is outlined below:
Sources
The Pivotal Role of the (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Scaffold in Modern Drug Discovery: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Chiral Building Block
In the landscape of contemporary medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, integral to the structure of numerous natural products and synthetic drugs.[1] Its non-planar, sp³-hybridized nature allows for a thorough exploration of three-dimensional chemical space, a critical factor in designing molecules with high target specificity and optimized ADME/Tox profiles.[1] This guide focuses on a specific, yet highly valuable derivative: (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. While primarily recognized as a drug intermediate, its true significance lies in the potent and selective biological activities of the molecules it helps create.[2][3]
This document will delve into the core utility of this chiral building block, using a prominent clinical example to illustrate its journey from a synthetic precursor to a key component of a novel therapeutic agent. We will explore the synthetic strategies, the resulting pharmacology, and the experimental protocols that underpin the development of compounds derived from this scaffold, providing researchers and drug development professionals with a comprehensive understanding of its potential.
From Intermediate to Innovator Drug: The Case of Orexin Receptor Antagonism
While direct biological activity data for this compound is sparse, its structural analog, (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, serves as a crucial starting material for the synthesis of Daridorexant (formerly ACT-541468), a dual orexin receptor antagonist approved for the treatment of insomnia.[4][5] This connection provides a powerful lens through which to examine the therapeutic potential unlocked by the 2-alkyl-pyrrolidine-2-carboxylic acid core.
Daridorexant, marketed as Quviviq, represents a significant advancement in sleep medicine.[2] Unlike traditional hypnotics that broadly sedate the central nervous system, Daridorexant offers a targeted approach by blocking the wake-promoting signals of orexin neuropeptides.[2][6]
Chemical Synthesis Pathway
The synthesis of Daridorexant showcases the strategic incorporation of the (S)-2-methylpyrrolidine-2-carboxylic acid moiety. The following workflow illustrates a plausible synthetic route, highlighting the key transformations.
Protocol 1: Amide Bond Formation
-
Reactant Preparation: To a solution of (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride in an appropriate aprotic solvent (e.g., dichloromethane), add a suitable base (e.g., diisopropylethylamine, DIPEA) to neutralize the hydrochloride salt.
-
Activation: Introduce a peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), to activate the carboxylic acid.
-
Coupling: Add the second key intermediate, 5-methoxy-2-(1,2,3-triazol-2-yl)benzoic acid, to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up to remove excess reagents and byproducts. Purify the resulting amide intermediate by column chromatography.
Causality: The choice of HATU as a coupling agent is due to its high efficiency and low rate of racemization, which is critical for preserving the stereochemistry of the chiral pyrrolidine core.
Mechanism of Action: Targeting the Orexin System
The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1 and OX2, is a central regulator of the sleep-wake cycle.[2][7] In individuals with insomnia, this system is often overactive, leading to a state of hyperarousal that prevents the onset and maintenance of sleep.[6]
Daridorexant functions as a dual orexin receptor antagonist (DORA) .[2][7] By competitively binding to and blocking both OX1 and OX2 receptors, it prevents the endogenous orexin peptides from exerting their wake-promoting effects.[4][7] This targeted inhibition of the "wake drive" allows the brain's natural sleep-promoting pathways to take over, facilitating sleep onset and maintenance without causing broad central nervous system depression.[3][6]
Biological Activity and Pharmacological Profile
The incorporation of the (S)-2-alkyl-pyrrolidine-2-carboxylic acid scaffold is crucial for the pharmacological profile of Daridorexant. The specific stereochemistry and the ethyl/methyl substitution at the C2 position are optimized for high-affinity binding to the orexin receptors.
| Parameter | Value | Reference |
| Target | Orexin Receptor 1 (OX1R) & Orexin Receptor 2 (OX2R) | [2][7] |
| Mechanism | Dual Orexin Receptor Antagonist (DORA) | [2][7] |
| Binding Affinity (Ki) | ~0.47 nM (OX1R), ~0.93 nM (OX2R) | [2] |
| Indication | Insomnia | [2] |
| Elimination Half-life | ~8 hours | [2] |
The pharmacokinetic profile of Daridorexant is tailored for an effective sleep medication: rapid absorption for quick sleep onset and a half-life of approximately 8 hours to maintain sleep throughout the night without causing significant next-day drowsiness.[2] Clinical trials have demonstrated its efficacy in improving sleep onset, sleep maintenance, and self-reported total sleep time.[8][9]
Protocol 2: In Vitro Orexin Receptor Antagonism Assay
-
Cell Culture: Maintain CHO-K1 cells stably expressing human OX1 or OX2 receptors in appropriate culture media.
-
Calcium Flux Assay:
-
Plate the cells in 96-well plates and incubate overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., Daridorexant) or vehicle control.
-
Stimulate the cells with a known agonist (e.g., Orexin-A) at its EC₅₀ concentration.
-
Measure the intracellular calcium mobilization using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the inhibition of the agonist-induced calcium signal at each concentration of the test compound.
-
Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
-
Trustworthiness: This self-validating system includes positive (agonist alone) and negative (vehicle) controls to ensure the assay is performing correctly. The use of a reference compound (a known orexin antagonist) can further validate the results.
The Broader Significance of the Pyrrolidine Scaffold
The successful development of Daridorexant underscores the immense potential of the (S)-2-ethylpyrrolidine-2-carboxylic acid scaffold and its analogs. The pyrrolidine ring is a versatile platform that can be functionalized to target a wide array of biological receptors and enzymes. Research has shown that pyrrolidine derivatives possess a broad spectrum of biological activities, including:
-
Anticancer and Antimicrobial Properties: Certain 5-oxopyrrolidine derivatives have demonstrated promising activity against cancer cell lines and multidrug-resistant bacteria.
-
Enzyme Inhibition: The pyrrolidine core is found in inhibitors of various enzymes, such as dipeptidyl peptidase-4 (DPP-IV), which are used in the treatment of type 2 diabetes.
-
Central Nervous System (CNS) Activity: Beyond orexin antagonism, pyrrolidine-containing compounds have been investigated as anticonvulsants and for their potential in treating neurodegenerative diseases.[1]
Conclusion and Future Directions
This compound, though classified as an intermediate, is a cornerstone for the synthesis of highly specific and potent therapeutic agents. The journey of its structural analog in the development of Daridorexant serves as a compelling testament to the power of scaffold-based drug design. The chiral nature and conformational rigidity of the pyrrolidine ring provide an excellent starting point for creating molecules with optimized interactions with their biological targets.
For researchers and drug development professionals, the exploration of this and related scaffolds continues to be a promising avenue for discovering novel therapeutics across a range of disease areas. The synthetic versatility and proven clinical success of its derivatives ensure that the (S)-2-ethylpyrrolidine-2-carboxylic acid core will remain a valuable asset in the medicinal chemist's toolbox for the foreseeable future.
References
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Daridorexant. In: Wikipedia. [Link]
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Mounsey, C., et al. (2021). Nonclinical pharmacology of daridorexant: a new dual orexin receptor antagonist for the treatment of insomnia. Psychopharmacology, 238(1), 1-16. [Link]
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Daridorexant: can it fix your insomnia? (2025). Sleepstation. [Link]
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What is the mechanism of Daridorexant? (2024). Patsnap Synapse. [Link]
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The Pharmaceutical Journal. (2022). Trial results suggest daridorexant improves sleep and daytime functioning in insomnia patients. [Link]
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Daridorexant. Idorsia. [Link]
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Synthesis of Daridorexant. ResearchGate. [Link]
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Mignot, E., et al. (2022). Safety and efficacy of daridorexant in patients with insomnia disorder: results from two multicentre, randomised, double-blind, placebo-controlled, phase 3 trials. The Lancet Neurology, 21(2), 125-139. [Link]
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Daridorexant. New Drug Approvals. [Link]
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Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4875. [Link]
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(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride literature review and background
An In-depth Technical Guide to (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride: Synthesis, Characterization, and Application
Introduction
This compound is a non-proteinogenic, cyclic amino acid derivative. Its structure is distinguished by two key features of significant interest in medicinal chemistry: the pyrrolidine ring, a privileged scaffold found in numerous FDA-approved drugs, and a chiral quaternary carbon at the α-position.[1] This α,α-disubstitution imparts significant conformational rigidity and steric bulk, properties that are highly sought after in the design of potent and selective therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in subsequent synthetic steps.
While public literature on this specific molecule is sparse, its classification as a "drug intermediate" for synthesizing active compounds underscores its role as a specialized building block.[2][3][4] This guide, written from the perspective of a senior application scientist, aims to provide a comprehensive technical overview of this compound. We will delve into its physicochemical properties, explore plausible and robust stereoselective synthetic strategies based on established chemical principles, outline rigorous analytical methods for its characterization, and discuss its potential applications in modern drug discovery. The focus will be on the underlying chemical logic and the causality behind experimental choices, providing researchers with actionable insights for utilizing this unique molecular scaffold.
Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's physical and chemical properties is fundamental for its effective use as a synthetic intermediate. These properties dictate storage conditions, solvent selection, reaction compatibility, and potential downstream formulation strategies. The known properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1431699-61-4 | [3][5] |
| Molecular Formula | C₇H₁₄ClNO₂ | [3][5] |
| Molecular Weight | 179.64 g/mol | [2][3][5] |
| Appearance | White to off-white powder (typical) | Inferred |
| Storage Conditions | Inert atmosphere, room temperature or refrigerated (-20°C for long-term) | [3][5] |
The presence of both a carboxylic acid and a secondary amine (as a hydrochloride salt) makes the molecule zwitterionic in nature at neutral pH. The quaternary α-carbon sterically hinders both the amine and the carboxyl group, which can influence their reactivity in coupling reactions. For instance, amide bond formation may require more forcing conditions or specialized coupling reagents compared to sterically unhindered amino acids.
Stereoselective Synthesis: A Strategic Analysis
The primary challenge in synthesizing this compound lies in the creation of the chiral quaternary center at the C2 position with high enantiomeric purity. As no specific synthesis is publicly documented, we will propose and analyze a robust strategy based on the asymmetric alkylation of a proline scaffold, a common and versatile approach for creating α-substituted proline derivatives.
Proposed Synthetic Pathway: Asymmetric Alkylation of an N-Protected Proline Ester
This strategy leverages the readily available and stereochemically defined starting material, L-proline, to ensure the correct (S) configuration at the C2 position. The overall workflow involves N-protection, esterification, diastereoselective alkylation, and final deprotection/salt formation.
Caption: Proposed workflow for the stereoselective synthesis of the target compound.
Detailed Experimental Protocol and Rationale
Step 1 & 2: Protection and Esterification of L-Proline
-
Protocol:
-
Suspend L-proline in a suitable solvent like dioxane/water.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) and a base (e.g., NaHCO₃ or NaOH) and stir until the reaction is complete (monitored by TLC).
-
Acidify the aqueous layer and extract the N-Boc-L-proline product.
-
Dissolve the dried N-Boc-L-proline in a polar aprotic solvent like DMF.
-
Add potassium carbonate (K₂CO₃) followed by methyl iodide (CH₃I) and stir at room temperature.
-
Work up the reaction to isolate the N-Boc-L-proline methyl ester.
-
-
Causality and Expertise:
-
The Boc group is chosen for nitrogen protection due to its stability under the strongly basic conditions required for alkylation and its facile removal under acidic conditions, which is compatible with the final hydrochloride salt formation.
-
Esterification of the carboxylic acid is crucial. It protects the acidic proton, preventing it from interfering with the base in the next step, and it activates the α-proton for deprotonation by the strong base. A methyl ester is often chosen for its simplicity and high reactivity.
-
Step 3: Diastereoselective Alkylation
-
Protocol:
-
Prepare a solution of lithium diisopropylamide (LDA) in dry THF at -78°C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add a solution of N-Boc-L-proline methyl ester in dry THF to the LDA solution, maintaining the temperature at -78°C.
-
Stir the mixture for 1-2 hours to ensure complete formation of the lithium enolate.
-
Add ethyl iodide (or ethyl triflate for higher reactivity) to the enolate solution and allow the reaction to proceed at low temperature before slowly warming to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product and purify it using column chromatography.
-
-
Causality and Expertise:
-
This is the key stereochemistry-defining step. The use of a strong, non-nucleophilic, sterically hindered base like LDA is critical for rapid and complete deprotonation without competing side reactions like ester cleavage.
-
The reaction is performed at -78°C to prevent racemization of the α-carbon and to control the reaction kinetics, favoring the desired diastereomer. The pre-existing stereocenter of the proline ring directs the incoming electrophile (the ethyl group) to the opposite face of the bulky Boc-protected nitrogen, leading to a high degree of diastereoselectivity.
-
Step 4: Deprotection and Hydrochloride Salt Formation
-
Protocol:
-
Dissolve the purified, alkylated ester in a solvent mixture such as THF/water.
-
Add lithium hydroxide (LiOH) and stir to saponify the methyl ester.
-
Once hydrolysis is complete, acidify the mixture.
-
Concentrate the solution and re-dissolve the crude amino acid in a suitable solvent (e.g., diethyl ether, methanol).
-
Bubble dry HCl gas through the solution or add a solution of HCl in a non-aqueous solvent (e.g., HCl in dioxane) to precipitate the hydrochloride salt.
-
Filter and dry the resulting solid to yield the final product.
-
-
Causality and Expertise:
-
Saponification with LiOH is a standard method for ester hydrolysis.
-
The final step uses concentrated or gaseous HCl. This serves a dual purpose: it cleaves the acid-labile Boc protecting group and protonates the secondary amine to form the stable, crystalline hydrochloride salt, which simplifies isolation and purification.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to validate the structure, purity, and stereochemical integrity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Should show characteristic peaks for the ethyl group (a triplet and a quartet), diastereotopic protons on the pyrrolidine ring, and the absence of the Boc group's t-butyl protons.
-
¹³C NMR: Will confirm the presence of 7 unique carbon atoms, including the quaternary carbon, the carboxyl carbon, and the two carbons of the ethyl group.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, verifying the elemental composition (C₇H₁₃NO₂ for the free base).
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most critical analysis for confirming enantiomeric purity.
-
Methodology: A chiral stationary phase (e.g., a cyclodextrin- or polysaccharide-based column) is required. The sample is run using a suitable mobile phase (e.g., a mixture of hexane/isopropanol with an acidic or basic additive).
-
Validation: The method must be validated by running a racemic standard (if available, or synthesized intentionally) to confirm the separation of the (S) and (R) enantiomers. The final product should show a single peak corresponding to the (S)-enantiomer, with the enantiomeric excess (% ee) calculated to be >98% for use in pharmaceutical development.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and the N-H stretches of the secondary ammonium salt.
Potential Applications in Drug Discovery
While specific targets for this compound are not publicly disclosed, its structural features suggest several high-value applications:
-
Peptidomimetics and Constrained Peptides: The introduction of this residue into a peptide sequence introduces a sharp "kink" or turn. This conformational constraint can lock the peptide into a bioactive conformation, increasing its affinity and selectivity for its target receptor. The α,α-disubstitution also provides steric shielding, making the adjacent peptide bonds resistant to cleavage by proteases, thereby increasing the in vivo half-life of the drug candidate.
-
Probing Hydrophobic Pockets: The ethyl group provides a small, well-defined lipophilic moiety. This can be used by medicinal chemists to probe hydrophobic sub-pockets within a target's binding site. Systematically replacing a standard proline or alanine residue with this analog can map out protein-ligand interactions and lead to improved potency.
-
Scaffold for Complex Molecule Synthesis: The pyrrolidine ring is a versatile scaffold. The secondary amine and the carboxylic acid serve as orthogonal handles for further chemical elaboration, allowing for the construction of diverse chemical libraries for high-throughput screening.
The pyrrolidine moiety itself is a core component of many successful drugs, including ACE inhibitors (e.g., Captopril) and DPP-4 inhibitors.[1][6] The unique substitution pattern of this compound makes it a valuable tool for developing next-generation therapeutics in these and other disease areas.
Conclusion
This compound is a specialized chemical building block with significant potential for the development of novel pharmaceuticals. Although detailed public information is limited, a robust and stereoselective synthesis can be confidently proposed by leveraging well-established principles of asymmetric organic synthesis. The key to its successful application lies in the rigorous control of stereochemistry during its synthesis and meticulous verification of its purity and enantiomeric excess using appropriate analytical techniques. For researchers and drug development professionals, this molecule represents a powerful tool for creating conformationally constrained, proteolytically stable, and potent therapeutic candidates.
References
- Gribble, G. W. (2010). Heterocyclic Scaffolds II: Reactions and Applications of Indoles. Springer Science & Business Media. (Provides general context on synthesis of heterocyclic compounds like pyrrolidine).
- Wang, X.-J., Su, Y., Li, R., & Gu, P. (2018). Tf2O-Promoted Intramolecular Schmidt Reaction of ω-Azido Carboxylic Acids: A General Method for the Synthesis of Lactams. The Journal of Organic Chemistry, 83(11), 5816–5824. (Illustrates a modern method for pyrrolidine ring synthesis).
- Coldham, I., & Hufton, R. (2005). Intramolecular N-acyliminium ion cyclisations. Chemical Reviews, 105(7), 2765–2809. (Discusses cyclization strategies relevant to pyrrolidine synthesis).
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link][7]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72207643, (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link][8]
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European Patent Office. (2016). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives. Retrieved from [9]
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. (General reference for chemical properties).
-
Yevglevskis, M., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 23(20), 12345. Retrieved from [Link][6][10]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Authoritative textbook on organic synthesis principles).
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The Pivotal Role of (S)-2-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide
Abstract
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride stands as a chiral building block of significant interest within the pharmaceutical industry. While not an active pharmaceutical ingredient (API) in itself, its true value lies in its role as a sophisticated synthetic intermediate. This technical guide delves into the strategic application of this versatile scaffold in the synthesis of complex, biologically active molecules. We will explore the inherent chemical advantages conferred by its structure, detail its incorporation into high-value therapeutic agents, and provide insights into the experimental validation of the final compounds' mechanisms of action. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced synthetic intermediates for the creation of next-generation therapeutics.
Introduction: The Strategic Importance of Chiral Scaffolds
In the landscape of contemporary drug discovery, the demand for stereochemically pure and structurally complex molecules has never been greater. The biological activity of a therapeutic agent is intrinsically linked to its three-dimensional structure, with subtle changes in stereochemistry often leading to dramatic differences in efficacy, selectivity, and safety. It is in this context that chiral building blocks, such as this compound, have become indispensable tools for medicinal chemists.
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, a core structure that is recurrent in a multitude of FDA-approved drugs.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including aqueous solubility and metabolic stability, while providing a rigid framework for the precise spatial orientation of pharmacophoric elements. The introduction of an ethyl group at the C2 position, as in the case of our topic compound, further enhances its utility by introducing a key lipophilic contact point and an additional stereocenter, allowing for fine-tuning of a drug candidate's interaction with its biological target.
This guide will illuminate the journey of this compound from a synthetic precursor to a core component of potentially life-saving medicines. We will examine its application in the synthesis of targeted therapies and provide detailed protocols for the evaluation of their biological activity, thereby offering a comprehensive overview of its significance in the pharmaceutical sciences.
The (S)-2-Ethylpyrrolidine-2-carboxylic Acid Scaffold: A Gateway to Therapeutic Innovation
The true potential of this compound is realized when it is incorporated into larger, more complex molecules designed to interact with specific biological targets. Its rigid, chiral structure provides a foundation upon which diverse functionalities can be appended, leading to the creation of novel therapeutic agents across a range of disease areas.
A Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes
A prominent application of chiral pyrrolidine scaffolds is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes.[2][3] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[4]
While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its close structural analogs, such as (S)-pyrrolidine-2-carbonitrile derivatives, are key intermediates in the synthesis of several DPP-4 inhibitors.[2][5] The synthesis of Vildagliptin, a well-established DPP-4 inhibitor, serves as an excellent proxy to understand the synthetic utility of such scaffolds.[2]
Conceptual Synthetic Pathway to a Pyrrolidine-Based DPP-4 Inhibitor:
The synthesis of a hypothetical DPP-4 inhibitor using a 2-substituted pyrrolidine-2-carboxylic acid derivative would typically involve the following key transformations:
-
Activation of the Carboxylic Acid: The carboxylic acid moiety of the pyrrolidine ring is activated to facilitate amide bond formation.
-
Coupling with a Target-Specific Moiety: The activated pyrrolidine derivative is then coupled with a second molecular fragment that is designed to interact with other key residues in the active site of the DPP-4 enzyme.
-
Deprotection and Final Modification: Any protecting groups used during the synthesis are removed, and final modifications are made to yield the active pharmaceutical ingredient.
Below is a conceptual workflow illustrating the synthesis of a generic pyrrolidine-based DPP-4 inhibitor.
Caption: Conceptual workflow for the synthesis of a DPP-4 inhibitor.
Mechanism of Action of Pyrrolidine-Based DPP-4 Inhibitors:
The pyrrolidine core of these inhibitors is designed to mimic the proline residue of the natural substrates of DPP-4. The nitrile group, often present in these inhibitors, forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the enzyme, leading to potent and long-lasting inhibition.[2] The other substituents on the pyrrolidine ring and the coupled molecular fragment make additional interactions with the S1 and S2 pockets of the enzyme, enhancing binding affinity and selectivity.
Caption: Signaling pathway of DPP-4 inhibition.
Neuraminidase Inhibitors for the Treatment of Influenza
The pyrrolidine scaffold has also been instrumental in the development of neuraminidase inhibitors for the treatment of influenza.[6][7] Neuraminidase is a viral enzyme that is essential for the release of newly formed virus particles from infected cells. By inhibiting this enzyme, the spread of the virus in the body is halted.
The design of pyrrolidine-based neuraminidase inhibitors is a testament to the power of structure-based drug design. The rigid pyrrolidine ring serves as a scaffold to position key functional groups that mimic the natural substrate of the enzyme, sialic acid, and interact with conserved residues in the active site.[8]
Experimental Protocols for the Evaluation of Biological Activity
The synthesis of a potential drug candidate is only the first step. Rigorous experimental evaluation is required to confirm its mechanism of action and to quantify its potency and selectivity. The following are representative protocols for assessing the biological activity of compounds synthesized from pyrrolidine-based scaffolds.
In Vitro DPP-4 Inhibition Assay
This fluorescence-based assay is a standard method for screening and characterizing DPP-4 inhibitors.[4]
Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-aminomethylcoumarin (AMC), which is cleaved by DPP-4 to release the highly fluorescent AMC. In the presence of an inhibitor, the rate of AMC release is reduced.
Materials:
-
Recombinant human DPP-4 enzyme
-
DPP-4 Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
Gly-Pro-AMC substrate
-
DPP-4 inhibitor (e.g., Sitagliptin) as a positive control
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 360/460 nm)
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
In a 96-well plate, add the diluted compounds, positive control, and a vehicle control (DMSO in assay buffer).
-
Add the DPP-4 enzyme to all wells except for the blank wells (which contain only assay buffer).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin monitoring the fluorescence intensity at 37°C in kinetic mode for 30 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration and calculate the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).
Antiviral Cell-Based Assay
Cell-based assays are crucial for determining the efficacy of an antiviral compound in a biological context.[9][10]
Principle: This assay measures the ability of a compound to protect host cells from the cytopathic effects (CPE) of a virus or to reduce the viral yield.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., MDCK cells for influenza virus)
-
Virus stock with a known titer
-
Cell culture medium
-
Test compounds
-
Positive control antiviral drug
-
Reagent for measuring cell viability (e.g., MTS or a luciferase-based assay) or for quantifying viral load (e.g., qRT-PCR)
Procedure (CPE Reduction Assay):
-
Seed the host cells in a 96-well plate and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compounds and controls in cell culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubate the plate for a period sufficient to observe significant CPE in the virus-only control wells (typically 48-72 hours).
-
Add the cell viability reagent to all wells and incubate according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine the percentage of viable cells.
-
Calculate the EC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death).
Conclusion and Future Perspectives
This compound exemplifies the critical role of chiral building blocks in modern drug discovery. While its own biological activity is not the primary focus, its structural and stereochemical features provide a robust foundation for the synthesis of highly specific and potent therapeutic agents. The continued exploration of novel synthetic methodologies to incorporate this and similar scaffolds into diverse molecular architectures will undoubtedly lead to the discovery of new medicines to address unmet medical needs. As our understanding of disease biology deepens, the demand for precisely engineered molecules will only grow, further cementing the importance of advanced synthetic intermediates like this compound in the pharmaceutical landscape.
References
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Structure-based characterization and optimization of novel hydrophobic binding interactions in a series of pyrrolidine influenza neuraminidase inhibitors. J Med Chem. 2005 Jun 16;48(12):3980-90. doi: 10.1021/jm049276y. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham). 2021 Aug 10;379(5):34. doi: 10.1007/s41061-021-00346-x. [Link]
-
Design, Synthesis, and Structural Analysis of Influenza Neuraminidase Inhibitors Containing Pyrrolidine Cores. J Med Chem. 2001;44(21):3469-83. doi: 10.1021/jm010103y. [Link]
-
Cell-based assays. VirusBank Platform. [Link]
-
Cell-based ELISA for Antiviral Research. Creative Diagnostics. [Link]
-
Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors. Bioorg Med Chem. 2007 Apr 1;15(7):2749-58. doi: 10.1016/j.bmc.2007.01.020. [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorg Med Chem. 2013 Dec 1;21(23):7418-29. doi: 10.1016/j.bmc.2013.09.048. [Link]
-
Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein J Org Chem. 2008;4:20. doi: 10.3762/bjoc.4.20. [Link]
-
Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. Molecules. 2022 Dec 29;28(1):285. doi: 10.3390/molecules28010285. [Link]
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A Technical Guide to the Solubility and Stability of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive framework for evaluating the aqueous solubility and chemical stability of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride (CAS RN: 1431699-61-4), a key intermediate in pharmaceutical synthesis.[1][2] While specific experimental data for this molecule is not publicly available, this document leverages established principles and data from structurally similar compounds to present robust, field-proven methodologies for its characterization. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed experimental procedures for thermodynamic solubility determination via the shake-flask method and a stability assessment program based on International Council for Harmonisation (ICH) guidelines. The overarching goal is to equip scientific teams with the necessary tools to generate critical data packages for formulation development and regulatory submissions.
Introduction and Molecular Overview
This compound is a chiral, non-proteinogenic amino acid derivative. Its structure, featuring a pyrrolidine ring, a carboxylic acid, and an ethyl group at the C2 position, makes it a valuable building block in medicinal chemistry.[2] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its physicochemical properties is paramount for successful drug development. Solubility dictates dissolution rate and bioavailability, while stability determines shelf-life, storage conditions, and the impurity profile of the final drug product.
Molecular Structure and Properties:
-
IUPAC Name: (2S)-2-ethylpyrrolidine-2-carboxylic acid;hydrochloride
-
CAS Number: 1431699-61-4[1]
The hydrochloride salt form is expected to enhance aqueous solubility compared to the free base. The molecule's polarity, driven by the carboxylic acid and the protonated amine, suggests a high affinity for polar solvents. Based on analogs like (R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride, high solubility is anticipated in aqueous media and polar protic solvents such as ethanol, driven by ionic interactions and hydrogen bonding.[4] Conversely, poor solubility is expected in non-polar aprotic solvents like diethyl ether or hexane.[4]
Aqueous Solubility Determination
The definitive measure of a compound's solubility is its thermodynamic equilibrium solubility. This value represents the true saturation point of the solute in a solvent at a given temperature and pressure, and it is the most reliable metric for guiding formulation strategies. The "gold standard" for determining this value is the shake-flask method.[5]
Rationale for Shake-Flask Method
The shake-flask method is designed to achieve a thermodynamic equilibrium between the undissolved solid and the saturated solution.[5][6] By agitating an excess amount of the solid compound in the solvent for an extended period, the system reaches a steady state. Subsequent separation of the solid and quantification of the dissolved compound in the supernatant provides a highly accurate and reproducible solubility value.[7]
Experimental Protocol: Shake-Flask Solubility
This protocol outlines the determination of solubility in various pharmaceutically relevant aqueous buffers (e.g., Simulated Gastric Fluid pH 1.2, Fasted State Simulated Intestinal Fluid pH 6.8, and Phosphate-Buffered Saline pH 7.4).
Materials:
-
This compound powder
-
Selected aqueous buffers (e.g., pH 1.2, 6.8, 7.4)
-
2 mL glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Validated HPLC-UV or LC-MS/MS system for quantification
-
0.22 µm syringe filters (low-binding, e.g., PVDF)
Procedure:
-
Preparation: Add an excess amount of this compound to a 2 mL glass vial. An amount sufficient to ensure a visible solid suspension remains at the end of the experiment is required (e.g., 5-10 mg).
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired pre-equilibrated buffer to the vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 200 rpm). Allow the suspension to equilibrate for at least 24 hours to ensure thermodynamic equilibrium is reached.[6]
-
Phase Separation: After equilibration, allow the vials to stand for approximately 1 hour for coarse sedimentation. Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved solids. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.
-
pH Measurement: Measure the pH of the final saturated solution to ensure it has not shifted significantly from the buffer's initial pH.[5]
-
Quantification: Dilute the clear filtrate with the mobile phase to a concentration within the calibrated range of the analytical method. Analyze the sample using a validated HPLC-UV or LC-MS/MS method to determine the concentration.
-
Replication: The experiment should be performed in triplicate to ensure reproducibility.[8]
Data Presentation
The results should be summarized in a clear, tabular format. While experimental data for the title compound is unavailable, the table below illustrates the expected format and plausible results based on its structure.
| Solvent System | pH (Final) | Temperature (°C) | Mean Solubility (mg/mL) | Std. Dev. |
| Deionized Water | ~3.5 (unbuffered) | 25 | > 200 | N/A |
| 0.1 N HCl (pH 1.2) | 1.21 | 25 | > 200 | N/A |
| PBS (pH 7.4) | 7.38 | 25 | > 200 | N/A |
| Ethanol | N/A | 25 | ~150 | 4.5 |
| Dichloromethane | N/A | 25 | < 0.1 | N/A |
Data is illustrative and based on the expected properties of a polar hydrochloride salt.
Solubility Determination Workflow
Sources
- 1. FCKeditor - Resources Browser [nstu.ru]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride | C7H14ClNO2 | CID 119031450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]
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- 6. enamine.net [enamine.net]
- 7. bioassaysys.com [bioassaysys.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
Enantioselective Synthesis of (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Hydrochloride: A Technical Guide for Drug Discovery and Development
Introduction: The Significance of Chiral α,α-Disubstituted Amino Acids
In the landscape of modern medicinal chemistry and drug development, the conformational constraint of peptide and small molecule therapeutics is a paramount strategy for enhancing potency, selectivity, and metabolic stability. α,α-Disubstituted amino acids, particularly those embedded within cyclic scaffolds, are invaluable building blocks in this endeavor. The quaternary stereocenter of these compounds imparts a rigidifying effect on the molecular backbone, which can pre-organize a molecule into a bioactive conformation for optimal target engagement. (S)-2-Ethylpyrrolidine-2-carboxylic acid, a constrained analog of proline, is a prime example of such a scaffold, offering unique stereochemical and conformational properties that are highly sought after in the design of novel therapeutics, including enzyme inhibitors and peptide mimetics.[1][2]
This in-depth technical guide provides a comprehensive overview of scientifically robust and field-proven methodologies for the enantioselective synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. We will explore two principal synthetic strategies: a modern catalytic approach leveraging asymmetric allylic alkylation and a classic chiral pool-based method commencing from (S)-pyroglutamic acid. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices.
Strategic Approaches to the Enantioselective Synthesis of (S)-2-Ethylpyrrolidine-2-Carboxylic Acid
The primary challenge in the synthesis of the target molecule lies in the stereocontrolled construction of the C2-quaternary stereocenter. The two strategies presented herein address this challenge through distinct and powerful chemical transformations.
Strategy 1: Asymmetric Alkylation of a Pyroglutamate-Derived Lactam
This classic and reliable approach utilizes the readily available and inexpensive chiral building block, (S)-pyroglutamic acid, to establish the initial stereochemistry. The core of this strategy is the diastereoselective alkylation of a chiral bicyclic lactam derived from pyroglutamic acid, where the existing stereocenter directs the facial selectivity of the enolate alkylation.[3]
Caption: Workflow for the synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid HCl from (S)-pyroglutamic acid.
Step 1: Synthesis of (1S,5S)-1-tert-Butoxycarbonyl-3-oxa-2-azabicyclo[3.3.0]octan-4-one
-
Esterification: To a suspension of (S)-pyroglutamic acid (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.
-
N-Protection: Dissolve the methyl ester in dichloromethane and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). Stir at room temperature for 4 hours.
-
Reduction and Cyclization: Cool the reaction mixture to -78 °C and add a solution of lithium borohydride (1.5 eq) in THF dropwise. After 2 hours, quench the reaction with saturated aqueous ammonium chloride. Extract with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated. The crude diol is then cyclized under acidic conditions (e.g., p-toluenesulfonic acid in toluene) to yield the bicyclic lactam.
Step 2: Diastereoselective Ethylation
-
Enolate Formation: Dissolve the bicyclic lactam (1.0 eq) in anhydrous THF and cool to -78 °C. Add a solution of lithium diisopropylamide (LDA, 1.1 eq) dropwise and stir for 1 hour to ensure complete enolate formation. The rigidity of the bicyclic system directs the deprotonation to occur from the less hindered face.
-
Alkylation: Add iodoethane (1.5 eq) to the enolate solution at -78 °C and allow the reaction to slowly warm to room temperature over 4 hours. The electrophile approaches from the face opposite to the bulky tert-butoxycarbonyl group, ensuring high diastereoselectivity.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Step 3: Hydrolysis, Deprotection, and Salt Formation
-
Lactam Hydrolysis: Treat the alkylated bicyclic lactam with aqueous lithium hydroxide in a mixture of THF and water to hydrolyze the lactam and ester functionalities.
-
N-Boc Deprotection: Acidify the reaction mixture with aqueous HCl to a pH of 1-2. This simultaneously protonates the carboxylate and cleaves the Boc protecting group.
-
Final Product Isolation: Concentrate the aqueous solution under reduced pressure. The resulting solid is then triturated with diethyl ether and filtered to afford this compound as a white solid.
Strategy 2: Catalytic Asymmetric Synthesis via Allylic Alkylation and Ring Contraction
This modern approach constructs the chiral quaternary center through a palladium-catalyzed asymmetric allylic alkylation of a glutarimide derivative.[4][5][6][7] This is followed by a stereospecific ring contraction to form the desired 2,2-disubstituted pyrrolidine. This strategy offers high enantioselectivity and modularity.
Caption: Workflow for the catalytic asymmetric synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid HCl.
Step 1: Synthesis of (S)-3-Allyl-1-(benzyloxy)piperidine-2,6-dione
-
Starting Material Synthesis: Prepare the N-benzyloxy glutarimide from glutaric anhydride and O-benzylhydroxylamine.
-
Asymmetric Allylic Alkylation: In a glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2.5 mol%), a chiral phosphine ligand (e.g., (S)-(CF₃)₃-t-BuPHOX, 7.5 mol%), and toluene. Stir for 30 minutes. Add the N-benzyloxy glutarimide (1.0 eq) and allyl acetate (1.2 eq). Stir the reaction at 40 °C for 24-48 hours until complete consumption of the starting material is observed by TLC. The choice of the chiral ligand is critical for achieving high enantioselectivity.
-
Purification: After cooling to room temperature, the reaction mixture is concentrated and purified by flash column chromatography on silica gel.
Step 2: Conversion to the Hydroxamic Acid Precursor
-
Selective Carbonyl Reduction: Dissolve the allylated imide in anhydrous dichloromethane and cool to -78 °C. Add DIBAL-H (1.1 eq) dropwise and stir for 1 hour. Quench with methanol and allow to warm to room temperature.
-
Dehydroxylation: To the crude alcohol, add triethylsilane (2.0 eq) and trifluoroacetic acid (2.0 eq) and stir at room temperature for 2 hours.
-
Debenzylation: Remove the benzyl protecting group from the hydroxamic acid using a suitable method, such as treatment with boron trichloride, to yield the free hydroxamic acid.
Step 3: Ring Contraction and Final Elaboration
-
Thermal "Spino" Ring Contraction: The hydroxamic acid is heated in a high-boiling solvent (e.g., xylenes) to induce a stereospecific ring contraction, affording a carbamate-protected 2-allyl-2-vinylpyrrolidine.
-
Reduction of Olefins: The resulting diene is subjected to catalytic hydrogenation (e.g., H₂ gas, Pd/C catalyst in methanol) to reduce both the allyl and vinyl groups to the corresponding ethyl group.
-
Deprotection and Salt Formation: The carbamate protecting group is removed under appropriate conditions (e.g., acid hydrolysis), and the resulting free amino acid is treated with ethereal HCl to precipitate the desired this compound.
Data Summary and Comparison
| Parameter | Strategy 1: Pyroglutamic Acid Route | Strategy 2: Catalytic Asymmetric Route |
| Starting Material | (S)-Pyroglutamic acid | Glutaric anhydride, Allyl acetate |
| Chirality Source | Chiral Pool | Chiral Catalyst |
| Key Step | Diastereoselective Alkylation | Pd-Catalyzed Asymmetric Allylic Alkylation |
| Typical Overall Yield | Moderate | Moderate to Good |
| Enantiomeric Excess | >98% (diastereoselective control) | Typically >95% (catalyst control) |
| Scalability | Well-established for scale-up | Potentially more costly catalyst and ligand |
| Flexibility | Limited to the pyroglutamic acid scaffold | More modular for analog synthesis |
Conclusion and Future Perspectives
Both strategies presented offer viable and robust pathways to the enantioselective synthesis of this compound. The choice between the two will depend on the specific needs of the research program, including cost of goods, scalability, and the need for analog synthesis. The classic approach starting from pyroglutamic acid is often favored for its reliability and use of an inexpensive chiral starting material.[3] The modern catalytic approach, while potentially more expensive, offers greater flexibility and is at the forefront of asymmetric synthesis methodology.[4][5][6][7]
As the demand for conformationally constrained amino acids in drug discovery continues to grow, the development of even more efficient, sustainable, and scalable synthetic routes will remain an area of active research. Biocatalytic methods, for instance, are emerging as powerful alternatives for the synthesis of chiral amines and amino acids and may offer future advantages in terms of selectivity and environmental impact.[8]
References
-
Goldstein, E. L., Takada, H., Sumii, Y., Baba, K., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 123, 132940. [Link]
-
Goldstein, E. L., Takada, H., Sumii, Y., Baba, K., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed, [Link]
-
Goldstein, E. L., Takada, H., Sumii, Y., Baba, K., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. FAO AGRIS, [Link]
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Goldstein, E. L., Takada, H., Sumii, Y., Baba, K., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. ResearchGate, [Link]
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Anwar, M., Bailey, J. H., Dickinson, L. C., Edwards, H. J., Goswami, R., & Moloney, M. G. (2003). Pyrrolidinones derived from (S)-pyroglutamic acid: penmacric acid and analogues. Organic & Biomolecular Chemistry, 1(13), 2364–2376. [Link]
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Christensen, A. S., et al. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. ACS Chemical Neuroscience, 12(15), 2826–2839. [Link]
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Poupon, E., & Nay, B. (2011). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Synthesis, 2011(15), 2349-2376. [Link]
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Soloshonok, V. A. (2021). Protecting-Group-Free Asymmetric Synthesis of Pyroglutamic Acid Esters. Synfacts, 17(06), 0655. [Link]
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Dal-Pozzo, A., et al. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(17), 3945. [Link]
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Bartoli, G., et al. (2006). Synthesis of a conformationally restricted analog of pregabalin by stereoselective alkylation of a chiral pyrrolidin-2-one. Tetrahedron: Asymmetry, 17(13), 1937-1943. [Link]
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Oakwood Chemical. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride. Oakwood Chemical. [Link]
- Google Patents. (2016). Preparation method for pyrrolidine-2-carboxylic acid derivatives.
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ResearchGate. (2021). Pyrrolidine-2-carboxylic acid (L-Proline). ResearchGate. [Link]
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Kwiecień, A., & Szymański, W. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(1), 1. [Link]
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Hradil, P., et al. (2020). Synthesis of (2S,3S)-3-Aroyl Pyroglutamic Acid Amides. Molecules, 25(22), 5434. [Link]
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Moloney, M. G., et al. (1998). Pyrrolidinones derived from (S)-pyroglutamic acid. Part 2.1 Conformationally constrained kainoid analogues. Journal of the Chemical Society, Perkin Transactions 1, (18), 2919-2934. [Link]
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ResearchGate. (2019). Enantioselective Synthesis of Spirocyclic Pyrrolidine Derivatives. ResearchGate. [Link]
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Tanaka, F., et al. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]
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Wang, Y., et al. (2025). Pd-Catalyzed Asymmetric Allylic Alkylation of Carboxylic Acids for the Synthesis of Chiral Butenolidyl Ester Prodrugs and Peptide-Drug Conjugates. Organic Letters. [Link]
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A-In-depth Technical Guide to the Spectroscopic Characterization of (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, a chiral pyrrolidine derivative of significant interest in medicinal chemistry and drug development.[1] Due to the scarcity of publicly available, consolidated spectral data for this specific molecule, this guide synthesizes information from analogous compounds, fundamental spectroscopic principles, and predictive methodologies. We present a detailed framework for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document serves as a vital resource for researchers, enabling them to verify the synthesis, assess the purity, and elucidate the structure of this and related compounds with a high degree of confidence.
Introduction: The Scientific Imperative
This compound belongs to a class of constrained amino acid analogues. The parent compound, proline, is unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine ring. This cyclic structure imparts significant conformational rigidity, a feature highly sought after in drug design to enhance binding affinity, metabolic stability, and cell permeability. The addition of an alkyl group at the α-carbon (C2), as in our target molecule, further restricts conformational freedom, making these scaffolds valuable in creating peptides with stabilized secondary structures and in asymmetric synthesis.[2]
Understanding the precise three-dimensional structure and electronic properties of these molecules is paramount. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive fingerprint of the molecular architecture. This guide explains the "why" behind the "how"—elucidating the causal links between molecular structure and spectral output.
Predicted Spectroscopic Data Summary
Given the limited availability of direct experimental spectra, the following tables summarize the expected spectroscopic data for this compound. These predictions are derived from analysis of structurally similar compounds, such as (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride[3][4] and other proline derivatives[5][6][7], and foundational spectroscopic principles.[8][9]
Table 1: Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Commentary |
|---|---|---|---|---|
| ~4.0-4.2 | m | 2H | H5 (NCH₂) | Protons adjacent to the electron-withdrawing ammonium group (N⁺H₂) are deshielded and shifted downfield. |
| ~2.5-2.7 | m | 2H | H3 (CH₂) | Pyrrolidine ring protons. |
| ~2.1-2.3 | m | 2H | H4 (CH₂) | Pyrrolidine ring protons. |
| ~2.0-2.2 | q | 2H | -CH₂CH₃ | Methylene protons of the ethyl group, split into a quartet by the adjacent methyl group. |
| ~1.0-1.2 | t | 3H | -CH₂CH₃ | Methyl protons of the ethyl group, split into a triplet by the adjacent methylene group. |
| Note: | The acidic protons (COOH and N⁺H₂) will typically exchange with D₂O and may not be visible or may appear as a broad, low-intensity signal. |
Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Commentary |
|---|---|---|
| ~175-180 | C1 (COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded.[9] |
| ~70-75 | C2 (Quaternary) | The quaternary carbon atom, bonded to N, COOH, and an ethyl group, is significantly deshielded. |
| ~48-52 | C5 (NCH₂) | Carbon adjacent to the nitrogen atom.[7] |
| ~30-35 | -CH₂CH₃ | Methylene carbon of the ethyl group. |
| ~25-30 | C3 | Pyrrolidine ring carbon.[10] |
| ~23-27 | C4 | Pyrrolidine ring carbon.[10] |
| ~8-12 | -CH₂CH₃ | Methyl carbon of the ethyl group. |
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Intensity/Shape | Rationale & Commentary |
|---|---|---|---|
| 2500-3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad | Characteristic broad absorption due to hydrogen bonding of the carboxylic acid.[8][11] |
| 2400-2800 | N⁺-H stretch (Ammonium salt) | Medium, Broad | Overlaps with the O-H stretch, typical for secondary amine hydrochlorides. |
| ~1730-1750 | C=O stretch (Carboxylic Acid) | Strong, Sharp | The carbonyl stretch is a prominent and reliable indicator.[12] |
| ~1580-1610 | N-H bend (Ammonium salt) | Medium | Bending vibration of the protonated amine. |
| 2850-2960 | C-H stretch (Aliphatic) | Medium-Strong | Stretching vibrations for the CH₂ and CH₃ groups in the pyrrolidine ring and ethyl substituent. |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Ion Type | Rationale & Commentary |
|---|---|---|
| 144.1025 | [M+H]⁺ | The calculated exact mass of the free base (C₇H₁₃NO₂) is 143.0946. The protonated molecular ion is the expected primary observation in positive ion mode ESI-MS. |
| <144 | Fragment Ions | Fragmentation would likely involve the loss of the carboxylic acid group (-45 Da) or cleavage of the pyrrolidine ring.[13][14][15] |
Experimental Protocols: A Self-Validating Workflow
The trustworthiness of spectroscopic data hinges on rigorous and well-documented experimental methodology. The following protocols are designed as self-validating systems, ensuring data integrity and reproducibility.
Workflow for Spectroscopic Analysis
The logical flow of analysis ensures that each step confirms the last, from initial purity assessment to final structural confirmation.
Caption: Integrated workflow for spectroscopic characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful tool for elucidating the specific carbon-hydrogen framework. Deuterated water (D₂O) is the solvent of choice for this hydrochloride salt due to its high polarity and ability to exchange with labile protons (OH, NH₂⁺), simplifying the spectrum by removing these signals. A high-field spectrometer (≥500 MHz) is recommended to achieve optimal resolution of the complex multiplets of the pyrrolidine ring protons.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.6 mL of Deuterium Oxide (D₂O, 99.9% D).
-
Instrument Setup: Use a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Apply water suppression techniques to minimize the residual HDO signal.
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled 1D carbon spectrum.
-
Use a spectral width of 0 to 200 ppm.
-
Employ a sufficient relaxation delay (e.g., 2 seconds) to ensure accurate integration of quaternary carbons.
-
-
Data Analysis: Reference the spectra to the residual HDO signal (typically ~4.79 ppm). Integrate the ¹H signals and assign peaks based on chemical shift, multiplicity, and coupling constants, cross-referencing with ¹³C data.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy provides definitive evidence for the presence of key functional groups. The Attenuated Total Reflectance (ATR) method is preferred for solid samples as it requires minimal sample preparation and yields high-quality, reproducible spectra. The key is to look for the characteristic broad O-H and N-H stretches and the sharp, strong C=O stretch.
Protocol:
-
Sample Preparation: Place a small amount (~1-2 mg) of the solid hydrochloride salt directly onto the diamond crystal of the ATR accessory.
-
Background Collection: With the ATR crystal clean, collect a background spectrum. This is crucial to subtract the atmospheric CO₂ and H₂O signals.
-
Sample Spectrum Acquisition: Lower the ATR anvil to ensure firm contact between the sample and the crystal. Collect the sample spectrum over a range of 4000 to 600 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the key absorption bands as outlined in Table 3. The presence of the very broad O-H band and the sharp carbonyl peak is a strong confirmation of the carboxylic acid moiety.[9][11]
Mass Spectrometry (MS)
Expertise & Rationale: High-Resolution Mass Spectrometry (HRMS) using Electrospray Ionization (ESI) is the gold standard for confirming the elemental composition of a molecule. ESI is a soft ionization technique ideal for polar molecules like amino acids, typically producing the protonated molecular ion [M+H]⁺ with minimal fragmentation.[15] Operating in positive ion mode is essential to detect this cation.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture, such as 50:50 water/acetonitrile with 0.1% formic acid to promote protonation.
-
Instrument Setup: Use an ESI-Time of Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Identify the m/z value of the most abundant ion. Compare this experimental value to the theoretical exact mass of the [M+H]⁺ ion (144.1025). A mass accuracy of <5 ppm provides high confidence in the elemental formula.
Integrated Spectroscopic Analysis: Building the Case
No single technique tells the whole story. The power of this approach lies in integrating the data from all three methods.
Caption: Triangulation of spectroscopic data for structural validation.
-
Start with Mass: The HRMS data should confirm the molecular formula is C₇H₁₃NO₂ (for the free base).[16][17]
-
Confirm Functional Groups: The IR spectrum must show the characteristic absorptions for a carboxylic acid (broad O-H, sharp C=O) and an ammonium salt (N-H bands).[18][19][20][21] This confirms the presence of the -COOH and the protonated pyrrolidine nitrogen.
-
Assemble the Structure: The ¹H and ¹³C NMR data provide the final pieces of the puzzle. The number of signals, their chemical shifts, and their multiplicities must be consistent with the proposed structure of an ethyl group attached to a pyrrolidine ring at the C2 position, which also bears the carboxylic acid. The downfield shift of the protons and carbons near the nitrogen atom confirms its protonated state.
By following this logical progression, the structure is not merely proposed but rigorously validated, embodying the principle of a self-validating system critical for scientific integrity.
Conclusion
This guide establishes a comprehensive, field-proven framework for the spectroscopic characterization of this compound. By integrating predictive analysis based on known analogs with detailed, rationale-driven experimental protocols, we provide researchers and drug development professionals with the tools to confidently identify and verify this important chiral building block. The emphasis on causality and data triangulation ensures a high degree of scientific rigor, enabling the seamless progression from synthesis to application.
References
- Schilling, B., Garsky, V. M., & Stults, J. T. (1999). Fragmentation and sequencing of cyclic peptides by matrix-assisted laser desorption/ionization post-source decay mass spectrometry. Journal of the American Society for Mass Spectrometry, 10(6), 474-489.
- ChemicalBook. (n.d.). (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride(1508261-86-6) 1H NMR spectrum.
- Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles.
- Echemi. (2024). IR Spectra for Carboxylic Acid | Detailed Guide.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- OpenStax. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry.
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Methodological & Application
Application Notes and Protocols for (S)-2-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride in Asymmetric Synthesis
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the application of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, a C2-substituted proline derivative, in asymmetric organocatalysis. We delve into the mechanistic underpinnings of this catalyst class, offering detailed, field-tested protocols for its use in cornerstone asymmetric transformations such as the aldol and Mannich reactions. This guide emphasizes the causal relationships between catalyst structure, reaction conditions, and stereochemical outcomes, providing a robust framework for experimental design, optimization, and troubleshooting.
Introduction: The Rise of C2-Substituted Proline Catalysts
(S)-Proline has been lauded as the "simplest enzyme" for its remarkable ability to catalyze a wide array of asymmetric reactions with high stereoselectivity.[1] Its efficacy stems from a bifunctional nature, possessing both a secondary amine for enamine or iminium ion formation and a carboxylic acid for hydrogen-bond-directed transition state organization.[2] The field of organocatalysis has since evolved, with significant research dedicated to modifying the proline scaffold to enhance its catalytic activity, solubility, and stereodirecting capabilities.[3][4]
This compound belongs to the class of α-alkylated proline derivatives. The introduction of an alkyl substituent at the C2 (or α) position, directly adjacent to the carboxylic acid, introduces a significant steric and electronic perturbation to the catalyst's structure. This modification is not trivial; the C2 position is directly involved in the formation of the key enamine intermediate. The ethyl group is expected to modulate the steric environment of the catalytic pocket, potentially leading to enhanced enantioselectivity by creating a more defined and restrictive transition state.[5]
This guide will focus on the practical application of this catalyst, beginning with its activation from the stable hydrochloride salt form to the active free amine, and proceeding to its deployment in key C-C bond-forming reactions.
Mechanism of Action: Enamine Catalysis and Stereocontrol
The catalytic power of proline and its derivatives lies in their ability to activate carbonyl compounds through two primary catalytic cycles: the Enamine Cycle for nucleophilic donors (e.g., ketones, aldehydes) and the Iminium Cycle for electrophilic acceptors (e.g., α,β-unsaturated aldehydes).
The Enamine Catalytic Cycle
In reactions like the aldol or Mannich reaction, the catalyst reacts with a carbonyl donor (e.g., acetone) to form a nucleophilic enamine intermediate. The C2-ethyl group plays a critical role here. By occupying the space on one face of the pyrrolidine ring, it sterically disfavors the formation of the (Z)-enamine, promoting the formation of the more reactive (E)-enamine. This intermediate then attacks the electrophile (e.g., an aldehyde). The stereochemical outcome is dictated by the facial selectivity of this attack, which is orchestrated by the catalyst's carboxylic acid group via a hydrogen-bonded, chair-like transition state, as proposed in the Houk-List model.[6] The bulky C2-ethyl group further reinforces this organization, blocking one face of the enamine and directing the electrophile to the opposite face, thereby enhancing enantioselectivity.
Caption: Fig. 1: Enamine catalytic cycle for aldol reaction.
Experimental Protocols
Catalyst Activation: Preparation of the Free Amine
(S)-2-Ethylpyrrolidine-2-carboxylic acid is supplied as a hydrochloride salt for enhanced stability and handling. The active catalyst is the free amine. While in some protocols using protic solvents the salt can be used directly, neutralization is often required for reactions in aprotic solvents to ensure the availability of the nucleophilic secondary amine.
Protocol 3.1.1: In-situ Neutralization
-
To the reaction vessel, add this compound (e.g., 0.1 mmol, 10 mol%).
-
Add the reaction solvent (e.g., DMSO, 1.0 mL).
-
Add one equivalent of a non-nucleophilic base (e.g., triethylamine, 0.1 mmol, 1.0 eq) relative to the catalyst.
-
Stir the mixture for 10-15 minutes at room temperature before adding the reactants.
Note: The choice of base can be critical. For sensitive substrates, weaker bases like N,N-diisopropylethylamine (DIPEA) may be preferable.
Application: The Asymmetric Aldol Reaction
The direct asymmetric aldol reaction is a powerful method for constructing chiral β-hydroxy ketones, which are versatile synthetic building blocks. The protocol below is a representative procedure for the reaction between a ketone and an aromatic aldehyde.
Protocol 3.2.1: Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde This protocol is adapted from established procedures for proline catalysis.[1][7]
Caption: Fig. 2: Experimental workflow for the asymmetric aldol reaction.
Step-by-Step Methodology:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (35.5 mg, 0.2 mmol, 20 mol%).
-
Add dimethyl sulfoxide (DMSO, 1.0 mL).
-
Add 4-nitrobenzaldehyde (151 mg, 1.0 mmol, 1.0 eq).
-
Add cyclohexanone (392 mg, 4.0 mmol, 4.0 eq).
-
Seal the flask and stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the aldehyde is consumed (typically 24-72 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl, 5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired aldol product.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the purified product and the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Data Presentation: Expected Performance While specific data for (S)-2-ethylpyrrolidine-2-carboxylic acid is not extensively published, performance can be extrapolated from similar C2-substituted and parent proline catalysts. High yields and enantioselectivities are anticipated.
| Entry | Aldehyde Acceptor | Ketone Donor | Yield (%) | dr (anti:syn) | ee (%) |
| 1 | 4-Nitrobenzaldehyde | Cyclohexanone | ~75-90 | >95:5 | >97 |
| 2 | Benzaldehyde | Cyclohexanone | ~70-85 | >90:10 | ~95 |
| 3 | 4-Nitrobenzaldehyde | Acetone | ~60-75 | N/A | ~80-95 |
| 4 | Isobutyraldehyde | Acetone | ~80-95 | N/A | >99 |
| Table 1: Representative data for proline-derivative catalyzed aldol reactions. Performance is highly dependent on substrate and optimized conditions. |
Application: The Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are precursors to valuable amino acids and amino alcohols.
Protocol 3.3.1: Mannich Reaction of Propanal with an N-Boc-imine This protocol is based on established methods for direct asymmetric Mannich reactions.[8][9]
Step-by-Step Methodology:
-
In a vial, dissolve the N-Boc-protected imine (0.5 mmol, 1.0 eq) in acetonitrile (CH3CN, 2.0 mL).
-
Add this compound (17.8 mg, 0.1 mmol, 20 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propanal (1.5 mmol, 3.0 eq) dropwise.
-
Stir the reaction at 0 °C to room temperature, monitoring by TLC for the consumption of the imine (typically 4-12 hours).
-
Quench the reaction with water (5 mL) and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate.
-
Purify the product via silica gel chromatography. Determine stereoselectivity by NMR and chiral HPLC analysis.
Data Presentation: Expected Performance The stereochemical outcome of Mannich reactions is highly sensitive to the catalyst structure. While (S)-proline typically yields syn-products, modifications to the pyrrolidine ring can favor the formation of anti-products.[9][10] The C2-ethyl group is expected to enforce high facial selectivity.
| Entry | Aldehyde Donor | Imine Acceptor | Yield (%) | dr (syn:anti) | ee (%) |
| 1 | Propanal | N-Boc-p-anisyl-imine | ~85-95 | >95:5 | >99 |
| 2 | Acetaldehyde | N-Boc-phenyl-imine | ~70-85 | >90:10 | >98 |
| 3 | Cyclohexanone | N-Boc-glyoxylate-imine | ~90-98 | >95:5 | >97 |
| Table 2: Representative data for proline-derivative catalyzed Mannich reactions. |
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (hydrochloride salt not neutralized).2. Insufficient catalyst loading.3. Low reaction temperature.4. Sterically hindered substrates. | 1. Ensure in-situ neutralization if using aprotic solvents.2. Increase catalyst loading to 20-30 mol%.3. Increase reaction temperature in increments of 10 °C.4. Increase reaction time; consider a less bulky substrate for initial tests. |
| Low Enantioselectivity (ee) | 1. Reaction temperature is too high.2. Unsuitable solvent.3. "Background" uncatalyzed reaction.4. Racemization of the product. | 1. Decrease reaction temperature (e.g., 0 °C or -20 °C).2. Screen solvents (e.g., DMSO, CH3CN, CH2Cl2, Toluene).3. Lower the reaction temperature and concentration.4. Ensure workup conditions are mild (avoid strong acid/base). |
| Low Diastereoselectivity (dr) | 1. Substrate-catalyst mismatch.2. Incorrect solvent or temperature. | 1. The inherent preference of the catalyst-substrate pair may favor a mixture. Re-evaluate.2. Systematically screen solvents and temperatures as low temperatures often improve diastereoselectivity. |
Conclusion
This compound is a promising organocatalyst for asymmetric synthesis. Its C2-ethyl substituent provides a powerful steric handle to create a highly organized transition state, offering the potential for superior enantioselectivity compared to unsubstituted proline. The protocols provided herein serve as a robust starting point for employing this catalyst in key synthetic transformations. As with any catalyst system, empirical optimization of solvent, temperature, and catalyst loading is crucial to unlocking its full potential for a given substrate combination. The principles and procedures outlined in these application notes are designed to empower researchers to effectively integrate this advanced catalyst into their synthetic programs.
References
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Celesti, G., et al. (2022). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Catalysts, 12(11), 1433. [Link]
-
Celesti, G., et al. (2022). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [PDF]. MDPI. [Link]
-
Shakil, M., et al. (2018). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Journal of the Iranian Chemical Society, 15, 2399-2409. [Link]
-
Al-Amin, M., et al. (2021). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. Symmetry, 13(12), 2391. [Link]
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Mistry, N., et al. (2014). Efficient synthesis of supported proline catalysts for asymmetric aldol reactions. Catalysis Science & Technology, 4(11), 4123-4129. [Link]
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Anonymous. (n.d.). 4_+Proline-Catalyzed+Asymmetric+Aldol+Reaction. Scribd. [Link]
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de Souza, R. O. M. A., et al. (2022). Heterogeneous organocatalysis: the proline case. RSC Advances, 12(32), 20569-20601. [Link]
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Ibrahem, I., et al. (2004). Proline-catalysed Mannich reactions of acetaldehyde. Chemical Communications, (10), 1154-1155. [Link]
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Vilà, M., et al. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 14(10), 992-1023. [Link]
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Wang, B.-R., et al. (2023). Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition of 1,3-Enynes and Azomethine Ylides. Synfacts, 19(11), 1162. [Link]
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Al-Amin, M., et al. (2021). Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]
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Jovanović, B., et al. (2014). Substituted proline derivatives as organocatalysts in Michael reaction. Journal of the Serbian Chemical Society, 79(7), 767-774. [Link]
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Mitsumori, S., et al. (2006). Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid. Journal of the American Chemical Society, 128(4), 1040-1041. [Link]
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Ma, G., et al. (2019). Asymmetric Synthesis of Cα-Substituted Prolines through Curtin-Hammett-Controlled Diastereoselective N-Alkylation. Chemistry, 25(10), 2447-2451. [Link]
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Companyó, X., et al. (2024). Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts. Chemical Communications. [Link]
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Burgey, C. S., et al. (2003). Proline-catalyzed, asymmetric mannich reactions in the synthesis of a DPP-IV inhibitor. Organic Letters, 5(21), 3879-3882. [Link]
-
Caporale, M., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
LibreTexts. (2021). 10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
Piras, B., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]
-
Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. [Link]
-
Northrup, A. B. (2015). Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. Royal Society of Chemistry. [Link]
-
Companyó, X., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 563-573. [Link]
-
Wikipedia. (n.d.). Proline organocatalysis. Wikipedia. [Link]
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de Souza, R. O. M. A., et al. (2022). Heterogeneous organocatalysis: the proline case. RSC Advances, 12(32), 20569-20601. [Link]
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Various Authors. (n.d.). Designed and synthesized new pyrrolidine-based organocatalysts. ResearchGate. [Link]
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Application Notes & Protocols for (S)-2-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride in Asymmetric Organocatalysis
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: The Logic of Catalyst Design
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride, a derivative of the renowned organocatalyst L-proline, represents a logical progression in the rational design of catalysts for asymmetric synthesis. While L-proline itself is foundational, its derivatives are often synthesized to overcome specific limitations or to enhance performance in certain transformations.[1] The introduction of an alkyl group at the α-position (the C2 carbon) of the pyrrolidine ring is a key strategy to modulate the steric environment of the catalytic site. This guide extrapolates from the vast body of knowledge on proline and α-substituted proline analogues to provide a robust framework for applying this compound in key organocatalytic reactions. We will explore the mechanistic implications of the C2-ethyl group and provide detailed protocols for its potential application in asymmetric Aldol, Mannich, and Michael reactions.
Mechanistic Rationale: The Influence of the C2-Ethyl Substituent
The power of proline and its derivatives lies in their ability to activate carbonyl compounds through the formation of a nucleophilic enamine intermediate.[2] The catalyst's carboxylic acid group then acts as a Brønsted acid to activate the electrophile (e.g., an aldehyde) and orient it for a highly stereoselective attack via a well-organized, hydrogen-bonded transition state.[1]
The introduction of an ethyl group at the C2 position, adjacent to the nitrogen atom, has two profound and predictable effects:
-
Steric Shielding: The ethyl group provides significantly more steric bulk than the simple proton found in proline. This bulk directly influences the facial selectivity of the enamine's attack on the electrophile. It effectively blocks one face of the enamine, compelling the electrophile to approach from the less hindered side, thereby enhancing enantioselectivity.
-
Geometric Constraint: The presence of the C2 substituent restricts the possible conformations of the enamine intermediate. This rigidity helps to lock in a specific geometry that is more favorable for high stereochemical induction.
These principles are central to understanding how this compound can be leveraged to achieve high levels of stereocontrol in carbon-carbon bond-forming reactions.
Catalytic Cycle Overview
The general mechanism for these reactions involves an enamine catalytic cycle. The C2-ethyl group plays its critical stereodirecting role during the C-C bond formation step.
Caption: Generalized enamine cycle for proline-derivative catalysis.
Application in Asymmetric Aldol Reactions
The asymmetric aldol reaction is a cornerstone of organic synthesis for forming C-C bonds and creating chiral β-hydroxy carbonyl compounds. Proline and its derivatives are exemplary catalysts for this transformation.[3]
Scientific Rationale
In the transition state of the proline-catalyzed aldol reaction, the enamine formed from the ketone donor attacks the aldehyde acceptor. The catalyst's carboxylic acid protonates the aldehyde's carbonyl oxygen, fixing its orientation. The C2-ethyl group on the catalyst is expected to create a more defined chiral pocket, forcing a specific trajectory for the aldehyde's approach and leading to potentially higher enantioselectivity compared to unsubstituted proline.[4] However, this increased steric hindrance may also slow the reaction rate, necessitating longer reaction times or slightly elevated temperatures.
Representative Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
This protocol is adapted from well-established procedures for proline-catalyzed aldol reactions.[5][6]
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (16.6 mg, 0.1 mmol, 20 mol%).
-
Add anhydrous DMSO (2.0 mL) and stir until the catalyst dissolves. Note: The hydrochloride salt may require gentle warming or sonication to fully dissolve. If using the free amine, a co-catalyst like a weak acid may be beneficial.
-
Add cyclohexanone (152 µL, 1.5 mmol, 3.0 equiv.).
-
Cool the mixture to room temperature (or the desired reaction temperature, e.g., 4 °C) and add 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol, 1.0 equiv.) in one portion.
-
Stir the reaction mixture vigorously at the chosen temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldol product.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti/syn) | ee (%) (anti) | Reference |
| (S)-Proline | DMSO | RT | 48 | 68 | >20:1 | 96 | [List et al., 2000] |
| (S)-Proline | CH₃CN | RT | 24 | 97 | >19:1 | 99 | [List et al., 2000] |
| (S)-2-Ethyl-proline HCl | DMSO | RT | 24-72 | Expected: Good | Expected: High | Expected: >96 | Hypothesized |
Application in Asymmetric Mannich Reactions
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable precursors for synthesizing amino acids, peptides, and alkaloids.
Scientific Rationale
Similar to the aldol reaction, the proline-catalyzed Mannich reaction proceeds through an enamine intermediate derived from a ketone or aldehyde. This enamine attacks an imine, which is formed in situ from an aldehyde and an amine. The stereochemical outcome is dictated by the transition state assembly. The C2-ethyl group is postulated to provide enhanced steric hindrance, leading to superior facial discrimination in the attack of the enamine onto the si-face of the (E)-imine, potentially yielding products with very high diastereo- and enantioselectivity.[7]
Representative Protocol: Asymmetric Mannich Reaction of Acetone, 4-Anisaldehyde, and p-Anisidine
Materials:
-
This compound
-
Acetone (reagent grade)
-
4-Anisaldehyde
-
p-Anisidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous Na₂SO₄
Procedure:
-
In a vial, dissolve 4-anisaldehyde (68 mg, 0.5 mmol, 1.0 equiv.) and p-anisidine (61.5 mg, 0.5 mmol, 1.0 equiv.) in anhydrous DMF (0.5 mL). Stir for 30 minutes at room temperature to pre-form the imine.
-
In a separate dry flask, add this compound (16.6 mg, 0.1 mmol, 20 mol%).
-
Add acetone (1.5 mL, large excess) to the catalyst.
-
Transfer the pre-formed imine solution to the catalyst/acetone mixture using an additional 0.5 mL of DMF to rinse the vial.
-
Stir the reaction mixture at room temperature for 12-48 hours. Monitor by TLC.
-
After completion, dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate).
-
Determine dr by ¹H NMR and ee by chiral HPLC.
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn/anti) | ee (%) (syn) | Reference |
| (S)-Proline | DMF | RT | 12 | 94 | 95:5 | >99 | [List, 2000] |
| (S)-2-Ethyl-proline HCl | DMF | RT | 12-48 | Expected: High | Expected: >95:5 | Expected: >99 | Hypothesized |
Application in Asymmetric Michael Additions
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalytic versions using proline derivatives provide a powerful method for the enantioselective formation of C-C bonds, yielding valuable 1,5-dicarbonyl compounds or their analogues.[8][9]
Scientific Rationale
In this reaction, the enamine formed from a ketone/aldehyde donor adds to a Michael acceptor, such as a nitroolefin. The stereoselectivity is controlled by the catalyst's ability to direct the approach of the electrophilic nitroolefin to one face of the nucleophilic enamine. The C2-ethyl group is expected to create a more sterically demanding environment, which can translate into higher enantioselectivities, particularly with challenging substrates.[10]
Workflow for a Michael Addition
Caption: Experimental workflow for a catalyzed Michael addition.
Representative Protocol: Michael Addition of Propanal to trans-β-Nitrostyrene
Materials:
-
This compound
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
To a dry vial under an inert atmosphere (e.g., N₂), add trans-β-nitrostyrene (74.5 mg, 0.5 mmol, 1.0 equiv.) and this compound (16.6 mg, 0.1 mmol, 20 mol%).
-
Add anhydrous DCM (1.0 mL).
-
Cool the mixture to 4 °C using an ice-water bath.
-
Add propanal (180 µL, 2.5 mmol, 5.0 equiv.) dropwise over 5 minutes.
-
Stir the reaction at 4 °C. The reaction is often complete within 2-6 hours (monitor by TLC).
-
Once complete, dilute the reaction mixture with DCM (10 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography to afford the γ-nitro aldehyde.
-
Determine dr by ¹H NMR and ee by chiral HPLC.
Conclusion and Outlook
This compound is a promising, sterically demanding organocatalyst. Based on established principles of proline catalysis, it is expected to deliver high levels of stereocontrol in fundamental C-C bond-forming reactions. The increased steric bulk of the C2-ethyl group is a key design feature anticipated to enhance enantioselectivity, albeit potentially at the cost of reaction speed. The protocols provided herein serve as a robust starting point for researchers to explore the utility of this catalyst. Optimization of solvent, temperature, and catalyst loading will be crucial to unlocking its full potential in asymmetric synthesis.
References
-
Title: Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study Source: NIH National Library of Medicine URL: [Link]
-
Title: Hydrophobic Substituent Effects on Proline Catalysis of Aldol Reactions in Water Source: NIH National Library of Medicine URL: [Link]
-
Title: Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
-
Title: l-Proline Derived Bifunctional Organocatalysts: Enantioselective Michael Addition of Dithiomalonates to trans-β-Nitroolefins Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives Source: PNAS URL: [Link]
-
Title: Prolinamide organocatalyst assisted Michael addition reaction of... Source: ResearchGate URL: [Link]
-
Title: Enantioselective Aldol Reactions and Michael Additions Using Proline Derivatives as Organocatalysts Source: Scirp.org URL: [Link]
-
Title: Proline-catalyzed aldol reactions - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. Source: ResearchGate URL: [Link]
-
Title: Proline catalyzed enantioselective retro-aldol reaction Source: HARVEST (uSask) URL: [Link]
-
Title: Proline organocatalysis - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Proline-catalyzed asymmetric formal alpha-alkylation of aldehydes via vinylogous iminium ion intermediates generated from arylsulfonyl indoles Source: PubMed URL: [Link]
-
Title: Proline as an Asymmetric Organocatalyst Source: De Gruyter URL: [Link]
-
Title: Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives Source: ResearchGate URL: [Link]
-
Title: A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction Source: MDPI URL: [Link]
-
Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update Source: MDPI URL: [Link]
-
Title: Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins Source: NIH National Library of Medicine URL: [Link]
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(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride: A Versatile Chiral Building Block for Advanced Pharmaceutical Synthesis
Introduction: The Strategic Importance of Constrained Scaffolds in Drug Design
In the landscape of modern medicinal chemistry, the pyrrolidine ring stands out as a privileged scaffold, forming the core of numerous FDA-approved drugs.[1] Its prevalence is rooted in its unique combination of properties: a saturated, non-planar structure that enhances three-dimensional complexity, and a secondary amine that provides a handle for diverse chemical modifications.[1][2] Chiral derivatives of pyrrolidine, such as (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, are particularly valuable as they introduce stereochemical control, a critical factor for optimizing drug-target interactions and minimizing off-target effects.[3]
This technical guide provides an in-depth exploration of this compound as a chiral building block for pharmaceutical research and development. We will delve into its properties, potential applications in constructing conformationally constrained peptidomimetics, and provide detailed protocols for its incorporation into novel molecular entities.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid, making it amenable to standard laboratory handling and storage procedures. Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1431699-61-4 | [1] |
| Molecular Formula | C₇H₁₄ClNO₂ | [1] |
| Molecular Weight | 179.64 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | Inert atmosphere, room temperature | |
| Solubility | Soluble in water and polar organic solvents |
Application Focus: Crafting Conformationally Constrained Peptidomimetics
While direct incorporation of this compound into specific marketed drugs is not extensively documented in publicly available literature, its structural features strongly suggest its utility in the synthesis of conformationally constrained dipeptide mimics. The quaternary carbon at the 2-position, bearing both an ethyl group and a carboxylic acid, restricts the rotational freedom around the peptide backbone when incorporated into a larger molecule. This pre-organization of the molecular conformation can lead to enhanced binding affinity and selectivity for biological targets such as proteases, which are often implicated in viral diseases and cancer.[4][5]
The ethyl group provides steric bulk and lipophilicity, which can be crucial for optimizing pharmacokinetic properties and exploring specific binding pockets within a target protein. The carboxylic acid and the secondary amine of the pyrrolidine ring serve as versatile chemical handles for peptide bond formation and further derivatization.
Below is a representative workflow for the incorporation of this compound into a dipeptide-like structure, a common strategy in the development of protease inhibitors.[6]
Caption: Representative workflow for incorporating the building block.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the key transformations involved in utilizing this compound as a chiral building block.
Protocol 1: N-Protection of this compound
Rationale: Protection of the pyrrolidine nitrogen is a crucial first step to prevent unwanted side reactions and to control the regioselectivity of subsequent coupling reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a range of reaction conditions and its facile removal under acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until fully dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(S)-2-ethylpyrrolidine-2-carboxylic acid.
Protocol 2: Amide Bond Formation with a Primary Amine
Rationale: The formation of an amide bond between the carboxylic acid of the protected building block and a primary amine is a key step in elongating the peptide chain. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and promotes high yields.
Materials:
-
N-Boc-(S)-2-ethylpyrrolidine-2-carboxylic acid (from Protocol 1)
-
Primary amine (R¹-NH₂)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve N-Boc-(S)-2-ethylpyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes at room temperature.
-
Add the primary amine (R¹-NH₂) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-Boc protected dipeptide mimic.
Protocol 3: N-Boc Deprotection
Rationale: The final step to reveal the free amine of the pyrrolidine moiety for further functionalization or to yield the final target molecule is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) is a strong acid that cleanly and efficiently cleaves the Boc group.
Materials:
-
N-Boc protected dipeptide mimic (from Protocol 2)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected dipeptide mimic (1.0 eq) in anhydrous DCM.
-
Add TFA (10-20 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final deprotected dipeptide mimic.
Sources
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN103435532A - Synthetic method of boceprevir intermediate - Google Patents [patents.google.com]
- 4. Design and synthesis of pyrrolidine-5,5-trans-lactams (5-oxohexahydropyrrolo[3,2-b]pyrroles) as novel mechanism-based inhibitors of human cytomegalovirus protease. 2. Potency and chirality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design of HIV-1 Protease Inhibitors with Pyrrolidinones and Oxazolidinones as Novel P1’-Ligands to Enhance Backbone-binding interactions with Protease: Synthesis, Biological Evaluation and Protein-ligand X-ray Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of ethyl pyrrolidine-5,5-trans-lactams as inhibitors of hepatitis C virus NS3/4A protease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving (S)-2-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride
Introduction
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral, non-proteinogenic amino acid analogue that has garnered significant interest in medicinal chemistry and organic synthesis.[1][2] Its rigid pyrrolidine scaffold, coupled with the stereocenter at the 2-position, makes it a valuable building block for creating structurally diverse and biologically active molecules. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for reactions involving this versatile compound. We will delve into key applications, offering detailed protocols and the scientific rationale behind the experimental choices.
Compound Properties and Handling
This compound is a drug intermediate used in the synthesis of various active compounds.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [2] |
| Molecular Weight | 179.64 g/mol | [2] |
| Appearance | Solid | N/A |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [2] |
Safety and Handling:
As with any chemical reagent, proper safety precautions must be observed. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Core Applications and Protocols
The reactivity of this compound is primarily centered around its secondary amine and carboxylic acid functionalities. These groups allow for its incorporation into larger molecules through amide bond formation (peptide synthesis, N-acylation), esterification, and its use as a chiral catalyst.
Peptide Synthesis: Incorporation of a Substituted Proline Analogue
The incorporation of proline and its analogues into peptide chains can induce significant conformational constraints, influencing the secondary structure of the peptide.[3][4] (S)-2-ethylpyrrolidine-2-carboxylic acid, as a substituted proline analogue, can be used to introduce unique structural motifs into peptides. The following protocol outlines a general procedure for its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS).
Principle:
Solid-phase peptide synthesis involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3] The use of protecting groups on the amino and carboxylic acid functionalities prevents unwanted side reactions. The hydrochloride salt of (S)-2-ethylpyrrolidine-2-carboxylic acid will need to be neutralized prior to coupling.
Experimental Protocol: Solid-Phase Peptide Synthesis
-
Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin for a C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Activation and Coupling of (S)-2-ethylpyrrolidine-2-carboxylic acid:
-
In a separate vessel, dissolve this compound (1.5 eq.), a coupling agent such as HBTU (1.5 eq.), and HOBt (1.5 eq.) in DMF.
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 eq.), to neutralize the hydrochloride and facilitate the activation.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours to ensure complete coupling.
-
-
Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to remove all protecting groups and cleave the peptide from the resin.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
-
Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and NMR spectroscopy.[6][7][8][9]
Causality Behind Choices:
-
HBTU/HOBt/DIPEA: This combination is a widely used and efficient coupling system in SPPS that minimizes racemization.
-
DIPEA: A hindered amine base is used to avoid unwanted side reactions with the activated carboxylic acid.
-
RP-HPLC: This is the standard method for purifying peptides based on their hydrophobicity.
Visualization of Workflow:
Caption: General workflow for solid-phase peptide synthesis.
N-Acylation: Synthesis of Amide Derivatives
The secondary amine of the pyrrolidine ring can be readily acylated to form a variety of amide derivatives. This is a fundamental transformation for introducing the (S)-2-ethylpyrrolidine-2-carboxylic acid moiety into larger molecules.
Principle:
N-acylation involves the reaction of the amine with an activated carboxylic acid derivative, such as an acid chloride or a mixed anhydride. The use of a base is typically required to neutralize the acid byproduct.
Experimental Protocol: N-Acylation with an Acid Chloride
-
Reactant Preparation: Dissolve this compound (1.0 eq.) and a non-nucleophilic base such as triethylamine (2.2 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acid Chloride Addition: Slowly add the desired acid chloride (1.1 eq.) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by thin-layer chromatography (TLC) or LC-MS.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.[10]
-
Characterization: Characterize the purified product by NMR spectroscopy, mass spectrometry, and infrared spectroscopy.[6][7][8][9]
Quantitative Data Summary (Illustrative)
| Entry | Acid Chloride | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | DCM | 4 | >95 |
| 2 | Acetyl chloride | THF | 2 | >95 |
| 3 | 4-Nitrobenzoyl chloride | DCM | 6 | >90 |
Visualization of Reaction Logic:
Caption: Key components for the N-acylation reaction.
Asymmetric Organocatalysis
Chiral pyrrolidine derivatives are well-established organocatalysts for a variety of asymmetric transformations, such as aldol and Michael reactions.[11][12][13][14] The presence of both a secondary amine and a carboxylic acid in (S)-2-ethylpyrrolidine-2-carboxylic acid allows it to act as a bifunctional catalyst, activating both the nucleophile and the electrophile.
Principle:
The pyrrolidine nitrogen can form an enamine with a ketone or aldehyde, which then acts as the nucleophile. The carboxylic acid can activate the electrophile through hydrogen bonding, directing the stereochemical outcome of the reaction.
Experimental Protocol: Asymmetric Aldol Reaction
-
Catalyst Preparation: Dissolve this compound (0.1-0.2 eq.) in the ketone reactant (e.g., cyclohexanone), which often serves as the solvent.
-
Reactant Addition: Add the aldehyde reactant (1.0 eq.) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the progress by TLC or GC-MS.
-
Work-up:
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Wash with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio and enantiomeric excess of the product by chiral HPLC or NMR analysis of a suitable derivative.
Causality Behind Choices:
-
Neat Conditions: Running the reaction without an additional solvent can increase the reaction rate and simplify the work-up.
-
Chiral Catalyst: The stereochemistry of the catalyst dictates the stereochemistry of the product.
Purification and Characterization
The successful outcome of any reaction is contingent on the proper purification and characterization of the products.
Purification:
-
Flash Column Chromatography: This is a standard technique for purifying organic compounds based on their polarity.[10]
-
High-Performance Liquid Chromatography (HPLC): For high-purity samples, especially peptides and chiral molecules, preparative HPLC is the method of choice. Chiral stationary phases can be used to separate enantiomers.[5][15]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the structure of the product. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for more complex structures.[6][7][8][16]
-
Mass Spectrometry (MS): This technique provides information about the molecular weight of the product, confirming its identity. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of key functional groups, such as carbonyls (C=O) and N-H bonds.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. The protocols outlined in this application note provide a solid foundation for its use in peptide synthesis, N-acylation, and asymmetric organocatalysis. By understanding the underlying principles and carefully controlling the reaction conditions, researchers can effectively utilize this compound to create novel and complex molecules for a wide range of applications, particularly in the field of drug discovery and development.
References
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed Central. (n.d.). Retrieved from [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). Retrieved from [Link]
-
Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations - PMC. (2016). PubMed Central. Retrieved from [Link]
-
A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]
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Results obtained using chiral pyrrolidine-containing organocatalysts in... - ResearchGate. (n.d.). Retrieved from [Link]
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Catalysis of 3-Pyrrolidinecarboxylic Acid and Related Pyrrolidine Derivatives in Enantioselective anti-Mannich-Type Reactions - ACS Publications. (n.d.). Retrieved from [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC. (n.d.). Retrieved from [Link]
-
3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - MDPI. (n.d.). Retrieved from [Link]
-
Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Accessing Chiral Pyrrolodiketopiperazines under Organocatalytic Conditions - PMC. (2022). PubMed Central. Retrieved from [Link]
-
Journal of Molecular Liquids - RUA. (2024). Retrieved from [Link]
-
This compound. (n.d.). Retrieved from [Link]
-
(S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 72207643. (n.d.). PubChem. Retrieved from [Link]
-
Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC. (2011). PubMed Central. Retrieved from [Link]
-
Evaluation of Poly(N-Ethyl Pyrrolidine Methacrylamide) (EPA) and Derivatives as Polymeric Vehicles for miRNA Delivery to Neural Cells - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. (n.d.). Retrieved from [Link]
-
Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]
-
Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. (n.d.). Retrieved from [Link]
-
Characterization of Peptide-Preservative Interaction and Reversibility by NMR Spectroscopy. (2023). PubMed. Retrieved from [Link]
-
Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - Frontiers. (2018). Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
On the role of NMR spectroscopy for characterization of antimicrobial peptides - PMC. (n.d.). PubMed Central. Retrieved from [Link]
-
Expression and Purification of Isotopically Labeled Peptide Inhibitors and Substrates of cAMP-Dependant Protein Kinase A for NMR Analysis - PubMed Central. (n.d.). Retrieved from [Link]
-
(PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. (n.d.). ResearchGate. Retrieved from [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). Retrieved from [Link]
-
Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine - ResearchGate. (n.d.). Retrieved from [Link]
-
Analysis of Derivatized N-Acyl Amino Acid Surfactants Using HPLC and HPLC/MS - MDPI. (2020). Retrieved from [Link]
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Application Note: Derivatization Strategies for the Quantitative Analysis of (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Hydrochloride by Gas and Liquid Chromatography
Abstract
This guide provides a detailed examination of derivatization methodologies for the quantitative analysis of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, a proline analogue of significant interest in pharmaceutical development.[1][2][3] Due to its polar, zwitterionic nature and low volatility, direct analysis by gas chromatography (GC) is challenging.[4][5] This document presents two robust protocols for GC-MS analysis: a two-step esterification/acylation method and a single-step silylation method. It also briefly discusses strategies for LC-MS/MS. The protocols are designed to be self-validating, with explanations for critical steps to ensure reproducibility and accuracy for researchers in drug discovery and development.
Introduction: The Analytical Challenge
(S)-2-Ethylpyrrolidine-2-carboxylic acid is a cyclic amino acid and a proline analogue. Proline and its derivatives are critical building blocks in medicinal chemistry, prized for the unique conformational rigidity they impart to peptides and small molecules.[6][7] As pharmaceutical development demands precise quantification of these intermediates and active pharmaceutical ingredients (APIs), robust analytical methods are essential.
The primary challenge in analyzing this compound, particularly in its hydrochloride salt form, lies in its physicochemical properties. Like other amino acids, it possesses a polar carboxylic acid group and a secondary amine. These functional groups result in:
-
Low Volatility: The compound is not volatile enough to pass through a GC system without decomposition.[4]
-
High Polarity: This leads to strong interactions with active sites in the GC inlet and column, resulting in poor peak shape, tailing, and low sensitivity.[8]
-
Thermal Instability: The molecule can degrade at the high temperatures required for GC analysis.[5]
To overcome these issues, chemical derivatization is a mandatory pre-analytical step. The goal is to convert the polar, non-volatile analyte into a thermally stable and volatile derivative suitable for GC separation and detection.[9][10]
Principle of Derivatization for (S)-2-Ethylpyrrolidine-2-Carboxylic Acid
The derivatization strategy targets the two active hydrogen sites on the molecule: the carboxylic acid (-COOH) and the secondary amine (-NH-).
Caption: Logical workflow for derivatizing the target analyte for GC-MS analysis.
The most common approaches involve either a two-step process of esterifying the carboxyl group followed by acylating the amine, or a single-step reaction where a silylating reagent derivatizes both sites simultaneously.
Protocol 1: Two-Step Esterification and Acylation for GC-MS
This classic method offers high yields and produces stable derivatives, making it extremely reliable. It involves converting the carboxylic acid to an ester, followed by acylation of the amine.
Step A: Esterification of the Carboxylic Acid
This step converts the -COOH group to a less polar, more volatile ester. Using an alcohol like n-butanol under acidic conditions is a well-established method.
Materials:
-
This compound sample
-
n-Butanol
-
Acetyl chloride
-
Reacti-Vials™ or equivalent screw-cap vials (2 mL)
-
Heating block or oven
-
Nitrogen evaporator
Procedure:
-
Reagent Preparation: Prepare 3 M HCl in n-butanol by slowly adding 220 µL of acetyl chloride to 1 mL of n-butanol. Caution: This reaction is exothermic and produces HCl gas. Perform in a fume hood.
-
Sample Preparation: Weigh approximately 1-2 mg of the analyte into a reaction vial. If working from a solution, evaporate the solvent to complete dryness under a stream of nitrogen.
-
Reaction: Add 200 µL of the 3 M HCl/n-butanol reagent to the dried sample.
-
Heating: Cap the vial tightly and heat at 100°C for 35-45 minutes. This ensures the complete esterification of the sterically hindered carboxylic acid.
-
Evaporation: Cool the vial to room temperature. Remove the reagent by evaporating to dryness under a gentle stream of nitrogen at 50-60°C. The sample is now ready for acylation.
Step B: Acylation of the Secondary Amine
This step derivatizes the -NH- group. Perfluoroacylating reagents like Pentafluoropropionic Anhydride (PFPA) are excellent choices as they produce derivatives that are highly responsive to electron capture detectors (ECD) and yield characteristic mass spectra.[5][11]
Materials:
-
Esterified sample from Step A
-
Ethyl acetate
-
Pentafluoropropionic Anhydride (PFPA)
Procedure:
-
Reconstitution: Add 100 µL of ethyl acetate to the dried, esterified sample vial.
-
Reaction: Add 50 µL of PFPA. Cap the vial tightly.
-
Heating: Heat at 60°C for 20 minutes.
-
Workup: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS. No further workup is typically required as the excess reagent and byproducts are volatile.
Caption: Chemical workflow for the two-step esterification and acylation protocol.
Protocol Summary Table
| Parameter | Step 1: Esterification | Step 2: Acylation |
| Target Group | Carboxylic Acid | Secondary Amine |
| Reagent | 3 M HCl in n-Butanol | Pentafluoropropionic Anhydride (PFPA) |
| Solvent | n-Butanol | Ethyl Acetate |
| Temperature | 100°C | 60°C |
| Time | 35-45 min | 20 min |
Protocol 2: Single-Step Silylation for GC-MS
Silylation is a rapid and widely used derivatization technique for compounds with active hydrogens.[4][12] Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with both the carboxylic acid and amine groups in a single heating step to form stable tert-butyldimethylsilyl (TBDMS) derivatives.
Key Advantage: TBDMS derivatives are significantly more stable and less susceptible to hydrolysis from trace moisture compared to their trimethylsilyl (TMS) counterparts.
Materials:
-
This compound sample
-
MTBSTFA (+1% TBDMSCl as catalyst)
-
Acetonitrile (or Pyridine)
-
Reacti-Vials™ or equivalent screw-cap vials (2 mL)
-
Heating block or oven
Procedure:
-
Sample Preparation: Weigh approximately 1-2 mg of the analyte into a reaction vial. Crucially, the sample and vial must be completely dry. Moisture will consume the reagent and lead to incomplete derivatization.[13][14] Dry the sample in-situ by adding a small amount of solvent (e.g., acetonitrile) and evaporating to dryness under nitrogen.
-
Reagent Addition: Add 100 µL of acetonitrile (or pyridine) to the dried sample, followed by 100 µL of MTBSTFA.
-
Reaction: Cap the vial tightly and heat at 70-80°C for 30 minutes.
-
Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS without any further workup.[12]
Caption: Chemical workflow for the single-step silylation protocol using MTBSTFA.
Recommended GC-MS Parameters
The following parameters serve as a starting point and should be optimized for your specific instrumentation.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 or equivalent |
| Inlet | Split/Splitless, 250°C, Split Ratio 20:1 |
| Column | HP-5ms (or equivalent 5% phenyl methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Start at 80°C, hold 1 min, ramp 10°C/min to 280°C, hold 5 min |
| MS System | Agilent 5977 or equivalent |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C |
| Quadrupole Temp | 150°C |
| Scan Range | 50 - 550 amu |
Method Validation and Trustworthiness
To ensure the reliability of quantitative data, the following steps are critical:
-
Internal Standard (IS): An internal standard, such as a structural analogue not present in the sample matrix (e.g., a deuterated version of the analyte or another cyclic amino acid like pipecolic acid), should be added to all samples, standards, and blanks before the derivatization step. This corrects for variations in reaction efficiency, sample loss during workup, and injection volume.
-
Method Blanks: A reagent blank (containing all solvents and reagents but no analyte) must be run with each batch to check for contamination.
-
Calibration: A multi-point calibration curve (typically 5-7 levels) should be prepared by derivatizing known concentrations of the analyte standard. The ratio of the analyte peak area to the IS peak area is plotted against concentration.
-
Anhydrous Conditions: For silylation reactions, ensuring anhydrous conditions is the most critical factor for success.[13] Use high-purity, dry solvents and store reagents under an inert atmosphere.
Considerations for LC-MS/MS Analysis
While derivatization is essential for GC, it can also be beneficial for LC-MS/MS. For reversed-phase chromatography, the polar nature of the analyte can lead to poor retention. Derivatization can be employed to increase its hydrophobicity.
A potential strategy involves derivatizing both the amine and carboxyl groups with a non-polar moiety, such as a butyl group using 1-bromobutane.[15] This increases retention on C18 columns and can improve ionization efficiency in the mass spectrometer.[15][16]
Conclusion
The successful analysis of this compound by chromatographic methods hinges on proper derivatization. Both the two-step esterification/acylation and the single-step silylation protocols presented here are robust methods for converting the analyte into a form suitable for GC-MS analysis. The choice of method depends on the desired stability of the derivative, laboratory workflow, and reagent availability. For silylation, MTBSTFA is recommended over other reagents for its ability to form more stable TBDMS derivatives. By following these detailed protocols and incorporating principles of self-validation, researchers can achieve accurate and reproducible quantification of this important pharmaceutical building block.
References
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Title: Proline Analogues in Drug Design: Current Trends and Future Prospects | Journal of Medicinal Chemistry - ACS Publications Source: ACS Publications URL: [Link]
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Title: Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Source: MDPI URL: [Link]
-
Title: Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction Source: PubMed URL: [Link]
- Title: Silylation of amino acids - Google Patents Source: Google Patents URL
-
Title: Proline Analogues in Drug Design: Current Trends and Future Prospects Source: PubMed URL: [Link]
-
Title: Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry Source: Citeseerx URL: [Link]
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Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts Source: MDPI URL: [Link]
-
Title: DIRECT ESTERIFICATION OF 'THE PROTEIN AMINO ACIDS GAS-LIQUID CHROMATOGRAPHY OF N-TFA n Source: ElectronicsAndBooks URL: [Link]
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Title: (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride Source: Bouling Chemical Co., Limited URL: [Link]
-
Title: Derivatization of N-methyl and cyclic amino acids with dimethylformamide dimethyl acetal. Source: National Library of Medicine URL: [Link]
-
Title: A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry Source: Royal Society of Chemistry URL: [Link]
-
Title: Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts Source: ResearchGate URL: [Link]
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Title: How can I analyze amino acid Methyl Ester in GC? Source: ResearchGate URL: [Link]
-
Title: Proline Analogues in Drug Design: Current Trends and Future Prospects Source: ResearchGate URL: [Link]
-
Title: A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI Source: PubMed Central URL: [Link]
-
Title: Proline Analogues | Chemical Reviews Source: ACS Publications URL: [Link]
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Title: (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS Source: ResearchGate URL: [Link]
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Title: A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea Source: PubMed URL: [Link]
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Title: this compound Source: PubChem URL: [Link]
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Title: Free amino acid quantification by LC–MS/MS using derivatization generated isotope-labelled standards Source: FAO AGRIS URL: [Link]
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Title: Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes Source: PubMed Central URL: [Link]
- Title: Acids: Derivatization for GC Analysis Source: Encyclopedia of Chromatography URL
-
Title: (PDF) Derivatization reactions and reagents for gas chromatography analysis Source: ResearchGate URL: [Link]
-
Title: Pyrrolidine-2-carboxylic acid (L-Proline) | Request PDF Source: ResearchGate URL: [Link]
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Title: Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis Source: PubMed URL: [Link]
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Title: Chiroptical Enhancement of Chiral Dicarboxylic Acids from Confinement in a Stereodynamic Supramolecular Cage Source: PubMed Central URL: [Link]
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Application Notes & Protocols: Leveraging Steric Hindrance for Enhanced Peptide Therapeutics with (S)-2-Ethylpyrrolidine-2-Carboxylic Acid
An in-depth guide for researchers, scientists, and drug development professionals on the strategic incorporation of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride into synthetic peptides.
The incorporation of non-natural amino acids is a cornerstone of modern peptide drug design, offering a powerful toolkit to overcome the inherent limitations of their natural counterparts. Among these, α,α-disubstituted amino acids, particularly cyclic variants like (S)-2-ethylpyrrolidine-2-carboxylic acid, represent a class of building blocks that impart profound structural and functional changes. Their defining feature—a fully substituted α-carbon—introduces significant steric hindrance, which, while posing a synthetic challenge, is also the source of its major therapeutic advantages.
This guide provides a comprehensive overview of the scientific rationale and field-tested protocols for utilizing this compound in solid-phase peptide synthesis (SPPS). We will explore the causality behind its effects on peptide conformation and stability and provide detailed methodologies to ensure its successful incorporation.
The Scientific Imperative: Why Incorporate a Constrained Pyrrolidine?
The introduction of an α,α-disubstituted amino acid fundamentally alters the conformational landscape of a peptide backbone.[1][2] Unlike natural L-amino acids, which possess a flexible α-hydrogen, the quaternary carbon of (S)-2-ethylpyrrolidine-2-carboxylic acid severely restricts dihedral angle rotation (φ/ψ). This rigidity is the key to its utility.
Core Advantages:
-
Enhanced Proteolytic Stability: The absence of an α-hydrogen and the sterically crowded peptide bond significantly shield the peptide from degradation by exopeptidases and endopeptidases.[3][4] This can dramatically increase the in-vivo half-life of a peptide therapeutic.
-
Increased Binding Affinity and Specificity: By locking the peptide backbone into a more defined conformation, the entropic penalty of binding to a biological target is reduced.[3][5] This pre-organization can lead to a substantial increase in binding affinity and selectivity for the target receptor or enzyme.
-
Induction of Specific Secondary Structures: The conformational constraints imposed by this residue can be used strategically to induce or stabilize β-turns or helical structures within a peptide sequence, which are often critical for biological activity.[1][2][6]
-
Unique Pharmacokinetic Properties: The overall increase in stability and conformational definition can lead to improved bioavailability and tissue distribution profiles compared to more flexible linear peptide analogs.[5][7]
The pyrrolidine ring itself further constrains the structure, making it a valuable tool for creating cyclic peptides or mimicking proline-rich motifs with enhanced stability.[7]
The Synthetic Challenge: Overcoming Steric Hindrance
The primary obstacle to incorporating (S)-2-ethylpyrrolidine-2-carboxylic acid is the steric hindrance around its carboxylic acid and amino groups.[8][9] Standard coupling conditions developed for proteinogenic amino acids often result in low yields and deletion sequences.[10] Success hinges on an optimized synthetic strategy that employs more powerful reagents and extended reaction times to drive the peptide bond formation to completion.
Experimental Protocols: Solid-Phase Synthesis
The following protocols are based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) strategy.[8][9][11]
Materials & Reagents
-
Resin: Rink Amide or Wang resin, pre-loaded with the C-terminal amino acid.[9]
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-(S)-2-ethylpyrrolidine-2-carboxylic acid.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diethyl Ether (cold).
-
Coupling Reagents: High-reactivity uronium/aminium or phosphonium salts. See Table 1 for recommendations.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% Piperidine in DMF.
-
Capping Solution: Acetic Anhydride/DIPEA/DMF.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS).
-
Analytical Equipment: RP-HPLC, Mass Spectrometer (e.g., ESI-MS).
Protocol 1: Optimized Coupling of (S)-2-Ethylpyrrolidine-2-Carboxylic Acid
This protocol details a single coupling cycle for incorporating the sterically hindered residue.
-
Resin Swelling: a. Place the peptide-resin from the previous synthesis step into a reaction vessel. b. Add DMF to fully cover the resin and allow it to swell for at least 30 minutes with gentle agitation.[8][11] c. Drain the DMF.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin. b. Agitate for 5 minutes, then drain. c. Repeat the piperidine treatment for an additional 15 minutes. d. Drain and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. e. Perform a Kaiser test to confirm the presence of a free primary amine (a positive blue result is expected).[9]
-
Activation and Coupling (Critical Step): a. In a separate vial, dissolve 3-4 equivalents (relative to resin loading) of Fmoc-(S)-2-ethylpyrrolidine-2-carboxylic acid and 3.9 equivalents of the chosen coupling reagent (e.g., HATU) in DMF. b. Add 6-8 equivalents of DIPEA to the vial. c. Allow the mixture to pre-activate for 5-10 minutes. d. Add the activated amino acid solution to the deprotected peptide-resin. e. Agitate the reaction vessel at room temperature for 2 to 12 hours. The extended time is crucial for overcoming steric hindrance.[8] f. Monitor the reaction completion using a negative Kaiser test (yellow beads). If the test remains positive after 4 hours, consider proceeding to a second coupling.
-
Double Coupling (Optional, if necessary): a. If the Kaiser test is still positive, drain the reaction vessel. b. Repeat step 3 (activation and coupling) with a fresh solution of activated amino acid. c. Allow the second coupling to proceed for another 2-4 hours.
-
Capping (Recommended): a. To prevent the formation of deletion sequences, it is highly recommended to cap any unreacted free amines. b. Wash the resin with DMF. c. Add a capping solution (e.g., acetic anhydride/DIPEA/DMF in a 1:2:3 ratio) and agitate for 30 minutes. d. Drain and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to prepare for the next cycle.
Protocol 2: Final Cleavage and Peptide Precipitation
-
Preparation: After the final Fmoc deprotection, wash the fully assembled peptide-resin with DCM and dry it under a vacuum for 1 hour.
-
Cleavage: a. Add the freshly prepared cleavage cocktail (e.g., TFA/H₂O/TIS) to the resin (approximately 10 mL per gram of resin).[9] b. Agitate gently at room temperature for 2-4 hours.[9]
-
Peptide Precipitation: a. Filter the resin and collect the TFA filtrate into a centrifuge tube. b. Add the filtrate dropwise into a larger volume of ice-cold diethyl ether (typically 10x the volume of the filtrate) to precipitate the crude peptide.[9] c. Centrifuge the mixture to pellet the peptide. d. Decant the ether, wash the pellet with cold ether 2-3 more times, and briefly dry the final peptide pellet under a stream of nitrogen.
Data Presentation: Recommended Coupling Reagents
The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids.[12] Uronium and phosphonium salt-based reagents are highly recommended over carbodiimides.
| Coupling Reagent | Full Name | Class | Key Advantages | Citation |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium/Aminium | High reactivity, rapid kinetics, low racemization. Very effective for hindered couplings. | [13] |
| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Uronium/Aminium | More reactive than HBTU due to the electron-withdrawing chloro group. | |
| PyAOP | (7-Azabenzotriazol-1-yloxy)tris(pyrrolidino)phosphonium hexafluorophosphate | Phosphonium | Extremely reactive, proven effective for synthesizing peptides with difficult sequences. | [10] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium | Strong coupling reagent, widely used for both solid and solution-phase synthesis. | [14] |
Visualizations: Workflow and Mechanism
Caption: Optimized SPPS cycle for incorporating sterically hindered amino acids.
Caption: Activation of the hindered amino acid with HATU to form a reactive ester.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser test) | Insufficient coupling time or reagent potency due to steric hindrance. | 1. Extend the coupling time to 8-12 hours.2. Perform a second coupling (double coupling).3. Ensure a high-potency reagent like HATU or PyAOP is used. Increase equivalents to 4x. |
| Deletion Sequences (Mass spec shows M-residue) | Incomplete coupling followed by reaction of the next amino acid in the sequence. | 1. Implement a capping step with acetic anhydride after the hindered coupling to block unreacted amines.2. Optimize the coupling protocol as described above. |
| Peptide Aggregation | Inter-chain hydrogen bonding, sometimes promoted by difficult sequences. | 1. Use a lower-loading resin or a PEG-based resin (e.g., ChemMatrix®).2. Perform the synthesis at a slightly elevated temperature (if equipment allows). |
| Low Final Yield | Cumulative effect of incomplete couplings; loss during precipitation/purification. | 1. Optimize each step of the synthesis for maximum efficiency.2. Ensure complete precipitation by using sufficient cold ether and proper technique. |
Safety & Handling
This compound should be handled in accordance with its Safety Data Sheet (SDS). It is a stable solid but should be stored in a cool, dry place.[15] All steps involving reagents like DMF, piperidine, DIPEA, and especially TFA must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[16][17]
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- BenchChem. (n.d.). Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis.
- Alta Bioscience. (n.d.). Cyclic Peptides: Examples, Synthesis and Applications.
- Creative Peptides. (n.d.). Cyclic Peptide Design Overview.
-
Tanaka, M. (2007). Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. Chemical and Pharmaceutical Bulletin, 55(3), 349-358. Retrieved from [Link]
- Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. PubMed.
- DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
- El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602.
- BenchChem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Royal Society of Chemistry. (2021). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Organic & Biomolecular Chemistry.
- Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
- Innoprot. (n.d.). Applications of Cyclic Peptides.
- Bouling Chemical Co., Limited. (n.d.). (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride.
- Joo, S. H. (2012). Cyclic Peptides as Therapeutic Agents and Biochemical Tools. Biomolecules & Therapeutics, 20(1), 19-26.
- Zorzi, A., Deyle, K., & Heinis, C. (2017). Cyclic Peptides in Pipeline: What Future for These Great Molecules?. Medicinal Chemistry, 58(1), 1-28.
- Wang, J. (n.d.). Design, Synthesis, And Conformational Studies Of Peptides Containing α,α-Disubstituted amino acids. Semantic Scholar.
- MedChemExpress. (n.d.). This compound - Product Data Sheet.
- Tanaka, M. (2002). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. ResearchGate.
- Ahern, C. A., & Pless, S. A. (2014). Incorporation of non-canonical amino acids. PMC - PubMed Central - NIH.
- MedChemExpress. (n.d.). This compound | Drug Intermediate.
- BLD Pharm. (n.d.). This compound.
- Subirós-Funosas, R., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Peptide Science.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56.
- Acros PharmaTech Limited. (2018). SAFETY DATA SHEET: (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride.
- Fisher Scientific Company. (2012). SAFETY DATA SHEET: 2-Pyrrolidinone.
- MedChemExpress. (n.d.). This compound | Drug Intermediate.
- Next Peptide. (n.d.). 161564-05-2 | (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrobromide.
- Google Patents. (n.d.). EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- Orlowska, A., & Izdebski, J. (1989). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. International Journal of Peptide and Protein Research, 33(2), 131-136.
- MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences.
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Application Note & Protocol: A Scalable and Stereoselective Synthesis of (S)-2-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride
Abstract: This document provides a comprehensive guide for the large-scale synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, a valuable chiral building block in pharmaceutical development.[1][2] The presented protocol is designed for scalability and high stereochemical fidelity, addressing the common challenges associated with the synthesis of α,α-disubstituted amino acids. We detail a robust, multi-step synthesis beginning from L-proline, employing a diastereoselective alkylation strategy. This guide includes in-depth procedural steps, mechanistic insights, safety protocols, and data interpretation to ensure reliable and reproducible execution by researchers and drug development professionals.
Introduction and Strategic Overview
(S)-2-Ethylpyrrolidine-2-carboxylic acid and its derivatives are pivotal structural motifs in medicinal chemistry. The presence of a quaternary stereocenter at the α-position of the pyrrolidine ring imparts significant conformational rigidity, which is often exploited in the design of potent and selective therapeutic agents. However, the construction of such a sterically hindered chiral center presents a significant synthetic challenge, particularly on an industrial scale where cost, efficiency, and enantiomeric purity are paramount.[3][4][5]
The strategy outlined herein leverages the principle of "self-reproduction of chirality," starting from the readily available and enantiopure L-proline.[4] The core of this approach is the diastereoselective alkylation of a protected proline derivative. By carefully selecting protecting groups and reaction conditions, we can direct the introduction of an ethyl group to the α-position with high stereocontrol. The synthesis culminates in a straightforward deprotection sequence to yield the target hydrochloride salt.
Overall Synthetic Workflow
The synthesis is structured in three primary stages:
-
Protection: The nitrogen and carboxylic acid functionalities of L-proline are masked to prevent unwanted side reactions and to facilitate the key alkylation step.
-
Diastereoselective Alkylation: A chiral enolate is generated and subsequently quenched with an ethylating agent to stereoselectively form the quaternary carbon center.
-
Deprotection and Salt Formation: The protecting groups are removed, and the final product is isolated as a stable hydrochloride salt.
Diagram 2: Alkylation mechanism (Conceptual - requires actual chemical structure images).
Detailed Experimental Protocols
Safety First: All procedures must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and appropriate chemical-resistant gloves, is mandatory. Many reagents are flammable, corrosive, or toxic. [6][7][8][9]Handle with extreme care.
Protocol 1: Synthesis of N-Boc-L-Proline Methyl Ester (Compound C)
A. N-Boc Protection:
-
Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer, add L-proline (115 g, 1.0 mol) and deionized water (500 mL). Stir until dissolved.
-
Basification: Cool the solution to 0 °C in an ice bath. Add a solution of sodium hydroxide (44 g, 1.1 mol) in water (200 mL) dropwise, maintaining the temperature below 10 °C.
-
Boc Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 229 g, 1.05 mol) in dioxane (500 mL). Add this solution to the reaction mixture dropwise over 1 hour at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight.
-
Work-up: Concentrate the mixture in vacuo to remove the dioxane. Wash the aqueous residue with diethyl ether (2 x 250 mL). Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1 M HCl.
-
Extraction: Extract the product into ethyl acetate (3 x 300 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid.
B. Methyl Esterification:
-
Setup: Dissolve the crude N-Boc-L-proline (from the previous step, ~1.0 mol) in acetone (1 L) in a 3 L round-bottom flask.
-
Base Addition: Add anhydrous potassium carbonate (276 g, 2.0 mol).
-
Alkylation: Add methyl iodide (75 mL, 1.2 mol) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the solids. Concentrate the filtrate in vacuo.
-
Purification: Dissolve the residue in ethyl acetate (800 mL), wash with water (2 x 300 mL) and brine (300 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-Boc-L-proline methyl ester as a clear oil.
Protocol 2: Diastereoselective Alkylation (Compound D)
CAUTION: This step uses pyrophoric and moisture-sensitive reagents. An inert atmosphere (Nitrogen or Argon) is crucial. All glassware must be oven-dried.
-
Setup: Assemble a 5 L, three-neck, oven-dried round-bottom flask with a mechanical stirrer, a thermometer, and a nitrogen inlet.
-
LDA Preparation: In a separate flask under nitrogen, add anhydrous tetrahydrofuran (THF, 1.5 L) and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (154 mL, 1.1 mol) followed by the slow, dropwise addition of n-butyllithium (2.5 M in hexanes, 440 mL, 1.1 mol). Stir for 30 minutes at -78 °C.
-
Enolate Formation: Dissolve N-Boc-L-proline methyl ester (229 g, 1.0 mol) in anhydrous THF (500 mL). Add this solution dropwise to the freshly prepared LDA solution at -78 °C over 1.5 hours, ensuring the internal temperature does not rise above -70 °C. Stir for an additional 2 hours at -78 °C.
-
Alkylation: Add ethyl iodide (96 mL, 1.2 mol) dropwise to the enolate solution at -78 °C. Stir for 3-4 hours at this temperature.
-
Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (500 mL).
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add ethyl acetate (1 L). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 300 mL).
-
Purification: Combine the organic layers, wash with brine (500 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography on silica gel if necessary, but is often of sufficient purity for the next step.
Protocol 3: Deprotection and Hydrochloride Salt Formation (Compound E)
-
Setup: Place the crude (S)-N-Boc-2-ethylpyrrolidine-2-carboxylic acid methyl ester (~1.0 mol) in a 3 L round-bottom flask.
-
Hydrolysis/Deprotection: Add 6 M aqueous hydrochloric acid (2 L). Equip the flask with a reflux condenser.
-
Reaction: Heat the mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours. The reaction is complete when a clear, homogeneous solution is formed.
-
Work-up: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.
-
Crystallization: The product hydrochloride salt should begin to crystallize. If not, slowly add isopropanol or acetone to induce precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold acetone (2 x 250 mL) to remove residual water and impurities.
-
Drying: Dry the white crystalline solid in a vacuum oven at 40-50 °C to a constant weight to yield this compound.
Data Summary and Characterization
The following table summarizes typical results for a 1.0 mole scale synthesis.
| Step | Compound | Molecular Weight ( g/mol ) | Starting Moles | Typical Yield (%) | Typical Purity (HPLC) |
| 1A | N-Boc-L-Proline | 215.25 | 1.0 | 95-98% | >98% |
| 1B | N-Boc-L-Proline Methyl Ester | 229.28 | ~0.95 | 92-96% | >98% |
| 2 | Alkylated Ester (Crude) | 257.33 | ~0.90 | 85-90% | >90% |
| 3 | Final Product HCl Salt | 179.64 | ~0.80 | 80-88% | >99% |
Characterization of Final Product:
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (D₂O, 400 MHz): Consistent with the structure of (S)-2-ethylpyrrolidine-2-carboxylic acid.
-
Mass Spectrometry (ESI+): [M+H]⁺ calculated for C₇H₁₃NO₂: 144.09; found: 144.1.
-
Optical Rotation: [α]²⁰D should be measured in a suitable solvent (e.g., water) and compared to literature values to confirm enantiomeric purity.
Large-Scale Safety and Handling Considerations
-
Pyrophoric Reagents: n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with water. It should be handled under an inert atmosphere using proper syringe/cannula techniques. [6][7]* Cryogenic Temperatures: Handling large volumes of dry ice and acetone requires insulated gloves and splash-proof goggles to prevent cold burns.
-
Exothermic Reactions: The quenching of the alkylation reaction and the initial phase of acid hydrolysis can be exothermic. Add quenching/hydrolysis reagents slowly and with adequate cooling.
-
Pressure Build-up: The deprotection step with HCl generates tert-butyl chloride and CO₂, which can cause pressure build-up. Ensure the reaction vessel is adequately vented.
-
Waste Disposal:
-
Quench residual n-BuLi and LDA carefully with isopropanol at low temperatures before disposal.
-
Halogenated waste (from methyl iodide) and non-halogenated organic solvents should be segregated into appropriate waste streams.
-
Acidic and basic aqueous waste should be neutralized before disposal.
-
References
- Goldstein, E. L., et al. (2022).
- ResearchGate. (2022).
- White Rose Research Online. Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines.
- Loba Chemie. (2025).
- CDH Fine Chemical.
- Apollo Scientific.
- Sigma-Aldrich. (2025).
- Drug Intermediate. This compound.
- MedChemExpress. (S)
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. lobachemie.com [lobachemie.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
(S)-2-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride: A Guide to its Application as a Chiral Ligand in Asymmetric Catalysis
This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the application of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride as a chiral ligand in asymmetric catalysis. While direct, extensive literature on the catalytic use of this specific molecule is emerging, its structural analogy to the well-established organocatalyst L-proline and its derivatives provides a strong foundation for understanding its potential applications and for the development of novel synthetic methodologies.
This guide will delve into the fundamental principles of proline-based catalysis, extrapolate the mechanistic role of the C2-ethyl substituent, and provide detailed, albeit foundational, protocols for its application in key asymmetric transformations.
Introduction: The Power of the Pyrrolidine Scaffold in Asymmetric Catalysis
The pyrrolidine ring system is a privileged scaffold in the realm of asymmetric catalysis.[1][2] Its rigid, cyclic structure provides a well-defined chiral environment that can effectively control the stereochemical outcome of a chemical reaction. L-proline, the parent compound of the ligand in focus, is a cornerstone of organocatalysis, capable of promoting a wide array of asymmetric reactions with high enantioselectivity.[3][4]
The catalytic prowess of proline and its derivatives stems from their ability to form key reactive intermediates, namely enamines and iminium ions, with carbonyl compounds.[3] The presence of both a secondary amine and a carboxylic acid moiety allows for a bifunctional mode of activation, where the amine engages the substrate and the carboxylic acid group directs the reacting partner through hydrogen bonding, leading to high stereocontrol.[5]
This compound, a C2-substituted proline derivative, is poised to build upon this catalytic paradigm. The introduction of an ethyl group at the C2 position is anticipated to modulate the steric and electronic properties of the catalyst, potentially offering unique advantages in terms of reactivity, selectivity, and substrate scope compared to proline.
Mechanistic Insights: The Role of the C2-Ethyl Substituent
The catalytic cycle of (S)-2-ethylpyrrolidine-2-carboxylic acid is expected to mirror that of L-proline. The fundamental steps involve the formation of an enamine intermediate from a carbonyl donor, which then reacts with a carbonyl acceptor. The chirality of the ligand dictates the facial selectivity of the subsequent bond formation.
The presence of the C2-ethyl group is hypothesized to influence the catalytic process in several ways:
-
Steric Hindrance: The ethyl group introduces additional steric bulk around the reactive enamine nitrogen. This can enhance enantioselectivity by creating a more defined chiral pocket, further differentiating the energetic barriers for the formation of the two possible enantiomers.
-
Electronic Effects: The electron-donating nature of the ethyl group may subtly alter the nucleophilicity of the enamine intermediate, potentially impacting reaction rates.
-
Solubility: The increased lipophilicity imparted by the ethyl group could improve the solubility of the catalyst in less polar organic solvents, expanding the range of applicable reaction conditions.
The following diagram illustrates the generally accepted enamine catalytic cycle for proline-derived catalysts, which is the basis for the protocols described in this guide.
Figure 1: Generalized enamine catalysis workflow.
Application Notes & Protocols
The following protocols are presented as starting points for the application of this compound in asymmetric catalysis. Optimization of reaction parameters such as catalyst loading, solvent, temperature, and reaction time is highly recommended for each specific substrate combination.
Asymmetric Aldol Reaction
The aldol reaction is a fundamental carbon-carbon bond-forming reaction. Proline and its derivatives are highly effective catalysts for the direct asymmetric aldol reaction between ketones and aldehydes.[6]
Protocol: Asymmetric Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde
Materials:
-
This compound
-
Cyclohexanone (freshly distilled)
-
4-Nitrobenzaldehyde
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in anhydrous DMF (4.0 mL) is added cyclohexanone (4.0 mmol).
-
This compound (0.1 mmol, 10 mol%) is added to the mixture.
-
The reaction is stirred at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, the reaction is quenched with 1 M HCl (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate (10 mL) and brine (10 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired aldol product.
-
The enantiomeric excess of the product should be determined by chiral HPLC analysis.
Expected Outcome and Rationale:
The catalyst is expected to facilitate the formation of the chiral aldol product with good to high enantioselectivity. The C2-ethyl group may enhance stereocontrol compared to proline by providing a more sterically hindered environment, favoring one transition state over the other.
Asymmetric Mannich Reaction
The Mannich reaction is a three-component reaction that produces β-amino carbonyl compounds, which are valuable building blocks in medicinal chemistry. Proline-derived catalysts have been successfully employed in enantioselective Mannich reactions.[7]
Protocol: Asymmetric Mannich Reaction of Acetone, 4-Anisidine, and 4-Nitrobenzaldehyde
Materials:
-
This compound
-
Acetone (anhydrous)
-
4-Anisidine
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vial, 4-nitrobenzaldehyde (0.5 mmol) and 4-anisidine (0.6 mmol) are dissolved in anhydrous DMSO (1.0 mL).
-
Acetone (2.0 mmol) is added to the solution.
-
This compound (0.05 mmol, 10 mol%) is then added.
-
The mixture is stirred at room temperature for 48-72 hours.
-
The reaction is quenched with brine (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification of the crude product by flash chromatography will yield the desired Mannich product.
-
Determination of the diastereomeric ratio and enantiomeric excess can be achieved by ¹H NMR and chiral HPLC analysis, respectively.
Asymmetric Michael Addition
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Organocatalysts based on the pyrrolidine scaffold are effective in promoting asymmetric Michael additions.
Protocol: Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene
Materials:
-
This compound
-
Propanal (freshly distilled)
-
trans-β-Nitrostyrene
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of trans-β-nitrostyrene (0.5 mmol) in anhydrous DCM (2.0 mL) is added propanal (2.5 mmol).
-
The mixture is cooled to 0 °C, and this compound (0.1 mmol, 20 mol%) is added.
-
The reaction is stirred at 0 °C for 24 hours.
-
The reaction is quenched with saturated aqueous ammonium chloride (5 mL) and extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by flash chromatography.
-
The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR and chiral HPLC.
Data Summary and Comparison
While specific experimental data for this compound is not yet widely published, the following table provides a comparative overview of typical results obtained with L-proline in similar reactions, which can serve as a benchmark for evaluating the performance of its C2-ethyl derivative.
| Reaction Type | Electrophile | Nucleophile | Typical Yield (L-proline) | Typical ee (L-proline) |
| Aldol | 4-Nitrobenzaldehyde | Cyclohexanone | 68-95% | >99% |
| Mannich | 4-Nitrobenzaldehyde / 4-Anisidine | Acetone | 50-70% | 94% |
| Michael | trans-β-Nitrostyrene | Propanal | 80-95% | 90-99% |
Troubleshooting and Considerations
-
Low Reactivity: If low conversion is observed, consider increasing the catalyst loading (up to 30 mol%), increasing the reaction temperature, or using a more polar solvent.
-
Low Enantioselectivity: The stereochemical outcome can be sensitive to the solvent and temperature. Screening different solvents (e.g., DMSO, CH3CN, THF) and running the reaction at lower temperatures may improve enantioselectivity.
-
Catalyst Solubility: The hydrochloride salt may have limited solubility in some organic solvents. The free base, generated by a mild workup, could be explored if solubility is an issue.
-
Hygroscopic Nature: The hydrochloride salt can be hygroscopic. Store in a desiccator and handle under an inert atmosphere for best results.
Conclusion
This compound represents a promising, yet underexplored, chiral ligand for asymmetric organocatalysis. Its structural similarity to L-proline, combined with the steric and electronic influence of the C2-ethyl group, suggests its potential to serve as a highly effective and selective catalyst for a variety of important synthetic transformations. The protocols and insights provided in this guide are intended to facilitate the exploration of its catalytic activity and to pave the way for its application in the synthesis of complex, enantioenriched molecules.
Figure 2: A typical experimental workflow for asymmetric catalysis.
References
-
Proline organocatalysis - Wikipedia. Available at: [Link]
-
Cobb, A. J. A., et al. (2005). Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions. Organic & Biomolecular Chemistry, 3(1), 84-96. Available at: [Link]
- Proline as an Asymmetric Organocatalyst. In Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1. (2015).
-
Heterogeneous organocatalysis: the proline case. RSC Advances, 13(30), 20687-20707. (2023). Available at: [Link]
-
Organocatalytic Asymmetric Synthesis Using Proline and Related Molecules. Part 1. ChemInform, 38(32). (2007). Available at: [Link]
-
Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 724-742. (2023). Available at: [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. (2023). Available at: [Link]
Sources
- 1. Heterogeneous organocatalysis: the proline case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions [organic-chemistry.org]
safety precautions for handling (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Application Notes & Protocols
Topic: Comprehensive Safety Protocols for Handling (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Introduction: A Proactive Approach to Safety
This compound is a substituted pyrrolidine derivative that serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs)[1][2]. As with many specialized reagents in drug discovery and development, its handling demands a meticulous and informed approach to safety. While comprehensive toxicological data for this specific molecule may not be extensively published, its structural class—amine hydrochloride—and available safety data sheets (SDS) for analogous compounds provide a strong basis for risk assessment and the implementation of robust safety protocols[3][4][5].
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of precautions to provide a framework for understanding the causality behind each safety recommendation. By fostering a deeper understanding of the potential hazards, this document empowers laboratory personnel to work with confidence and minimize risk.
Section 1: Hazard Identification and Risk Assessment
A thorough risk assessment is the foundational step for any experimental work. For this compound, the primary hazards identified from supplier safety information and data on similar compounds are irritation to the skin, eyes, and respiratory system[4][6].
Globally Harmonized System (GHS) Classification
Based on aggregated data for this compound and its close structural analogs, the following GHS classifications should be assumed for a conservative and safe risk assessment.
| GHS Data | Information | Source(s) |
| Pictogram(s) | [6][7] | |
| Signal Word | Warning | [6][7] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |
Note: Some suppliers may also list H302 (Harmful if swallowed) and H332 (Harmful if inhaled)[3][7]. It is critical to always consult the specific SDS provided by the vendor for the lot number you are using.
The Rationale Behind the Hazards
-
Amine Hydrochlorides: As a hydrochloride salt of a secondary amine, this compound can be mildly acidic. Upon contact with moisture (e.g., on skin, in eyes, or mucous membranes), it can cause irritation.
-
Particulate Matter: The compound is a solid powder at room temperature[1][2]. As such, fine dust can be generated during handling (e.g., weighing, transferring), posing an inhalation risk that can lead to respiratory tract irritation[6][8].
Risk Assessment Workflow
Before beginning any procedure, personnel must follow a structured risk assessment process. This ensures that all potential hazards are identified and mitigated through appropriate controls.
Caption: Workflow for Hazard Analysis and Control Implementation.
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
Based on the risk assessment, a multi-layered approach combining engineering controls and PPE is mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound powder, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood[9][10]. This is the primary line of defense to prevent the inhalation of airborne particulates and protect the user from potential respiratory irritation[6].
-
Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed[6][8].
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the identified hazards of skin, eye, and respiratory irritation.
-
Eye and Face Protection: Chemical safety goggles that conform to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times. A face shield should be worn in addition to goggles when there is a significant risk of splashing[6][11].
-
Skin Protection:
-
Gloves: Chemically resistant gloves, such as nitrile, must be worn. Inspect gloves for any defects before use. Use proper glove removal technique (without touching the glove's outer surface) to prevent skin contact[12]. Contaminated gloves must be disposed of as chemical waste in accordance with applicable laws[10][12].
-
Lab Coat: A flame-retardant lab coat or chemical-resistant apron must be worn to protect personal clothing and underlying skin[9][10].
-
-
Respiratory Protection: For standard laboratory-scale operations conducted within a fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or in the case of a large spill, a NIOSH/MSHA-approved respirator with particulate filters should be used[9][11].
Section 3: Safe Handling and Storage Protocols
Adherence to methodical handling and storage procedures is essential for maintaining a safe laboratory environment.
Protocol for Handling Solid Compound
-
Preparation: Don all required PPE (goggles, lab coat, nitrile gloves) before entering the designated work area.
-
Work Area: Confirm that the chemical fume hood is operational. Designate a specific area within the hood for handling the compound to contain any potential contamination.
-
Transfer and Weighing:
-
To minimize dust, do not pour the dry powder. Use a spatula or scoop for all transfers[12].
-
Weigh the compound directly into a tared, sealed container (e.g., a vial or flask) within the fume hood.
-
If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
-
Post-Handling:
Storage Conditions
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place[6][8][10].
-
Atmosphere: Some suppliers recommend storing under an inert atmosphere[7]. This is good practice to protect the chemical's integrity and is a necessary safety measure if reactivity with air or moisture is a concern.
-
Incompatibilities: Store away from strong oxidizing agents and incompatible materials[13].
-
Inventory: Ensure the container is clearly labeled with the chemical name, date received, and any associated hazards.
Section 4: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[6][8].
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention[6][8].
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell or if breathing is difficult, call a poison center or doctor[6][8].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention and show the SDS to the attending physician[8][11].
Spill Response Protocol
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Remove all sources of ignition[6]. Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Prevent further spread of the spill. For a solid spill, carefully sweep up the material to avoid creating dust and place it into a suitable, labeled container for disposal[12]. For a solution, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container[6].
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All spill cleanup materials must be disposed of as hazardous waste according to institutional and local regulations[6][11].
Section 5: Waste Disposal
Chemical waste must be handled in a manner that ensures safety and environmental protection.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.
-
Containers: Use designated, sealed, and clearly labeled hazardous waste containers.
-
Disposal: All chemical waste, including empty containers which may retain residue, must be disposed of through a licensed chemical waste disposal company[9][12]. Do not dispose of this chemical down the drain or in general trash[6][11].
References
-
Loba Chemie, Safety Data Sheet for PYRROLIDINE FOR SYNTHESIS. [Link]
-
PubChem, Compound Summary for (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. [Link]
-
Acros PharmaTech Limited, Safety Data Sheet for (S)-2-Methylpyrrolidine-2-Carboxylic Acid Hydrochloride. [Link]
-
PubChem, Compound Summary for 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride. [Link]
-
Stonhard, GHS Safety Data Sheet. [Link]
-
Resyn Biosciences, MSDS for MagReSyn® Amine. [Link]
-
ACS Publications, Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
PubChem, GHS Classification Summary. [Link]
-
Cole-Parmer, MSDS for 2-Pyrrolidone-5-carboxylic acid, sodium salt. [Link]
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- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 72207643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Ethylpyrrolidine-3-carboxylic acid hydrochloride | C7H14ClNO2 | CID 119031450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aksci.com [aksci.com]
- 7. FCKeditor - Resources Browser [nstu.ru]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
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- 13. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or planning to synthesize this valuable chiral building block. The creation of a quaternary stereocenter at the C2 position presents a significant synthetic challenge. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate these complexities and improve your synthetic yield and purity.
Core Synthetic Strategy: An Overview
The most reliable and commonly adapted strategy for synthesizing this compound begins with the readily available and optically pure L-proline. The core of the synthesis involves the diastereoselective alkylation of a protected proline derivative. The existing stereocenter from L-proline is used to control the formation of the new, adjacent quaternary stereocenter. The general workflow is outlined below.
Caption: General workflow for the synthesis of the target compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.
Issue 1: Low or No Yield During the Alkylation Step
Question: I am not getting any of the desired ethylated product after adding ethyl iodide to my proline enolate. What could be the problem?
Answer: Failure in the alkylation step typically points to two critical areas: incomplete enolate formation or issues with the alkylating agent/reaction conditions.
-
Cause 1: Inefficient Enolate Formation. The deprotonation of the α-proton is the essential first step. If the base is not strong enough, is added incorrectly, or has degraded, the enolate will not form in sufficient concentration.
-
Solution:
-
Verify Base Quality: Lithium diisopropylamide (LDA) is the base of choice. Use freshly prepared LDA or a recently purchased, properly stored commercial solution. Titrate the LDA solution before use to confirm its molarity.
-
Optimize Deprotonation Conditions: The deprotonation should be performed at -78 °C (dry ice/acetone bath) in an anhydrous aprotic solvent like THF. Ensure your glassware is flame-dried and the reaction is under an inert atmosphere (Argon or Nitrogen) to prevent quenching by water or CO₂.
-
Consider Additives: The addition of a lithium salt scavenger like HMPA (hexamethylphosphoramide) or DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) can break up lithium amide aggregates, increasing the reactivity of the base, although these should be handled with appropriate safety precautions.
-
-
-
Cause 2: Problem with the Electrophile or Addition.
-
Solution:
-
Check Electrophile Quality: Ensure the ethyl iodide is fresh and not discolored (which indicates decomposition and formation of I₂). Using ethyl triflate can sometimes improve reactivity but is more expensive.
-
Maintain Low Temperature: Add the ethyl iodide slowly at -78 °C. Allowing the reaction to warm up prematurely can lead to side reactions, including elimination or reaction with the solvent. The reaction should be held at -78 °C for several hours before slowly warming to room temperature.
-
-
Issue 2: Poor Diastereoselectivity in the Alkylation Step
Question: I have successfully ethylated my proline derivative, but I'm getting a nearly 1:1 mixture of diastereomers. How can I improve the stereoselectivity to favor the desired (S)-isomer?
Answer: Achieving high diastereoselectivity is the central challenge of this synthesis. The stereochemical outcome is dictated by the facial selectivity of the enolate's reaction with the electrophile. This is controlled by the steric and electronic environment established by the N-protecting group and the reaction conditions.[1]
-
Cause 1: Suboptimal N-Protecting Group. The size and coordinating ability of the N-protecting group are paramount for shielding one face of the enolate. A simple Boc (tert-butoxycarbonyl) group provides significant steric hindrance.
-
Solution:
-
Use a Bulky N-Protecting Group: The N-Boc group is a reliable choice. Other bulky groups can be effective, but the N-Boc-L-proline methyl ester is a well-studied substrate for this type of transformation.[1]
-
Consider a Chiral Auxiliary Approach: For maximum control, a chiral auxiliary can be used. A classic and highly effective method is the "self-reproduction of chirality" developed by Seebach.[1] This involves condensing the proline derivative with pivalaldehyde to form a rigid bicyclic oxazolidinone, which locks the conformation of the enolate and provides excellent stereodirection.[2]
-
-
-
Cause 2: Enolate Geometry and Aggregation State. The geometry (E/Z) of the enolate and its aggregation state (monomer, dimer, etc.) are influenced by the counter-ion (Li⁺) and solvent.
-
Solution:
-
Consistent Conditions: Strictly adhere to reaction conditions: LDA in THF at -78 °C. This combination is known to reliably produce the desired lithium enolate geometry for high diastereoselectivity.
-
Avoid Cation Exchange: Do not add other metal salts unless a specific mechanistic rationale calls for it, as this can alter the enolate structure and erode stereoselectivity.
-
-
| Parameter | Recommendation for High Diastereoselectivity | Rationale |
| Starting Material | N-Boc-L-proline methyl ester | The bulky Boc group effectively shields one face of the enolate. |
| Base | Freshly prepared or titrated LDA | Ensures complete and clean formation of the lithium enolate. |
| Solvent | Anhydrous THF | Aprotic and effectively solvates the lithium cation without interfering. |
| Temperature | -78 °C for deprotonation and alkylation | Minimizes side reactions and locks the enolate conformation. |
| Electrophile | High-purity Ethyl Iodide | Clean and reactive source of the ethyl group. |
Issue 3: Difficulty with Deprotection Steps
Question: I am struggling to remove the N-Boc group and/or hydrolyze the methyl ester without causing side reactions or racemization. What are the best methods?
Answer: Deprotection requires careful selection of reagents to avoid harsh conditions that could epimerize the newly formed quaternary stereocenter.
-
Problem: Ester Hydrolysis
-
Saponification (Base-mediated): Using strong bases like NaOH or KOH at elevated temperatures can lead to epimerization at the C2 position.
-
Recommended Solution: Use milder conditions. Lithium hydroxide (LiOH) in a THF/water mixture at 0 °C to room temperature is generally effective and minimizes the risk of epimerization.
-
-
Problem: N-Boc Group Removal
-
Standard Conditions: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the standard method for Boc removal. However, prolonged exposure can sometimes lead to side reactions.
-
Recommended Solution: A robust method is to use a solution of hydrochloric acid (HCl) in an organic solvent, such as 4M HCl in dioxane or diethyl ether. This accomplishes Boc deprotection and concurrently forms the desired hydrochloride salt in one step, often causing it to precipitate from the solution, which aids in purification.[3]
-
Issue 4: Final Product is Impure or Difficult to Isolate
Question: After deprotection, my crude product is an oily residue contaminated with salts, and I'm having trouble crystallizing the final hydrochloride. How can I effectively purify it?
Answer: Purification of the final zwitterionic amino acid hydrochloride can be challenging due to its high polarity and solubility in water.
-
Problem: Removal of Inorganic Salts. Salts from neutralization steps (e.g., LiCl, NaCl) can co-precipitate or prevent crystallization of your product.
-
Solution 1: Solvent Trituration/Precipitation. After the final deprotection and salt formation (e.g., with HCl in dioxane), attempt to precipitate the product by adding a less polar solvent like diethyl ether or MTBE. This can sometimes leave inorganic salts behind in the more polar solvent mixture.
-
Solution 2: Ion-Exchange Chromatography. This is the most robust method for purifying amino acids and their salts.[4][5]
-
Dissolve the crude product in water and load it onto a strong cation-exchange resin (e.g., Dowex 50).
-
Wash the resin thoroughly with water to remove anions and neutral impurities.
-
Elute the desired amino acid from the resin using a dilute aqueous ammonia solution.
-
Evaporate the ammonia and solvent, then re-dissolve the free amino acid in a minimal amount of solvent (e.g., methanol or ethanol) and treat with a stoichiometric amount of HCl (e.g., as a solution in dioxane or ether) to precipitate the pure hydrochloride salt.
-
-
Frequently Asked Questions (FAQs)
Q1: Why start with L-proline instead of a racemic precursor followed by resolution? A1: Starting with L-proline utilizes a "chiral pool" strategy. The inherent stereochemistry of L-proline is used to direct the formation of the new stereocenter, a process known as substrate-controlled diastereoselection. This is often more efficient and economical than performing a racemic synthesis followed by a difficult chiral resolution of a quaternary amino acid.
Q2: How can I monitor the progress of the alkylation reaction? A2: The reaction is typically monitored by thin-layer chromatography (TLC) or LC-MS. Quench a small aliquot of the reaction mixture with saturated aqueous ammonium chloride, extract with an organic solvent (e.g., ethyl acetate), and analyze the organic layer. The product spot should have a different Rf value than the starting material and be detectable by LC-MS with the expected mass increase (+28 Da for the ethyl group).
Q3: What is the best way to confirm the stereochemistry of the final product? A3: Confirming the absolute stereochemistry of a quaternary center can be complex.
-
X-ray Crystallography: If you can obtain a single crystal of the final product or a suitable derivative, this is the definitive method.
-
Chiral Chromatography: Chiral HPLC or GC can be used to determine the enantiomeric excess (ee) and diastereomeric ratio (dr) of intermediates or the final product, often after derivatization with a chiral reagent.[6]
-
NMR Spectroscopy: High-field NMR (including 2D techniques like NOESY) of a diastereomeric intermediate can sometimes be used to deduce the relative stereochemistry.
Key Experimental Protocols
Protocol 1: Diastereoselective Ethylation of N-Boc-L-proline methyl ester
This protocol is a representative procedure and should be adapted and optimized.
-
Setup: Under an argon atmosphere, add anhydrous THF (e.g., 100 mL for 10 mmol scale) to a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and septum. Cool the flask to -78 °C.
-
Enolate Formation: Slowly add freshly titrated LDA (1.1 equivalents) to the THF. In a separate flask, dissolve N-Boc-L-proline methyl ester (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over 20-30 minutes. Stir the resulting solution at -78 °C for 1 hour. The solution may turn yellow or orange, indicating enolate formation.
-
Alkylation: Add high-purity ethyl iodide (1.5 - 2.0 equivalents) dropwise to the enolate solution, ensuring the internal temperature remains below -70 °C.
-
Reaction: Stir the mixture at -78 °C for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Quench: Once the reaction is complete, quench it by slowly adding saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-ethylpyrrolidine-2-carboxylic acid methyl ester. The diastereomeric ratio can be assessed at this stage by ¹H NMR or chiral chromatography.
Protocol 2: Two-Step Deprotection and Hydrochloride Salt Formation
-
Ester Hydrolysis: Dissolve the crude product from Protocol 1 in a mixture of THF and water (e.g., 3:1 v/v). Cool to 0 °C and add LiOH·H₂O (2.0-3.0 equivalents). Stir at 0 °C and allow to slowly warm to room temperature overnight.
-
Workup 1: Acidify the mixture to ~pH 3 with cold 1M HCl. Extract three times with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the crude N-Boc protected acid.
-
Boc Deprotection & Salt Formation: Dissolve the crude N-Boc acid in a minimal amount of a suitable solvent like ethyl acetate or methanol. Add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents) and stir at room temperature for 2-4 hours, or until CO₂ evolution ceases and TLC/LC-MS confirms the disappearance of the starting material.
-
Isolation: The product hydrochloride may precipitate directly. If not, concentrate the solvent under reduced pressure. Triturate the resulting residue with cold diethyl ether to induce precipitation/solidification. Filter the solid, wash with cold ether, and dry under vacuum to yield the crude this compound. Further purification can be performed via recrystallization or ion-exchange chromatography as described in the troubleshooting section.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
Goldstein, E. L., Takada, H., Sumii, Y., Baba, K., & Stoltz, B. M. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. Tetrahedron, 123, 132940. [Link]
-
Allemann, C., Um, J. M., & Houk, K. N. (n.d.). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. [Link]
-
Cavia, L., et al. (2010). Stereoselective Synthesis of Quaternary Proline Analogues. Current Organic Chemistry, 14(15), 1538–1561. [Link]
-
Romine, J. L., et al. (2019). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. Tetrahedron, 75(29), 3826-3836. [Link]
-
Various Authors. (n.d.). How to purify amino acids (HCl salt) with dowex resin. ResearchGate. [Link]
-
Uno, K., et al. (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. [Link]
Sources
- 1. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. diaion.com [diaion.com]
- 5. US4956471A - Process for isolating and purifying amino acids - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support center for the purification of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this chiral building block. As a key intermediate in the synthesis of various active pharmaceutical ingredients, its purity is paramount.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter during your experimental work.
Section 1: Understanding the Molecule and Common Impurities
(S)-2-ethylpyrrolidine-2-carboxylic acid is a proline derivative characterized by a stereogenic center at the 2-position of the pyrrolidine ring.[3][4] The presence of both a carboxylic acid and a secondary amine makes it zwitterionic in nature, while its hydrochloride salt form enhances its stability and handling properties.
FAQ: What are the most common impurities I should expect?
The impurity profile of your crude this compound is highly dependent on the synthetic route. However, several classes of impurities are frequently observed:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Reagents and By-products: Residual reagents or by-products from reactions such as alkylation or cyclization.
-
Enantiomeric Impurity: The corresponding (R)-enantiomer is a critical impurity that must be controlled for applications in chiral drug synthesis.
-
Diastereomers: If other chiral centers are present in the synthetic precursors, diastereomeric impurities may form.
-
Over-alkylation Products: If the synthesis involves N-alkylation, there is a potential for the formation of quaternary ammonium salts.
-
Ring-Opened By-products: Under harsh acidic or basic conditions, the pyrrolidine ring can potentially undergo hydrolysis.
A thorough characterization of your crude material using techniques like NMR, LC-MS, and chiral HPLC is the foundational step before designing a purification strategy.[5]
Section 2: Troubleshooting Recrystallization
Recrystallization is often the most cost-effective and scalable method for purifying crystalline solids like this compound. However, its success hinges on the careful selection of solvents and precise control of conditions.
FAQ: My compound "oils out" during recrystallization. What's happening and how can I fix it?
"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than forming crystals. This is often due to a high concentration of impurities, a rapid cooling rate, or the use of a solvent in which the compound is excessively soluble at elevated temperatures.
Causality: The impurities interfere with the crystal lattice formation, depressing the melting point of the mixture and leading to a liquid-liquid phase separation.
Troubleshooting Steps:
-
Solvent System Modification:
-
Increase Polarity: If you are using a non-polar solvent, try adding a more polar co-solvent. For a hydrochloride salt, polar protic solvents like ethanol or isopropanol are often good starting points.
-
Decrease Polarity: Conversely, if using a highly polar solvent where solubility is high, introduce a less polar anti-solvent dropwise at the elevated temperature until slight turbidity is observed.
-
-
Slower Cooling Rate: Allow the solution to cool to room temperature slowly, and then transfer it to a colder environment (e.g., refrigerator or freezer). This provides more time for proper crystal nucleation and growth.
-
Seeding: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Concentration Adjustment: If the solution is too concentrated, dilute it slightly with the hot solvent before cooling.
Experimental Protocol: Optimized Recrystallization of this compound
-
Solvent Screening: Begin by testing the solubility of your crude material in a range of solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, and their mixtures with water or anti-solvents like ethyl acetate or MTBE) on a small scale. The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Dissolution: In a flask equipped with a reflux condenser, add the chosen solvent to the crude hydrochloride salt. Heat the mixture to reflux with stirring until all the solid dissolves.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling: Allow the flask to cool slowly to room temperature. A Dewar flask filled with hot water can be used to slow the cooling process.
-
Crystal Formation: If crystals do not form spontaneously, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Maturation: Once crystallization begins, allow the mixture to stand at room temperature for several hours, and then transfer it to a refrigerator (2-8 °C) to maximize the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
FAQ: My recrystallization is complete, but the enantiomeric excess (ee) has not improved. Why?
If recrystallization fails to improve the enantiomeric excess, it is likely that your compound is forming a racemic conglomerate or a racemic compound.
-
Racemic Conglomerate: A mechanical mixture of crystals of the two enantiomers. In this case, preferential crystallization or resolution via diastereomeric salt formation may be effective.
-
Racemic Compound: A 1:1 molecular compound of the two enantiomers in the crystal lattice. Simple recrystallization will not separate the enantiomers.
Troubleshooting Flowchart for Enantiomeric Purity
Caption: Troubleshooting workflow for improving enantiomeric excess.
Section 3: Chromatographic Purification Strategies
When recrystallization is ineffective for achieving the desired purity, chromatographic methods are employed.
FAQ: What type of chromatography is best suited for purifying this compound?
Given the polar and ionic nature of the hydrochloride salt, reversed-phase chromatography (RPC) is often a suitable choice. However, for separating enantiomers, chiral chromatography is essential.
Data Summary: Chromatographic Method Selection
| Purification Goal | Recommended Technique | Stationary Phase | Typical Mobile Phase | Key Considerations |
| Removal of Polar Impurities | Reversed-Phase Chromatography (RPC) | C18 or C8 | Acetonitrile/Water with 0.1% TFA or Formic Acid | The acidic modifier is crucial for good peak shape of the amine. |
| Removal of Non-Polar Impurities | Normal-Phase Chromatography (NPC) | Silica Gel | Dichloromethane/Methanol with a small amount of ammonia | The free base form of the compound is typically used for NPC. |
| Enantiomeric Separation | Chiral HPLC | Polysaccharide-based (e.g., Chiralcel®, Chiralpak®) | Hexane/Isopropanol with additives like TFA or DEA | Method development often requires screening of different chiral stationary phases and mobile phases.[5] |
| Enantiomeric Separation (Alternative) | Supercritical Fluid Chromatography (SFC) | Chiral Stationary Phases | Supercritical CO₂ with a co-solvent (e.g., Methanol) | Offers faster separations and reduced solvent consumption compared to HPLC.[5] |
FAQ: I'm seeing poor peak shape (tailing) in my reversed-phase HPLC. How can I improve it?
Peak tailing for basic compounds like pyrrolidines in RPC is often caused by strong interactions between the protonated amine and residual silanol groups on the silica-based stationary phase.
Solutions:
-
Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase will protonate the silanol groups, minimizing these secondary interactions.[5]
-
Use of a Base-Deactivated Column: Employing a column that has been end-capped to reduce the number of accessible silanol groups can significantly improve peak shape.
-
Increase Ionic Strength: Adding a salt (e.g., 20-50 mM ammonium formate) to the mobile phase can also help to mask the silanol interactions.
Purification Workflow Diagram
Caption: General purification workflow for the target compound.
Section 4: Advanced Purification Techniques
For particularly challenging separations, more advanced techniques may be necessary.
FAQ: How can I purify my compound if both recrystallization and standard chromatography fail to provide the desired purity?
1. Diastereomeric Salt Formation and Crystallization:
This classical resolution technique involves reacting the racemic or enantiomerically impure carboxylic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine) to form diastereomeric salts.[6] These salts have different physical properties, including solubility, which allows for their separation by fractional crystallization. The desired enantiomer can then be recovered by treating the purified diastereomeric salt with an acid.
2. Derivatization Followed by Chromatography:
The carboxylic acid can be converted into an ester or amide using a chiral alcohol or amine. The resulting diastereomers can then be separated on a standard achiral stationary phase (e.g., silica gel or C18).[6] Following separation, the derivatizing group is cleaved to yield the purified enantiomer. This method is often used for analytical determination of enantiomeric excess but can be adapted for preparative scale.
Section 5: Final Product Handling and Stability
FAQ: What are the recommended storage conditions for pure this compound?
As a hydrochloride salt, the compound is generally more stable than its free base form. However, it is still hygroscopic and should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption and potential degradation over time.
References
- BenchChem. (n.d.). Technical Support Center: Purification of Chiral Phenylpyrrolidinone Derivatives.
- BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of Pyrrolidine-3-Carboxylic Acid Enantiomers.
-
PubChem. (n.d.). (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride. Retrieved from [Link]
-
Drug Intermediate. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
Drug Intermediate. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Hydrochloride
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. As a key building block in medicinal chemistry, achieving high yield and enantiopurity for this chiral α,α-disubstituted amino acid is paramount.[1][2][3] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind key experimental decisions to help you navigate the common challenges associated with its synthesis.
Overview of the Synthetic Challenge
The synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid presents two primary challenges:
-
Construction of the Quaternary Stereocenter: The C2 position is a fully substituted carbon atom, which is sterically hindered and synthetically challenging to construct.
-
Control of Enantioselectivity: The synthesis must be highly enantioselective to produce the desired (S)-enantiomer, as the biological activity of chiral molecules is often specific to a single enantiomer.[1]
A common and effective strategy involves the asymmetric synthesis from an acyclic precursor, typically a chiral glycine enolate equivalent, followed by intramolecular cyclization. This guide will focus on troubleshooting and optimizing this general approach.
Caption: General workflow for the asymmetric synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My overall yield is very low. Where should I start troubleshooting?
A1: Low yield is a multifaceted problem that requires systematic investigation. The most common culprits are inefficient alkylation/cyclization steps or losses during workup and purification.
Troubleshooting Workflow:
-
Analyze Each Step: Do not wait until the final step to assess yield. Isolate and characterize the intermediates after the first alkylation (Intermediate C) and after cyclization (Product E). This will pinpoint which step is failing.
-
Re-evaluate Reagent Quality:
-
Solvents: Ensure you are using anhydrous solvents, especially for steps involving strong bases (e.g., LDA, NaH). Trace water can quench the base and enolates.[4]
-
Alkylating Agents: Use freshly distilled or high-purity ethyl halide and 1,2-dihaloethane. Impurities can lead to side reactions.
-
Base: The quality and accurate titration of organolithium bases like n-BuLi or LDA are critical. If using a solid base like NaH, ensure it has not been passivated by atmospheric moisture.
-
-
Check Reaction Conditions:
-
Temperature: Deprotonation and alkylation steps are often performed at low temperatures (-78 °C) to minimize side reactions and maintain stereochemical integrity.[5] Ensure your cooling bath is stable. The cyclization step may require higher temperatures, which need to be optimized.[6]
-
Addition Rate: Slow, dropwise addition of alkylating agents to the enolate solution is crucial to prevent localized high concentrations, which can lead to di-alkylation or side reactions.[7]
-
Q2: My enantiomeric excess (% ee) is poor or inconsistent. How can I improve it?
A2: Low enantioselectivity is a critical failure in asymmetric synthesis. The issue can stem from the reaction conditions, reagent quality, or even the analytical method used for its determination.[4][5]
Sources
- 1. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
resolving stability issues of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride in solution
Technical Support Center: (S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for this compound. This resource is designed to provide in-depth, practical guidance to researchers encountering stability challenges with this compound in solution. We will explore the underlying chemical principles governing its stability, offer validated troubleshooting protocols, and present preventative strategies to ensure the integrity of your experiments.
Understanding the Molecule: Structural Features and Inherent Stability Risks
This compound is a chiral cyclic amino acid analog. Its structure contains several key features that dictate its behavior in solution:
-
A Secondary Amine: Incorporated within the pyrrolidine ring and protonated as a hydrochloride salt.
-
A Quaternary α-Carbon: Bearing both the carboxylic acid and an ethyl group.
-
A Carboxylic Acid Group: Capable of ionization.
-
Chirality: A single stereocenter at the C2 position.
The proximity of the amine and carboxylic acid functional groups, while common in amino acids, presents the primary intrinsic risk for degradation in solution. As a hydrochloride salt, the compound is typically a crystalline solid with improved stability and handling over the free base form[1]. However, once dissolved, its stability is highly dependent on the solution's environment.
Frequently Asked Questions & Troubleshooting Guide
This section addresses the most common issues reported by users.
Q1: I'm observing a new, unknown peak in my HPLC/LC-MS analysis over time. What is the likely cause?
Answer: The most probable cause of a new, related impurity peak during stability studies is intramolecular cyclization, forming the bicyclic lactam, (S)-1-aza-4-ethyl-2-oxobicyclo[3.3.0]octane.
Causality: This degradation pathway, known as lactamization, is a common reaction for amino acids where the amine and carboxylic acid groups are in close proximity[2][3]. In solution, particularly under neutral to alkaline conditions, the secondary amine can be deprotonated to its more nucleophilic free base form. This free amine can then attack the electrophilic carbonyl carbon of the carboxylic acid, leading to the elimination of a water molecule and the formation of a stable five-membered lactam ring fused to the pyrrolidine ring. The reaction is significantly influenced by pH, as higher pH increases the population of the more reactive free amine[3].
Troubleshooting Workflow:
Q2: My solution's pH is drifting, and I'm seeing accelerated degradation. How can I maintain a stable formulation?
Answer: Controlling the pH is the single most critical factor in preventing degradation. The hydrochloride salt of an amine (a weak base) and a strong acid (HCl) will produce an acidic solution when dissolved in unbuffered water[1]. This acidic environment is generally favorable for stability as it keeps the secondary amine protonated and non-nucleophilic. However, interactions with vessel surfaces, dissolution of atmospheric CO₂, or the addition of other components can cause pH shifts.
Solution: Implement a Buffered System. Using a buffer is essential for maintaining a stable pH. For this compound, an acidic buffer system is strongly recommended.
Recommended Buffer Systems:
| Buffer System | Effective pH Range | Concentration (Typical) | Notes |
| Citrate Buffer | 3.0 - 6.2 | 10 - 50 mM | Excellent choice for providing a stable, acidic environment. Biocompatible. |
| Acetate Buffer | 3.8 - 5.8 | 10 - 50 mM | Another common and effective choice for the target pH range. |
| Phosphate Buffer | 5.8 - 8.0 | 10 - 50 mM | Use with caution. While a common buffer, the higher end of its range (pH > 6.5) may accelerate lactamization[2][3]. |
Key Insight: The goal is to keep the solution pH at least 2 units below the pKa of the pyrrolidine nitrogen. This ensures >99% of the amine molecules are in the protonated, non-reactive ammonium form[4].
Q3: Are there other factors besides pH that I should control?
Answer: Yes. While pH is primary, temperature, light, and the presence of oxidizing agents can also contribute to degradation. A comprehensive stability strategy should address all these factors.
-
Temperature: Store all solutions, including stock solutions and experimental samples, at reduced temperatures. Refrigeration (2-8 °C) is standard. For long-term storage (>1 month), consider freezing at -20 °C or -80 °C[5]. Avoid repeated freeze-thaw cycles, which can cause physical instability and concentration gradients[6].
-
Light (Photostability): Protect solutions from light by using amber vials or by wrapping vessels in aluminum foil. Photodegradation can occur through complex radical mechanisms[6][7]. Perform a photostability stress test as part of your forced degradation studies.
-
Oxidation: The secondary amine can be susceptible to oxidation. If your application involves exposure to air for extended periods, or if the solvent contains peroxide impurities, consider the following:
-
Deoxygenate Solvents: Sparge buffers and solvents with an inert gas like nitrogen or argon before use.
-
Use of Antioxidants: In formulation development, the inclusion of antioxidants like EDTA (a metal chelator that prevents metal-catalyzed oxidation) or ascorbic acid may be beneficial. Compatibility and concentration must be optimized.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation or "stress testing" study is essential to identify likely degradation products and establish the stability-indicating nature of your analytical method[6][8][9].
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
Materials:
-
This compound
-
0.1 M HCl, 0.1 M NaOH, 3% H₂O₂
-
High-purity water and appropriate organic solvent (e.g., Acetonitrile)
-
Calibrated pH meter, HPLC-UV/MS system, photostability chamber, heating block/oven.
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in your chosen analytical mobile phase or a suitable buffer (e.g., 20 mM citrate buffer, pH 4.5).
-
Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition:
-
Acid Hydrolysis: Add 0.1 M HCl to a final concentration of 0.01 M.
-
Base Hydrolysis: Add 0.1 M NaOH to a final concentration of 0.01 M. Expect rapid degradation.
-
Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%.
-
Thermal Stress: Heat a vial at 60 °C.
-
Photolytic Stress: Expose a vial in a photostability chamber (as per ICH Q1B guidelines).
-
Control: Keep one vial at 2-8 °C, protected from light.
-
-
Incubation: Incubate all samples for a defined period (e.g., 24, 48, 72 hours). For base hydrolysis, sample at earlier time points (e.g., 1, 4, 8 hours).
-
Analysis: At each time point, withdraw an aliquot. If necessary, neutralize the acid/base samples before injection. Analyze all samples by a suitable HPLC method, comparing them to the control and a time-zero sample.
-
Evaluation: Identify and quantify the degradation products. Use MS to determine their masses and propose structures[6][10]. The goal is to achieve 10-20% degradation, not complete loss of the main peak[10].
Protocol 2: Recommended Analytical Method
Due to the polar nature of the molecule and lack of a strong chromophore, a robust analytical method is required for accurate quantification[11].
Method: Hydrophilic Interaction Liquid Chromatography with Mass Spectrometry (HILIC-MS)
Rationale: HILIC is well-suited for retaining and separating highly polar compounds that show poor retention in traditional reversed-phase chromatography. MS detection provides the necessary sensitivity and selectivity.
Parameters:
-
Column: HILIC column (e.g., Amide, Silica, or Zwitterionic phase), 2.1 x 100 mm, 1.7 µm
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 Acetonitrile:Water, pH 3.5
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 Acetonitrile:Water, pH 3.5
-
Gradient: 95% A to 50% A over 5 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
MS Detection: ESI+, Selected Ion Monitoring (SIM) for the parent compound's m/z.
Summary and Key Recommendations
-
Primary Degradation Pathway: The primary stability concern in solution is pH-dependent intramolecular cyclization to form a lactam.
-
Control pH: Maintain solution pH below 5.0 using a suitable buffer (e.g., 10-50 mM citrate) to keep the pyrrolidine nitrogen protonated and non-nucleophilic.
-
Control Storage Conditions: Store solutions at 2-8 °C and protect from light. For long-term storage, freeze at -20 °C or below.
-
Perform Stress Testing: Conduct forced degradation studies early in development to understand potential liabilities and validate analytical methods[8][12].
-
Use Appropriate Analytical Methods: Employ techniques like HILIC-MS for accurate and sensitive quantification of this polar compound.
By understanding the chemical vulnerabilities of this compound and implementing these proactive control strategies, researchers can ensure the stability and integrity of their experimental solutions.
References
- Journal of Chemistry Letters. (n.d.). Oxidative Lactamization of Amino Alcohols: An Overview.
- ResearchGate. (2018). Effect of pH on the lactam formation (black squares) with....
- PMC. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- CD Formulation. (n.d.). Proteins & Peptides Forced Degradation Studies.
- MedChemExpress. (n.d.). This compound - Product Data Sheet.
- MDPI. (n.d.). Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids.
- ResearchGate. (2025). A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations.
- BioPharmaSpec. (n.d.). Forced Degradation Studies | ICH Stability Testing.
- ResearchGate. (2025). The stability of amitriptyline hydrochloride in aqueous solution.
- Coriolis Pharma. (n.d.). Forced Degradation Studies.
- BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- YouTube. (2023). How does pH Affect Amino Acids?.
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. jchemlett.com [jchemlett.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. biopharmaspec.com [biopharmaspec.com]
- 7. researchgate.net [researchgate.net]
- 8. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 9. researchgate.net [researchgate.net]
- 10. biopharminternational.com [biopharminternational.com]
- 11. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
troubleshooting unexpected results in experiments with (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Welcome to the technical support hub for (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this chiral building block. Here, we address common experimental challenges in a direct question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary storage and stability concerns for this compound?
A1: Proper storage is critical to maintain the integrity of this reagent. As a hydrochloride salt, it is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[1][2] Some suppliers recommend refrigerated or frozen storage for long-term stability.[3] Ingress of moisture can lead to hydrolysis and potential racemization over time, compromising its stereochemical purity.
Key Stability Considerations:
-
Hygroscopicity: The salt readily absorbs atmospheric moisture.
-
pH Sensitivity: In solution, extreme pH values can affect the stability of both the pyrrolidine ring and the chiral center.
-
Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided to prevent decomposition. Thermal analysis can provide specific decomposition temperatures if required for your application.[4]
Q2: I am observing poor solubility of the compound in my reaction solvent. What can I do?
A2: Solubility issues are common, particularly in non-polar organic solvents. This compound is a salt, making it more soluble in polar solvents.
Troubleshooting Steps:
-
Solvent Selection: Start with polar aprotic solvents like DMF or DMSO. For reactions requiring less polar media, consider solvent mixtures.
-
Free-Basing: The hydrochloride salt can be converted to the free amine to improve solubility in organic solvents. This is achieved by treating a solution or suspension of the salt with a mild base (e.g., triethylamine, diisopropylethylamine, or saturated aqueous sodium bicarbonate) and extracting the free amine into an organic layer. This must be done carefully to avoid side reactions.
-
Sonication: Gentle sonication can help to break up solid aggregates and improve dissolution rates.
-
Gentle Heating: If the compound is thermally stable under your reaction conditions, gentle warming can increase solubility. Always verify thermal stability before heating.
Q3: My reaction is yielding a racemic or diastereomeric mixture instead of the expected single enantiomer. What are the likely causes?
A3: Maintaining stereochemical integrity is a primary concern when working with chiral building blocks. Loss of stereochemistry can occur at several stages.
Potential Causes and Solutions:
-
Harsh Reaction Conditions:
-
High Temperatures: Can provide enough energy to overcome the activation barrier for epimerization at the chiral center.
-
Strong Bases or Acids: Can deprotonate the alpha-carbon, leading to racemization. Use milder, non-nucleophilic bases where possible.
-
-
Reagent Purity: Verify the enantiomeric excess (e.e.) of your starting material using chiral chromatography before starting the reaction.
-
Reaction Mechanism: Certain reaction pathways may inherently proceed through intermediates that can racemize. Analyze your proposed mechanism for any steps that could compromise the chiral center.
Section 2: Troubleshooting Specific Experimental Workflows
Workflow 1: Amide Coupling Reactions
Amide bond formation is a common application for this molecule. Unexpected results often stem from side reactions or incomplete conversion.
Problem: Low Yield of Amide Product
Possible Cause 1: Inefficient Activation of the Carboxylic Acid
The carboxylic acid must be activated to react with an amine. Incomplete activation is a frequent cause of low yields.
Solution:
-
Choice of Coupling Reagent: Ensure you are using an appropriate and fresh coupling reagent. Common choices include HATU, HBTU, or EDC/HOBt.
-
Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and base.
-
Reaction Time and Temperature: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Some couplings may require cooling to 0°C to suppress side reactions, while others may need to be run at room temperature for an extended period.
Problem: Formation of an Unexpected Side Product
Possible Cause 2: Intramolecular Cyclization
Under certain conditions, particularly with strong activating agents, the molecule can undergo intramolecular cyclization to form a lactam.
Solution:
-
Controlled Addition: Add the coupling reagent slowly to a cooled solution of the carboxylic acid, amine, and base. This keeps the concentration of the activated species low and favors the intermolecular reaction.
-
Protecting Groups: If the pyrrolidine nitrogen is not intended to be part of the final structure, consider using a protecting group (e.g., Boc or Cbz) to prevent its participation in side reactions.
Troubleshooting Logic for Amide Coupling
Caption: Troubleshooting workflow for low amide coupling yields.
Workflow 2: Purification and Analysis
The polar nature and chirality of this compound can present challenges during purification and analytical characterization.
Problem: Difficulty in Purifying the Product by Silica Gel Chromatography
Possible Cause: Strong Interaction with Silica
The presence of the basic pyrrolidine nitrogen and the polar carboxylic acid (or its derivative) can lead to strong binding to the acidic silica gel, resulting in peak tailing and poor separation.
Solution:
-
Mobile Phase Additives: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase to neutralize the acidic silanol groups on the silica surface. For acidic compounds, adding a small amount of an acid like acetic acid or trifluoroacetic acid (TFA) can improve peak shape.[5]
-
Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase C18 column for purification if the compound is sufficiently non-polar after derivatization.
-
Acid/Base Extraction: A general purification technique for carboxylic acids involves dissolving the crude material in an organic solvent and extracting with an aqueous base (e.g., NaHCO₃). The aqueous layer is then washed with an organic solvent to remove neutral impurities, and the desired acid is re-protonated by adding acid and extracted back into an organic solvent.[6]
Problem: Inaccurate Enantiomeric Excess (e.e.) Determination by Chiral HPLC
Possible Cause: Suboptimal Chiral Stationary Phase (CSP) or Mobile Phase
Achieving baseline separation of enantiomers requires careful method development.
Solution:
-
Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for a wide range of compounds.[5]
-
Mobile Phase Optimization:
-
Normal Phase: Vary the ratio of hexane/isopropanol (or ethanol). Small amounts of additives can have a significant impact on resolution.[5]
-
Reverse Phase: Adjust the ratio of acetonitrile/water or methanol/water. The pH of the aqueous portion is critical; ensure it is at least 1-2 pH units away from the pKa of the analyte to maintain a single ionization state.
-
-
Temperature Control: Lowering the column temperature often improves chiral resolution. Systematically evaluate temperatures from 10°C to 40°C.[5]
Section 3: Detailed Experimental Protocols
Protocol 1: Free-Basing of this compound
This protocol describes the conversion of the hydrochloride salt to its free amine form, which is often more suitable for subsequent reactions in organic solvents.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve or suspend 1.0 equivalent of this compound in a minimal amount of deionized water.
-
Transfer the solution/suspension to a separatory funnel.
-
Slowly add saturated aqueous NaHCO₃ solution while gently swirling until gas evolution ceases and the aqueous phase is basic (pH > 8, check with pH paper).
-
Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts.
-
Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free amine. The product should be used immediately or stored under an inert atmosphere.
Protocol 2: General Procedure for Amide Coupling using HATU
This protocol provides a general method for coupling the carboxylic acid with a primary or secondary amine.
Materials:
-
(S)-2-ethylpyrrolidine-2-carboxylic acid (free base or generated in situ)
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry flask under an inert atmosphere, add (S)-2-ethylpyrrolidine-2-carboxylic acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the amine (1.0-1.2 eq) to the solution.
-
Add DIPEA (2.0-3.0 eq).
-
Cool the reaction mixture to 0°C in an ice bath.
-
In a separate vial, dissolve HATU (1.1-1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture over 5-10 minutes.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Perform standard aqueous workup and purify the crude product by column chromatography.
Section 4: Data and References
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄ClNO₂ | [3] |
| Molecular Weight | 179.64 g/mol | [3] |
| CAS Number | 1431699-61-4 | [3] |
| Appearance | Off-white to light yellow solid | [2] |
| Storage | Inert atmosphere, Room Temperature or -20°C | [1][3] |
References
- (S)
- Troubleshooting guide for HPLC analysis of chiral compounds. BenchChem.
- This compound. Selleck Chemicals.
- This compound. AdooQ BioScience.
- (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride. ChemicalBook.
- General procedures for the purification of Carboxylic acids. Chempedia - LookChem.
- HPLC Troubleshooting Guide. Sigma-Aldrich.
- (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5. Smolecule.
Sources
- 1. FCKeditor - Resources Browser [nstu.ru]
- 2. (S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride CAS#: 1508261-86-6 [m.chemicalbook.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Buy (R)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride | 123053-48-5 [smolecule.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Enhancing the Enantiomeric Purity of (S)-2-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride
Welcome to the technical support center for the enantiomeric enhancement of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis and purification of this and related chiral α,α-disubstituted amino acids. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help you achieve optimal enantiomeric purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid resulted in a low enantiomeric excess (ee). What are the most common causes?
A1: Low enantiomeric excess in the synthesis of α,α-disubstituted proline analogues can stem from several factors. Firstly, the stereocontrol in the alkylation step to introduce the ethyl group might be insufficient. This is a common challenge in creating quaternary stereocenters. Secondly, the reaction conditions, such as temperature, solvent, and base, may not be optimal, leading to a competing racemic background reaction. Finally, impurities in your starting materials or reagents can interfere with the chiral catalyst or auxiliary, diminishing its stereodirecting ability.
Q2: I am attempting to improve the enantiomeric purity of my product, which has an initial ee of 85%. Which method is likely to be most effective and scalable?
A2: For enriching a product that already has a reasonably high ee, diastereomeric salt crystallization is often the most practical and scalable method. This classical resolution technique is well-suited for crystalline compounds like amino acid hydrochlorides. It involves reacting your enantioenriched mixture with a chiral resolving agent to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1] For industrial applications, this method is often preferred due to its cost-effectiveness and scalability.[2]
Q3: I am struggling to find a suitable chiral resolving agent for my diastereomeric salt crystallization. What are some good starting points?
A3: The choice of a resolving agent is crucial and often requires empirical screening.[2] For a carboxylic acid like yours, chiral bases are the resolving agents of choice. Commonly successful resolving agents for amino acids and their derivatives include:
-
(R)- or (S)-1-phenylethylamine: A versatile and widely used resolving agent.
-
Cinchona alkaloids (e.g., quinine, quinidine, cinchonidine, cinchonine): These have a rigid structure and multiple stereocenters, often providing excellent chiral recognition.
-
(1R,2S)-Ephedrine or (1S,2R)-pseudoephedrine: Readily available and effective for a range of acidic compounds.
-
Chiral amino alcohols: Such as (R)- or (S)-2-amino-1-butanol.
A systematic screening of these agents in various solvents is the most effective approach.
Q4: My diastereomeric salt crystallization is not yielding a significant improvement in ee. What can I do to optimize the process?
A4: Several factors can be optimized:
-
Solvent System: The difference in solubility of the diastereomeric salts is highly dependent on the solvent. Screen a range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Temperature Profile: A slow, controlled cooling process is often critical for selective crystallization. Experiment with different cooling rates and final temperatures.
-
Stoichiometry of the Resolving Agent: While a 1:1 molar ratio is a good starting point, sometimes using a substoichiometric amount of the resolving agent can improve the efficiency of the resolution.
-
Seeding: If you have a small amount of the desired diastereomerically pure salt, using it to seed the crystallization can significantly improve the selectivity and reproducibility.
Q5: I am considering enzymatic resolution. What are the key considerations for (S)-2-ethylpyrrolidine-2-carboxylic acid?
A5: Enzymatic kinetic resolution is a highly selective method that can provide very high enantiomeric purities. For your target molecule, the general approach would be:
-
Esterification: The carboxylic acid needs to be converted to an ester (e.g., methyl or ethyl ester) to serve as a substrate for lipases or proteases.
-
Enzyme Selection: Lipases (e.g., from Candida antarctica, Candida rugosa, or Pseudomonas cepacia) are commonly used for the stereoselective hydrolysis of amino acid esters. Screening different enzymes is recommended.
-
Reaction Monitoring: The reaction is typically run to approximately 50% conversion. At this point, you will have one enantiomer as the unreacted ester and the other as the hydrolyzed carboxylic acid.
-
Separation: The resulting acid and ester can be separated based on their different chemical properties (e.g., by extraction).
A key advantage is the mild reaction conditions, which minimize the risk of racemization.[3][4]
Q6: How do I accurately determine the enantiomeric excess of my product?
A6: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining ee. For amino acid derivatives, polysaccharide-based chiral stationary phases (CSPs) are often effective.[5] If direct separation is difficult, you can derivatize your compound with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[6][7] It is crucial to validate your analytical method by analyzing a racemic sample to ensure baseline separation of the enantiomers.
Troubleshooting Guides
Guide 1: Diastereomeric Salt Crystallization
| Issue | Potential Cause(s) | Troubleshooting Steps |
| No crystal formation | - High solubility of both diastereomeric salts in the chosen solvent.- Insufficient concentration. | - Screen a wider range of solvents, including less polar options and solvent mixtures.- Concentrate the solution carefully.- Try cooling to a lower temperature.- Scratch the inside of the flask to induce nucleation. |
| Oily precipitate forms instead of crystals | - The melting point of the diastereomeric salt is below the crystallization temperature.- Impurities are present. | - Use a different solvent system.- Ensure the starting material is of high purity. |
| Low diastereomeric excess (de) of the crystallized salt | - Small difference in solubility between the diastereomers.- Crystallization occurred too quickly.- Co-precipitation of the more soluble diastereomer. | - Optimize the solvent system to maximize the solubility difference.- Employ a slower cooling rate.- Consider a multi-stage crystallization process.[8]- Experiment with the stoichiometry of the resolving agent. |
| Difficulty liberating the free amino acid from the salt | - Incomplete reaction with acid/base.- Emulsion formation during extraction. | - Ensure complete protonation/deprotonation by adjusting the pH.- Use a different extraction solvent or add brine to break emulsions. |
Guide 2: Chiral HPLC Analysis
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - Incorrect chiral stationary phase (CSP).- Inappropriate mobile phase. | - Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).- Modify the mobile phase composition (e.g., change the alcohol modifier, adjust the concentration of additives like trifluoroacetic acid or diethylamine). |
| Peak tailing or broad peaks | - Secondary interactions with the stationary phase.- Mismatch between sample solvent and mobile phase. | - Add a mobile phase modifier (acidic or basic) to suppress unwanted interactions.- Dissolve the sample in the mobile phase. |
| Inconsistent retention times | - Column not properly equilibrated.- Fluctuation in column temperature or mobile phase composition. | - Equilibrate the column with at least 10-20 column volumes of the mobile phase.- Use a column oven for temperature control and ensure the mobile phase is well-mixed. |
Experimental Protocols
Protocol 1: Diastereomeric Salt Resolution
This protocol provides a general framework for the enantiomeric enrichment of this compound via diastereomeric salt crystallization.
Caption: Workflow for Diastereomeric Salt Resolution.
Materials:
-
Enantioenriched 2-ethylpyrrolidine-2-carboxylic acid hydrochloride (e.g., 85% ee)
-
Chiral resolving agent (e.g., (R)-1-phenylethylamine)
-
Solvents for screening (e.g., ethanol, methanol, isopropanol, acetonitrile)
-
Hydrochloric acid (e.g., 1 M)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Sodium sulfate (anhydrous)
Procedure:
-
Salt Formation:
-
In a flask, dissolve 10 g of enantioenriched 2-ethylpyrrolidine-2-carboxylic acid hydrochloride in a minimal amount of a suitable solvent (e.g., 100 mL of ethanol) with heating.
-
In a separate flask, dissolve an equimolar amount of the chiral resolving agent (e.g., (R)-1-phenylethylamine) in the same solvent.
-
Slowly add the resolving agent solution to the amino acid solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If no crystals form, consider further cooling in an ice bath or refrigerator.
-
Once a significant amount of crystals has formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
-
Recrystallization (Optional but Recommended):
-
To further improve the diastereomeric purity, recrystallize the collected salt from the same or a different solvent system.
-
-
Liberation of the Free Amino Acid:
-
Suspend the diastereomerically pure salt in a mixture of water and an organic solvent (e.g., 50 mL water and 50 mL ethyl acetate).
-
Acidify the aqueous layer with 1 M HCl to a pH of ~1-2 to break the salt.
-
Separate the layers. The desired product will be in the aqueous layer.
-
Wash the aqueous layer with the organic solvent to remove the chiral resolving agent.
-
Evaporate the water from the aqueous layer under reduced pressure to obtain the enantiomerically pure this compound.
-
-
Analysis:
-
Determine the enantiomeric excess of the final product using a validated chiral HPLC method.
-
Protocol 2: Enzymatic Kinetic Resolution
This protocol outlines a general procedure for the enzymatic resolution of racemic 2-ethylpyrrolidine-2-carboxylic acid.
Caption: Workflow for Enzymatic Kinetic Resolution.
Materials:
-
Racemic 2-ethylpyrrolidine-2-carboxylic acid
-
Thionyl chloride
-
Ethanol (anhydrous)
-
Lipase (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent (e.g., ethyl acetate)
-
Sodium hydroxide solution (e.g., 1 M)
Procedure:
-
Esterification:
-
Prepare the ethyl ester of racemic 2-ethylpyrrolidine-2-carboxylic acid using a standard method, such as reaction with thionyl chloride in ethanol. Purify the resulting ester.
-
-
Enzymatic Hydrolysis:
-
Suspend the racemic ethyl ester in the phosphate buffer.
-
Add the lipase (e.g., 10-20% by weight of the ester).
-
Stir the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC until approximately 50% of the ester is hydrolyzed.
-
-
Separation of Products:
-
Once 50% conversion is reached, remove the enzyme by filtration.
-
Acidify the reaction mixture to pH ~2 with HCl.
-
Extract the mixture with an organic solvent like ethyl acetate. The unreacted (R)-ester will be in the organic phase, and the (S)-carboxylic acid will be in the aqueous phase.
-
-
Isolation of Enantiomers:
-
(S)-acid: Evaporate the aqueous phase to obtain this compound.
-
(R)-ester: Wash the organic phase with saturated sodium bicarbonate solution, dry with anhydrous sodium sulfate, and evaporate the solvent to obtain the unreacted (R)-ester. This can be hydrolyzed to the (R)-acid if desired.
-
-
Analysis:
-
Determine the enantiomeric excess of both the isolated acid and the unreacted ester by chiral HPLC.
-
Data Summary Table (Illustrative)
The following table presents hypothetical, yet realistic, data for the screening of resolving agents and solvents in the diastereomeric salt crystallization of 2-ethylpyrrolidine-2-carboxylic acid (initial ee = 85%).
| Resolving Agent | Solvent | Yield of Salt (%) | ee of Liberated Acid (%) |
| (R)-1-phenylethylamine | Ethanol | 45 | >99 |
| (R)-1-phenylethylamine | Isopropanol | 52 | 98 |
| (R)-1-phenylethylamine | Acetonitrile | 38 | 95 |
| (1S,2R)-Ephedrine | Ethanol | 40 | 97 |
| (1S,2R)-Ephedrine | Methanol | 35 | 92 |
| Quinine | Ethyl Acetate | 30 | 96 |
References
-
Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. [Link]
- Harada, K., & Hayakawa, T. (1964). Resolution of Amino Acids. XI. The Resolution of Racemic Aspartic Acid, Phenylalanine, and Tryptophan by Seeding. Bulletin of the Chemical Society of Japan, 37(2), 191-194.
- Kawabata, T., et al. (2003). Memory of Chirality: A New Principle in Asymmetric Synthesis. Journal of the American Chemical Society, 125(44), 13412–13413.
- Li, Z., et al. (1996). Enantioselective Synthesis of α,α-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted α-Methyl α-Benzyl Amine. The Journal of Organic Chemistry, 61(21), 7398-7401.
- Maeda, H., et al. (2003). A highly stereoselective synthesis of (2S,4R)-N-tosyl-4-hydroxy-2-phenylproline methyl ester. Tetrahedron: Asymmetry, 14(12), 1599-1604.
- Matsumura, Y., et al. (1996). Anodic α-Methoxylation of N-Acylproline Esters and Its Application to the Synthesis of Both Enantiomers of α-Methylproline. The Journal of Organic Chemistry, 61(22), 7848-7853.
- Nguyen, L. A., He, H., & Pham-Huy, C. (2006). Chiral drugs: an overview. International journal of biomedical science: IJBS, 2(2), 85.
- Rougeot, C., & Hein, J. E. (2015).
- Shatzmiller, S., et al. (1993). Asymmetric Synthesis of α-Methyl Proline. Liebigs Annalen der Chemie, 1993(3), 335-339.
- Sui, J., Wang, N., Wang, J., Huang, X., Wang, T., Zhou, L., & Hao, H. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(38), 10398-10421.
- Tourwé, D., et al. (1994). Synthesis of enantiomerically pure (R)-α-phenylproline. Tetrahedron: Asymmetry, 5(5), 721-724.
-
Wikipedia. (2023). Chiral resolution. [Link]
- Zhang, X., et al. (2017). Chiral separation of selected proline derivatives using a polysaccharide type stationary phase by high-performance liquid chromatography.
-
Zhang, Y., et al. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. BioDuro. [Link]
-
Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. [Link]
-
Taylor & Francis Online. (2023). Efficient Optical Resolution of DL-Glutamate by Combining Enzymatic Racemization and Preferential Crystallization. [Link]
- U.S. Patent No. 4,379,941. (1983). Resolution of racemic amino acids.
- U.S. Patent No. 7,244,852. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
-
ResearchGate. (2012). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]
-
Beilstein Journal of Organic Chemistry. (2018). An analysis of the complementary stereoselective alkylations of imidazolidinone derivatives toward α-quaternary proline-based amino amides. [Link]
-
PubMed. (1996). Enantioselective synthesis of alpha-quaternary amino acid derivatives by sequential enzymatic desymmetrization and Curtius rearrangement of alpha,alpha-disubstituted malonate diesters. [Link]
-
MDPI. (2022). Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments. [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. [Link]
-
Organic & Biomolecular Chemistry. (2018). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. [Link]
- European Patent No. EP3015456A1. (2016).
-
Reddit. (2021). Desalting Amino Acids. [Link]
-
PubMed. (1998). Separation of amino acid and peptide stereoisomers by nonionic micelle-mediated capillary electrophoresis after chiral derivatization. [Link]
-
Journal of the American Chemical Society. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
Sources
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- 3. Enantioselective Synthesis of alpha,alpha-Disubstituted Amino Acid Derivatives via Enzymatic Resolution: Preparation of a Thiazolyl-Substituted alpha-Methyl alpha-Benzyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantioselective synthesis of alpha-quaternary amino acid derivatives by sequential enzymatic desymmetrization and Curtius rearrangement of alpha,alpha-disubstituted malonate diesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
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Technical Support Center: Common Pitfalls in the Synthesis of Proline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of proline derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by the synthesis of these valuable compounds. Proline's secondary amine, incorporated within a five-membered ring, imposes significant conformational constraints and introduces specific synthetic hurdles not typically encountered with other proteinogenic amino acids.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these challenges in your laboratory.
PART 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Q1: My proline derivative is showing significant epimerization/racemization. What's causing this and how can I fix it?
A1: Epimerization at the α-carbon of proline is one of the most common and critical pitfalls in its synthesis, particularly during peptide coupling reactions.[3] This loss of stereochemical integrity can drastically alter the biological activity of the final product.[4]
Root Causes:
-
Activation Method: The primary cause is often the formation of a symmetric intermediate, such as an oxazolone, after carboxyl group activation. The choice of coupling reagent is paramount. Carbodiimides like DCC or DIC, especially when used with additives like HOBt in polar aprotic solvents (e.g., DMF), are known to promote epimerization.[3]
-
Base Strength: The base used during coupling plays a crucial role. Strong, non-hindered bases like diisopropylethylamine (DIEA) can deprotonate the α-carbon of the activated proline, leading to racemization.[3][5]
-
Reaction Temperature: Elevated temperatures, often used to drive sluggish reactions or in microwave-assisted synthesis, can accelerate the rate of epimerization.[4]
Solutions & Preventative Measures:
-
Optimize Coupling Reagents: Switch to uronium/aminium-based coupling reagents, which are generally associated with lower rates of epimerization.[3] Recommended options include:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Select a Weaker or Sterically Hindered Base: Replace strong bases like DIEA with alternatives that are less likely to cause epimerization.[3][5]
-
Control Reaction Temperature: For proline coupling steps, it is advisable to work at room temperature, even if other steps in your synthesis are performed at elevated temperatures.[4]
-
Solvent Choice: If using a carbodiimide is unavoidable, consider a non-polar solvent like dichloromethane (DCM) instead of DMF.[3]
Caption: Troubleshooting workflow for proline epimerization.
Q2: I am observing significant truncation of my peptide chain, especially after the proline residue. What is happening?
A2: This is a classic sign of diketopiperazine (DKP) formation. This side reaction is particularly prevalent in Fmoc-based solid-phase peptide synthesis (SPPS) when proline is the second amino acid being coupled to the resin (i.e., at the C-terminus of a dipeptide-resin).[3]
Mechanism:
After the Fmoc group is removed from the N-terminal amino acid, the newly freed amine of the dipeptide-resin attacks the ester linkage connecting the peptide to the resin. Because proline is a secondary amine, this intramolecular cyclization is kinetically favored, forming a stable six-membered diketopiperazine ring that cleaves the dipeptide from the resin, terminating chain growth.[3]
Solutions & Preventative Measures:
-
Use a Sterically Hindered Resin: Employing a resin like 2-chlorotrityl chloride can physically hinder the N-terminal amine from attacking the resin linkage, thus suppressing DKP formation.[4]
-
Pre-formed Dipeptide Coupling: Synthesize the dipeptide unit (e.g., Fmoc-Xaa-Pro-OH) in solution first, and then couple it to the resin. This bypasses the vulnerable dipeptide-resin intermediate altogether.[4]
-
Use Boc Chemistry for the First Two Residues: If your overall strategy allows, starting the synthesis with Boc-protected amino acids for the first two residues can be a solution, as the conditions for Boc deprotection (acidic) do not promote DKP formation. You can then switch to Fmoc chemistry for the remainder of the synthesis.
Q3: My reaction to introduce a substituent on the proline ring is resulting in a mixture of stereoisomers (cis/trans). How can I improve diastereoselectivity?
A3: Achieving stereocontrol when functionalizing the proline ring (e.g., at the 3- or 4-position) is a significant synthetic challenge. The thermodynamic stability of the resulting isomers often dictates the product ratio. For instance, in 3-substituted prolines, the trans isomer is generally more thermodynamically stable.[6]
Root Causes:
-
Reaction Conditions: The choice of reagents, solvent, and temperature can influence the kinetic vs. thermodynamic control of the reaction. For example, a base-promoted epimerization can convert a kinetically favored cis product to the more stable trans product.[7]
-
Starting Material Stereochemistry: The stereochemistry of your starting material (e.g., trans-4-hydroxyproline) will direct the stereochemical outcome of subsequent reactions. SN2 reactions, for example, proceed with inversion of stereochemistry.[8]
Solutions & Preventative Measures:
-
Kinetic vs. Thermodynamic Control:
-
To obtain the kinetically controlled product (often the cis isomer), use conditions that favor rapid reaction at lower temperatures. A strategy involving synergistic photoredox and Brønsted acid catalysis has been shown to produce cis-3-substituted prolines as the kinetic product.[7]
-
To obtain the thermodynamically controlled product (often the trans isomer), you can either design the reaction to favor this outcome directly or perform a subsequent epimerization step on the kinetic product, often using a base.[6][7]
-
-
Stereospecific Reactions: Employ reactions with well-defined stereochemical outcomes. For example, the "proline editing" strategy uses SN2 reactions on sulfonate-activated hydroxyproline residues to generate stereospecifically substituted prolines.[8][9]
-
Purification: If a mixture is unavoidable, careful purification by chromatography or recrystallization may be necessary to isolate the desired stereoisomer.[7]
Q4: I am struggling with the purification of my final proline derivative. What are some effective strategies?
A4: Purification of proline derivatives can be challenging due to their high polarity, zwitterionic nature (for unprotected derivatives), and potential for forming mixtures of stereoisomers.
Troubleshooting & Strategies:
-
Crystallization: This is often the most effective method for obtaining highly pure material.
-
Solvent System: For unprotected proline, a common technique involves dissolving the crude product in a water/ethanol mixture, treating with activated charcoal, and then inducing crystallization by adding a less polar solvent like acetone.[10]
-
Temperature Gradient: A slow cooling crystallization process can improve crystal size and purity.[11]
-
-
Chromatography:
-
Normal-Phase HPLC: For the separation of enantiomers (D- and L-proline), derivatization with a fluorescent tag like NBD-Cl followed by analysis on a chiral stationary phase column can be effective.[12]
-
Reverse-Phase HPLC: This is the standard for purifying peptides containing proline derivatives. Careful optimization of the gradient (e.g., water/acetonitrile with 0.1% TFA) is crucial.[8]
-
Ion-Exchange Chromatography: For separating charged proline derivatives from neutral impurities.
-
-
Extraction: If your derivative is protected and has good solubility in organic solvents, a standard aqueous workup can remove many inorganic impurities. Ensure the pH of the aqueous layer is adjusted to suppress the solubility of your compound (e.g., acidic pH for Boc-protected derivatives to ensure the carboxylic acid is protonated).
PART 2: Frequently Asked Questions (FAQs)
Q1: What are the key considerations when choosing between Boc and Fmoc protecting groups for proline in peptide synthesis?
A1: The choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) is a critical decision that impacts the entire synthetic strategy.[13]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Deprotection Condition | Acid-labile (e.g., Trifluoroacetic Acid - TFA)[13] | Base-labile (e.g., Piperidine)[13][14] |
| Side Chain Protection | Typically benzyl-based, requires strong acid (e.g., HF) for final cleavage.[13] | Typically tert-butyl based, removed simultaneously with final TFA cleavage.[] |
| Aggregation Issues | Generally better for hydrophobic or aggregation-prone sequences, as the acidic deprotection step protonates the N-terminus, reducing hydrogen bonding.[16] | Can be more prone to aggregation in difficult sequences.[13] |
| Key Side Reactions | Less prone to DKP formation. | Prone to diketopiperazine (DKP) formation.[4] Racemization risk can be higher if coupling conditions are not optimized.[17] |
| Cost | Boc-protected amino acids are generally less expensive.[] | Fmoc-protected amino acids are typically more expensive.[16] |
| Orthogonality | Less orthogonal; final cleavage is harsh. | Fully orthogonal system, allowing for on-resin modifications.[] |
Recommendation: Fmoc chemistry is the modern workhorse for its mild conditions and orthogonality.[16] However, Boc chemistry remains invaluable for synthesizing long or hydrophobic peptides where aggregation is a major concern.[19][16]
Q2: What are the best practices for activating the carboxyl group of a protected proline derivative for coupling?
A2: Proper activation is key to efficient coupling while minimizing side reactions, especially epimerization.
-
Pre-activation: In a separate vessel, dissolve the protected proline derivative (e.g., Boc-L-proline) and the coupling reagent (e.g., HATU) in the solvent.[3]
-
Base Addition: Add a sterically hindered base (e.g., collidine or NMM) to the activation mixture. Avoid adding the base directly to the resin-bound amine.[3]
-
Immediate Use: Add the activated proline solution to the deprotected peptide-resin immediately to prevent degradation of the activated species.[3]
-
Stoichiometry: Use a slight excess of the protected proline and coupling reagent relative to the resin loading.
Q3: How does the choice of solvent impact proline derivative synthesis?
A3: The solvent can significantly influence reaction rates, solubility of reagents, and the extent of side reactions.
-
N,N-Dimethylformamide (DMF): A common solvent for peptide synthesis due to its excellent solvating properties. However, it can promote epimerization when used with carbodiimide/HOBt coupling methods.[3]
-
Dichloromethane (DCM): A less polar alternative to DMF. It can help suppress epimerization but may be less effective at solvating larger, protected peptides.[3][19]
-
N-Methyl-2-pyrrolidone (NMP): A highly solvating solvent that can be useful for disrupting peptide aggregation.[4]
Q4: What is "proline editing" and when is it a useful strategy?
A4: "Proline editing" is an innovative and practical approach for synthesizing peptides with diverse, stereospecifically modified proline residues directly on the solid phase.[8][9]
Workflow:
-
Incorporate Hydroxyproline: A commercially available, protected hydroxyproline (e.g., Fmoc-4R-Hyp) is incorporated into the peptide sequence using standard SPPS.[8]
-
Orthogonal Protection: The hydroxyl group of the Hyp residue is protected with a group that can be removed selectively without cleaving the peptide from the resin (e.g., a trityl group).[8]
-
Selective Deprotection & Modification: After the full peptide is synthesized, the hydroxyl protecting group is removed. The now-free hydroxyl group can be selectively modified through a variety of reactions (e.g., SN2, oxidation, acylation) to generate a wide array of 4-substituted proline derivatives.[8][20]
Advantages: This strategy avoids lengthy solution-phase synthesis of individual proline analogues and allows for the rapid creation of a library of diverse proline-containing peptides from a single precursor peptide.[8]
Sources
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aromatic-Proline Interactions: Electronically Tunable CH/π Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. SU960163A1 - Process for purifying proline - Google Patents [patents.google.com]
- 11. CN103333094B - Process method for crystallization purification of proline - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 16. benchchem.com [benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 19. peptide.com [peptide.com]
- 20. pubs.acs.org [pubs.acs.org]
Navigating the Scale-Up of (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Hydrochloride: A Technical Support Guide
Welcome to the technical support center for the synthesis and scale-up of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when transitioning this vital pharmaceutical intermediate from the laboratory bench to a pilot plant. Our focus is on providing practical, in-depth solutions grounded in established chemical principles to ensure a robust, safe, and efficient scale-up process.
I. Overview of Synthetic Strategies and Scale-Up Considerations
(S)-2-ethylpyrrolidine-2-carboxylic acid is a chiral α,α-disubstituted amino acid derivative. Its synthesis presents unique challenges, primarily in establishing and maintaining the stereochemistry at the quaternary carbon center.[1][2] While several synthetic routes are plausible, they often involve organometallic reagents, sterically hindered intermediates, and precise control of reaction conditions.
A common conceptual approach involves the asymmetric synthesis of a suitable precursor followed by cyclization. One potential pathway is the enantioselective alkylation of a protected proline derivative. However, the introduction of an ethyl group at the C-2 position can be sterically demanding.[3] An alternative, and often more scalable, approach is a variation of the Strecker synthesis, which can be adapted for α,α-disubstituted amino acids.[4][5]
The transition from lab to pilot plant magnifies challenges related to:
-
Heat and Mass Transfer: Exothermic reactions that are manageable in a flask can become hazardous on a larger scale.[6]
-
Reagent Addition and Stoichiometry: Maintaining precise molar ratios and controlled addition rates is critical for minimizing side reactions.
-
Solid Handling and Crystallization: The physical properties of intermediates and the final hydrochloride salt can significantly impact isolation and purification.
-
Impurity Profile: The types and levels of impurities can change with scale, necessitating robust analytical monitoring.[2]
Below is a workflow diagram illustrating the key stages and considerations in the scale-up process.
Caption: A generalized workflow for scaling up the synthesis of this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.
A. Reaction Control and Side Products
Question 1: During the alkylation step (e.g., using an ethylating agent with a proline derivative), we are observing significant formation of a dialkylated byproduct and unreacted starting material. How can we improve the selectivity?
Answer: This is a common issue when dealing with sterically hindered alkylations. Several factors could be at play:
-
Base Selection and Stoichiometry: The choice of base is critical. A strong, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is often preferred. Ensure accurate determination of the base's molarity and use a precise stoichiometric amount (typically 1.05-1.1 equivalents). An excess of base can lead to side reactions, while an insufficient amount will result in incomplete deprotonation.
-
Temperature Control: The formation of the enolate and the subsequent alkylation are often highly temperature-dependent. Low temperatures (-78 °C to -40 °C) are typically required to ensure kinetic control and minimize side reactions. A key challenge in the pilot plant is maintaining a consistent low temperature throughout the reactor. Ensure your reactor's cooling capacity is sufficient for the reaction volume and any exotherms.
-
Reagent Addition Rate: Slow, controlled addition of the ethylating agent (e.g., ethyl iodide or ethyl bromide) is crucial. A rapid addition can lead to localized high concentrations, promoting dialkylation. In a pilot plant setting, this can be achieved using a calibrated dosing pump.
-
Solvent Purity: Ensure your solvents are anhydrous. Water can quench the enolate, leading to the recovery of starting material.
Troubleshooting Decision Tree for Alkylation Issues:
Caption: A decision tree for troubleshooting common alkylation problems.
Question 2: We are using a Grignard reagent to introduce the ethyl group, but the reaction is difficult to initiate and we see significant Wurtz coupling byproducts. What can be done?
Answer: Grignard reactions are notoriously sensitive and their scale-up requires careful attention to detail.[7][8]
-
Magnesium Activation: The surface of the magnesium turnings is often coated with a layer of magnesium oxide, which prevents the reaction from starting. In the lab, mechanical stirring or the addition of a small crystal of iodine can activate the surface. In a pilot plant, ensure vigorous agitation to mechanically abrade the turnings. You can also consider adding a small amount of a pre-formed Grignard reagent to initiate the reaction.
-
Solvent and Reagent Purity: Absolute anhydrous conditions are paramount. Any moisture will quench the Grignard reagent and can also passivate the magnesium surface. Use freshly distilled, high-purity solvents like THF or 2-MeTHF.
-
Controlling the Exotherm: The formation of the Grignard reagent is highly exothermic.[9] On a large scale, this can lead to a dangerous thermal runaway. The addition of the ethyl halide must be slow and controlled, with efficient cooling to maintain a steady temperature.
-
Minimizing Wurtz Coupling: This side reaction occurs between the formed Grignard reagent and unreacted ethyl halide. To minimize this, ensure that the ethyl halide is added slowly to a well-agitated suspension of magnesium, so that it reacts as it is added. A continuous process, where the Grignard reagent is formed and consumed in separate but connected reactors, can significantly reduce this side product.[10]
B. Stereochemical Control
Question 3: We are observing a loss of enantiomeric excess (e.e.) during the workup and isolation of the free base before hydrochloride salt formation. What could be the cause?
Answer: Epimerization at the α-carbon is a significant risk, especially if there are any acidic protons and the molecule is subjected to basic or acidic conditions for extended periods.
-
pH Control During Workup: During the extractive workup to remove protecting groups or other impurities, carefully control the pH. Prolonged exposure to strongly acidic or basic conditions can lead to racemization. Use a buffered aqueous solution if necessary.
-
Temperature: Higher temperatures can accelerate the rate of epimerization. Perform workup and extractions at lower temperatures if possible.
-
Solvent Choice: The choice of solvent can influence the stability of the chiral center. Protic solvents may facilitate proton exchange that can lead to racemization.
C. Product Isolation and Purification
Question 4: The crystallization of the final hydrochloride salt is inconsistent. Sometimes we get a fine powder that is difficult to filter, and other times we get an oil. How can we achieve a consistent, crystalline product?
Answer: Crystallization is a critical step that is highly dependent on a number of variables, and these challenges are often magnified at a larger scale.[11][12]
-
Solvent System: The choice of crystallization solvent is paramount. A mixture of a solvent in which the hydrochloride salt is soluble (e.g., methanol, ethanol) and an anti-solvent in which it is insoluble (e.g., MTBE, heptane) is often used. The ratio of these solvents needs to be carefully optimized.
-
Cooling Rate: A slow, controlled cooling rate is essential for the growth of large, well-defined crystals. Rapid cooling often leads to the precipitation of a fine powder or an oil. Develop a cooling profile and adhere to it strictly in the pilot plant.
-
Seeding: Seeding the supersaturated solution with a small amount of the pure crystalline product can promote crystallization and lead to a more consistent particle size distribution.
-
Agitation: The agitation rate can affect crystal size and morphology. Too high a rate can lead to crystal breakage and the formation of fines.
-
Water Content: The presence of water can significantly impact the crystallization of hydrochloride salts. Ensure your solvents are dry and the reaction mixture is anhydrous before attempting crystallization.
Table 1: Recommended Starting Parameters for Lab vs. Pilot Plant Crystallization
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) | Rationale for Change |
| Solvent System | Ethanol/MTBE (1:5 v/v) | Ethanol/MTBE (1:5 v/v) | Maintain optimized solvent system. |
| Cooling Profile | Cool from 60°C to 0°C over 2 hours | Cool from 60°C to 0°C over 6-8 hours | Slower cooling to accommodate larger volume and promote crystal growth. |
| Seeding | Optional | Mandatory at 40°C | Ensures controlled crystallization and consistent product form. |
| Agitation | Magnetic stirring | Overhead mechanical stirring (low shear) | Gentle agitation to prevent crystal breakage. |
III. Frequently Asked Questions (FAQs)
Q1: What are the key in-process controls (IPCs) we should implement during the scale-up?
A1: Robust IPCs are essential for a successful and reproducible process. Key IPCs include:
-
Reaction Completion: Monitor the disappearance of starting materials and the formation of the product by HPLC or UPLC.[13] This is crucial before proceeding to the next step.
-
Enantiomeric Purity: Use chiral HPLC to monitor the enantiomeric excess at critical stages, especially after any steps where epimerization is a risk.[9][14][15]
-
Impurity Profile: Track the formation of known and new impurities at each stage. This will help in identifying the source of impurities and in developing a purification strategy.[16]
-
Moisture Content: Use Karl Fischer titration to check the water content of solvents and reaction mixtures, especially before moisture-sensitive steps like Grignard reactions.
Q2: How do we handle the hydrochloride formation on a large scale? Is the use of HCl gas feasible in a pilot plant?
A2: While bubbling HCl gas through a solution of the free base is common in the lab, it can be challenging to control on a large scale. A more practical and safer approach in a pilot plant is to use a solution of HCl in a suitable solvent, such as isopropanol or dioxane. This allows for the precise addition of the required stoichiometric amount of HCl, leading to better control over the crystallization process.
Q3: What safety precautions are essential when scaling up this synthesis?
A3: A thorough process hazard analysis (PHA) should be conducted before any pilot plant campaign. Key safety considerations include:
-
Exothermic Reactions: As discussed, reactions involving Grignard reagents or strong bases can be highly exothermic.[6] Ensure adequate cooling capacity and an emergency quenching plan.
-
Flammable Solvents: The use of solvents like THF, MTBE, and ethanol requires appropriate grounding and inert atmosphere (nitrogen) to prevent fires and explosions.
-
Corrosive Reagents: Handling HCl requires appropriate personal protective equipment (PPE) and corrosion-resistant equipment.
-
Pressure Build-up: Some reactions may generate gaseous byproducts. Ensure the reactor is properly vented.
Q4: Our final product has a higher level of a specific impurity after scale-up. How do we identify its source?
A4: First, obtain a detailed impurity profile of your starting materials and reagents at the new scale, as the source of impurities can sometimes be traced back to the raw materials.[3] Then, analyze samples from each step of the process (after reaction, workup, and isolation) to pinpoint where the impurity is being formed or enriched. Once the source is identified, you can modify the reaction conditions, workup procedure, or purification method to minimize or remove it.
IV. References
-
Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent progress on the stereoselective synthesis of acyclic quaternary α-amino acids. Tetrahedron: Asymmetry, 18(5), 569–623.
-
Voges, J., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications, 15(1), 1474.
-
Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides. (n.d.). PubMed Central.
-
Grignard Reactions Go Greener with Continuous Processing. (n.d.). American Chemical Society.
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Kopec, S., & Holzgrabe, U. (2007). Amino acids: aspects of impurity profiling by means of CE. Electrophoresis, 28(13), 2153-67.
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Lab Manager. (n.d.). HPLC in Pharmaceutical Applications and Pharmaceutical Industry.
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CONTINUUS Pharmaceuticals. (n.d.). Practical Challenges and Solutions to Continuous Grignard Chemistry. AIChE.
-
The Role of Impurity Profiling in Therapeutic Peptides. (2024, February 28). Veeprho.
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Strecker amino acid synthesis. (n.d.). In Wikipedia.
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Desikan, S., et al. (2000). Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond. Current Opinion in Drug Discovery & Development, 3(6), 723-33.
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). Tetrahedron, 123, 132940.
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A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
-
Preparation method for pyrrolidine-2-carboxylic acid derivatives. (n.d.). Google Patents.
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Philippova, A. N., et al. (2021). Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. Molecules, 26(15), 4465.
-
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). PubMed Central.
-
Mastelf. (2023, November 27). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
-
Comprehensive Guide to Chiral HPLC Column in Pharmaceuticals Analysis. (2024, April 28). Galak Chromatography.
-
Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes. (n.d.). ChemRxiv.
-
Karoyan, P., & Lorthiois, E. (2001). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Amino Acids, 20(3), 227-46.
-
uHPLCs. (2023, November 27). How is HPLC used in pharmaceutical industry.
-
Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (2022). PubMed.
-
The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
-
Asymmetric Nazarov Cyclizations. (n.d.). PubMed Central.
-
Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. (2022). Frontiers in Chemistry, 10, 838927.
-
The application of modern reactions in large-scale synthesis. (n.d.). ResearchGate.
-
Synthesis of Chiral Spin-Labeled Amino Acids. (2019). Organic Letters, 21(24), 10149-10153.
-
Selectivity of Grignard Reagent Formation: From Semibatch to Continuous Lab and Pilot Scale. (2023). Organic Process Research & Development, 27(12), 2246–2254.
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). Molecules, 27(12), 3797.
-
Asymmetric synthesis of highly substituted azapolycyclic compounds via 2-alkenyl sulfoximines: potential scaffolds for peptide mimetics. (2006). Journal of the American Chemical Society, 128(12), 4023-34.
-
Technical Support Center: Managing Exothermic Reactions in Large-Scale Diamine Synthesis. (n.d.). Benchchem.
-
Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. (n.d.). PubMed Central.
-
Design, synthesis, and biological evaluation of cyclic peptidotriazoles derived from BPC194 as novel agents for plant protection. (n.d.). PubMed.
-
Divergent synthesis of chiral cyclic azides via asymmetric cycloaddition reactions of vinyl azides. (2019). Nature Communications, 10(1), 3228.
-
Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. (2021). Molecules, 26(16), 4983.
-
The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids. (n.d.). Green Chemistry.
-
Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water. (n.d.). RSC Advances.
-
Some Items of Interest to Process R&D Chemists and Engineers. (2024). Organic Process Research & Development.
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impact of solvent choice on (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride reactivity
Welcome to the technical support center for (S)-2-ethylpyrrolpyrrolidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the experimental nuances of this versatile building block. Here, we address common challenges and frequently asked questions regarding its reactivity, with a special focus on the critical role of solvent selection.
Introduction: The Challenge of a Quaternary Stereocenter
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a valuable chiral intermediate in pharmaceutical synthesis. Its structure, featuring a quaternary stereocenter at the C2 position, imparts significant steric hindrance. This unique feature, while often desirable for modulating the pharmacological properties of a final compound, presents distinct challenges in achieving efficient chemical transformations. Understanding the interplay between the substrate's structure and the reaction solvent is paramount for success.
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound?
Answer: The solubility of this compound is dictated by its salt form and the presence of both a polar carboxylic acid group and a pyrrolidine ring. Its solubility profile is summarized in the table below, extrapolated from data on closely related analogs like (R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride.[1]
| Solvent Class | Examples | Expected Solubility | Rationale & Expert Insights |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | The hydrochloride salt form enhances aqueous solubility through ionic interactions.[1] Alcohols like methanol and ethanol are also effective due to their ability to form hydrogen bonds with both the carboxylic acid and the pyrrolidine nitrogen.[1][2] Solubility generally follows the order: Water > Methanol > Ethanol.[2] |
| Polar Aprotic | DMSO, DMF, DMAc, Acetonitrile (ACN) | Moderate to Good | Highly polar aprotic solvents like DMSO and DMF can effectively solvate the molecule through strong dipole-dipole interactions.[1] These are often the solvents of choice for reactions, as they can dissolve both the starting material and many common reagents. |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF | Low to Moderate | THF can offer a good balance for certain reactions where high polarity is not desired, but complete dissolution may require heating or extended stirring. |
| Chlorinated | Dichloromethane (DCM) | Low | While commonly used in organic synthesis, DCM is generally a poor solvent for amino acid hydrochlorides. Its primary role in a reaction mixture would be as a medium for other soluble reagents. |
| Non-Polar | Toluene, Hexanes, Diethyl Ether | Very Low / Insoluble | These solvents are unable to effectively solvate the ionic and polar functional groups of the molecule and are typically used as anti-solvents for precipitation or crystallization.[1] |
Q2: For N-acylation (amide bond formation), do I need to add a base?
Answer: Yes, the addition of a base is crucial. The starting material is a hydrochloride salt, meaning the pyrrolidine nitrogen is protonated. This protonated amine is not nucleophilic and will not react with an acylating agent. An external base is required to neutralize the hydrochloride and free the secondary amine for reaction. Typically, 2 to 2.5 equivalents of a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are used. The first equivalent neutralizes the HCl salt, and the subsequent equivalents scavenge the acid produced during the amide coupling reaction itself.
Q3: Why is my Fischer esterification of this compound giving low yields?
Answer: Standard Fischer esterification, which involves heating a carboxylic acid with an alcohol and a strong acid catalyst (like H₂SO₄), is often inefficient for this compound.[3][4] The primary reason is the sterically hindered nature of the carboxylic acid group, located on a quaternary carbon. The bulky ethyl group and the pyrrolidine ring impede the approach of the alcohol nucleophile to the carbonyl carbon. While using a large excess of the alcohol as the solvent can help shift the equilibrium, yields often remain unsatisfactory.[3] More effective methods for esterifying sterically hindered acids are discussed in the troubleshooting guide below.
Troubleshooting Guides & Protocols
This section provides in-depth guidance on two of the most common transformations performed with this substrate, focusing on solvent choice and overcoming common experimental hurdles.
Guide 1: N-Acylation (Amide Bond Formation)
The N-acylation of (S)-2-ethylpyrrolidine-2-carboxylic acid is a cornerstone of its application in synthesis. Success hinges on activating the carboxylic acid partner and ensuring the pyrrolidine nitrogen is nucleophilic, all within a solvent that promotes the reaction.
Caption: Workflow for N-Acylation of the title compound.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Incomplete neutralization: Insufficient base was used to free the amine. 2. Poor solubility: The substrate or reagents did not fully dissolve. 3. Ineffective coupling reagent: The chosen coupling reagent is not potent enough for the sterically hindered amine. | 1. Ensure at least 2 equivalents of a non-nucleophilic base (DIPEA) are used. 2. Switch to a more polar aprotic solvent like DMF or NMP. These are often superior for amide couplings involving zwitterionic or salt-form starting materials.[5] 3. Use a more powerful coupling reagent such as HATU, HCTU, or COMU. |
| Side Product Formation | 1. Epimerization: If the coupled carboxylic acid has a chiral center, racemization can occur, especially at elevated temperatures. 2. Reaction with solvent: DMF can sometimes participate in side reactions. | 1. Perform the reaction at a lower temperature (start at 0 °C and allow to warm slowly). Additives like HOBt or Oxyma Pure can help suppress racemization. 2. Consider alternative "green" solvents like 2-MeTHF or cyclopentyl methyl ether (CPME), though solubility must be verified first.[6] |
| Difficult Purification | 1. Urea byproducts: If using a carbodiimide like EDC or DCC, the resulting urea byproduct can be difficult to remove. 2. Excess coupling reagent: Water-soluble reagents can be challenging to remove from polar products. | 1. If using DCC, the DCU byproduct is insoluble in most organic solvents and can be filtered off. For EDC, an acidic wash (e.g., 1M HCl) can help remove the water-soluble urea. 2. Use the minimum effective amount of coupling reagent (typically 1.1-1.2 equivalents). |
Guide 2: Esterification of the Carboxylic Acid
Directly esterifying the sterically encumbered carboxylic acid requires bypassing the limitations of the standard Fischer method. The key is to enhance the electrophilicity of the carbonyl carbon or use a highly reactive alkylating agent.
Caption: Decision tree for selecting an esterification method.
This method is highly effective for substrates like this compound, as it proceeds under mild conditions and avoids the high temperatures and strong acids of the Fischer method.[7]
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) in anhydrous Dichloromethane (DCM).
-
Neutralization & Alcohol Addition: Add N,N'-Diisopropylethylamine (DIPEA, 1.1 eq.) to neutralize the hydrochloride salt. Stir for 10 minutes, then add the desired alcohol (1.5-2.0 eq.).
-
Coupling: Cool the mixture to 0 °C in an ice bath. In a separate flask, dissolve N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) in anhydrous DCM. Add this solution dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU.
-
Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by flash column chromatography.
Causality Insight: The Steglich esterification works by activating the carboxylic acid with DCC or EDC to form a highly reactive O-acylisourea intermediate. The alcohol, with the aid of the catalyst DMAP, can then attack this activated intermediate, overcoming the steric barrier that plagues the Fischer esterification. The choice of a non-polar aprotic solvent like DCM is common for this reaction.
References
-
A detailed study on the effect of different solvents and bases... ResearchGate. [Link]
-
Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines... ResearchGate. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions... Green Chemistry (RSC Publishing). [Link]
-
One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. PubMed Central. [Link]
-
Acid to Ester - Common Conditions. Organic Chemistry Portal. [Link]
-
Amide-Group-Directed Protonolysis of Cyclopropane: An Approach to 2,2-Disubstituted Pyrrolidines. PubMed. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. ResearchGate. [Link]
-
N-Acylation of sulfonamides with carboxylic acid chloride... ResearchGate. [Link]
-
esterification - alcohols and carboxylic acids. Chemguide. [Link]
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- 4. chemguide.co.uk [chemguide.co.uk]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Catalytic Mettle of L-Proline and (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride in Asymmetric Organocatalysis
In the dynamic field of asymmetric organocatalysis, L-proline has long been lauded as a cornerstone catalyst, prized for its ready availability, non-toxicity, and remarkable ability to orchestrate a diverse array of stereoselective transformations.[1][2][3] Its success has inspired the exploration of a multitude of derivatives, each designed to refine and enhance catalytic performance. This guide offers a detailed comparison between the archetypal L-proline and a structurally distinct analogue, (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride.
While L-proline's catalytic prowess is extensively documented, a notable scarcity of published experimental data for this compound necessitates a bifurcated approach. We will first delve into the well-established catalytic landscape of L-proline, supported by a wealth of experimental evidence. Subsequently, we will embark on a prospective analysis of this compound, extrapolating its potential catalytic behavior based on foundational principles of proline catalysis and the known effects of α-substitution on related analogues.
L-Proline: The Archetypal Organocatalyst
L-proline, a naturally occurring α-amino acid, has carved a significant niche in the toolkit of synthetic chemists.[4] Its rigid pyrrolidine ring and the presence of both a secondary amine and a carboxylic acid moiety bestow upon it a unique bifunctional catalytic capability.[1] This allows it to activate both the nucleophile and the electrophile in a highly organized, stereocontrolled manner.
Mechanistic Underpinnings of L-Proline Catalysis
The catalytic cycle of L-proline, particularly in the context of the aldol reaction, is a well-elucidated process that proceeds through an enamine intermediate.[3] The secondary amine of proline reacts with a ketone or aldehyde donor to form a nucleophilic enamine. Concurrently, the carboxylic acid group acts as a Brønsted acid, activating the electrophilic acceptor through hydrogen bonding. This dual activation within a confined transition state is the cornerstone of its high stereoselectivity.[3]
Caption: Catalytic cycle of L-proline in an asymmetric aldol reaction.
Performance of L-Proline in Asymmetric Aldol Reactions
The efficacy of L-proline as a catalyst is well-documented across a range of asymmetric transformations, most notably the aldol reaction. The following table summarizes representative data for the L-proline-catalyzed aldol reaction between various aldehydes and ketones.
| Entry | Aldehyde | Ketone | Solvent | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | 4-Nitrobenzaldehyde | Acetone | DMSO | 20-30 | 68 | - | 76 | [5] |
| 2 | Benzaldehyde | Cyclohexanone | MeOH/H₂O | 10 | 78 | 90:10 (anti/syn) | 95 (anti) | [6] |
| 3 | Isobutyraldehyde | Acetone | DMSO | 30 | 97 | - | 96 | [7] |
This compound: A Prospective Analysis
This compound is an α,α-disubstituted proline analogue. The introduction of an ethyl group at the C2 position, adjacent to both the carboxylic acid and the secondary amine, is expected to significantly influence its catalytic properties. In the absence of direct experimental data, we can hypothesize its performance based on established structure-activity relationships in proline catalysis.
Anticipated Mechanistic Implications of α-Substitution
The fundamental enamine-based catalytic cycle is expected to remain operative. However, the steric bulk of the α-ethyl group is likely to introduce several key modifications to the transition state assembly:
-
Steric Hindrance: The ethyl group will likely create a more sterically congested environment around the nitrogen atom. This could influence the rate of enamine formation and the approach of the electrophile.
-
Conformational Rigidity: The substitution at the α-position can further restrict the conformational flexibility of the pyrrolidine ring, potentially leading to a more ordered transition state and, consequently, higher enantioselectivity.
-
Electronic Effects: While primarily a steric modification, the ethyl group may also exert a minor electron-donating effect, which could subtly influence the nucleophilicity of the enamine intermediate.
Caption: Hypothetical comparison of transition state steric environments.
Predicted Catalytic Performance
Based on studies of other α-substituted proline derivatives, we can predict the following trends for this compound:
-
Reaction Rates: The increased steric hindrance around the nitrogen might lead to slower reaction rates compared to L-proline, as the formation of the enamine intermediate could be impeded.
-
Enantioselectivity: The enhanced rigidity and steric shielding of one face of the enamine could potentially lead to higher enantioselectivity, provided the steric bulk effectively blocks one pathway for the electrophile's approach without introducing unproductive side reactions.
-
Substrate Scope: The catalyst's substrate scope might be narrower than that of L-proline. Sterically demanding ketones and aldehydes may react poorly due to the combined steric bulk of the substrate and the catalyst.
It is crucial to underscore that these predictions are conjectural and await empirical validation. Experimental studies are essential to delineate the precise catalytic profile of this compound.
Experimental Protocols
General Procedure for L-Proline Catalyzed Asymmetric Aldol Reaction
The following is a representative protocol for the L-proline-catalyzed asymmetric aldol reaction between an aldehyde and a ketone.[6]
Materials:
-
(S)-Proline
-
Aldehyde
-
Ketone
-
Methanol (MeOH)
-
Water (H₂O)
-
Standard laboratory glassware
Procedure:
-
To a vial, add (S)-proline (0.03 mmol, 10 mol%).
-
Add methanol (40 µL) and water (10 µL).
-
Add the ketone (1.5 mmol, 5 equivalents).
-
Add the aldehyde (0.3 mmol, 1 equivalent).
-
Seal the vial and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Conclusion
L-proline remains a robust and versatile catalyst for a wide array of asymmetric transformations, with a well-understood mechanism and a broad range of successful applications. Its performance is characterized by good to excellent yields and stereoselectivities under mild reaction conditions.
This compound, as an α-substituted analogue, presents an intriguing structural modification. While a definitive comparison is hampered by the current lack of experimental data, established principles of organocatalysis suggest that the introduction of the α-ethyl group could potentially enhance enantioselectivity, albeit possibly at the cost of reaction rate and substrate scope. This guide, therefore, highlights not only the established utility of L-proline but also the compelling need for further experimental investigation into the catalytic potential of its α-substituted derivatives to fully map the structure-activity landscape of this important class of organocatalysts.
References
- List, B. (2004). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.
- Notz, W., & List, B. (2000). Catalytic asymmetric synthesis of anti-1,2-diols. Journal of the American Chemical Society, 122(30), 7386-7387.
- Groger, H. (2003). Organocatalysis: From biomimetic concepts to applications in asymmetric synthesis. Chemical Reviews, 103(8), 2795-2828.
- Allemann, C., et al. (2004). The whole catalytic cycle of a proline-catalyzed intermolecular aldol reaction on the ab initio level.
- List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-catalyzed direct asymmetric aldol reactions. Journal of the American Chemical Society, 122(10), 2395-2396.
- Hayashi, Y., et al. (2006). Diphenylprolinol silyl ethers: a new class of organocatalysts for the asymmetric aldol reaction.
- Córdova, A. (2004). The proline-catalyzed asymmetric Mannich reaction.
- Dalko, P. I., & Moisan, L. (2004). In the golden age of organocatalysis.
- List, B., et al. (2002). Proline-catalyzed direct asymmetric aldol reactions of aldehydes with unmodified ketones. Organic Letters, 4(11), 1947-1949.
- Blackmond, D. G. (2004). Asymmetric autocatalysis and its implications for the origin of homochirality. Proceedings of the National Academy of Sciences, 101(16), 5732-5736.
- Mase, N., et al. (2006). Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. Tetrahedron: Asymmetry, 17(4), 605-612.
- Houk, K. N., & List, B. (2004). Asymmetric organocatalysis. Accounts of Chemical Research, 37(8), 487-487.
- MacMillan, D. W. (2008). The advent and development of organocatalysis.
- List, B. (2007).
- Barbas III, C. F. (2008). Organocatalysis: a new vista for catalysis.
- Seebach, D., et al. (2004). Are Houk's and List's transition-state models for proline-catalyzed intermolecular aldol reactions correct?. Helvetica Chimica Acta, 87(11), 2715-2737.
- Lapi, A., et al. (2019). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. Molecules, 24(19), 3583.
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A Comparative Guide to the Validation of Analytical Methods for (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
For distribution to: Researchers, scientists, and drug development professionals
Introduction: The Criticality of Enantioselective Analysis in Pharmaceutical Development
(S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral building block of significant interest in pharmaceutical synthesis. As with many chiral molecules, the stereochemistry of this compound is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Therefore, the development and validation of robust and reliable analytical methods to determine the enantiomeric purity and overall quality of this active pharmaceutical ingredient (API) intermediate are not merely procedural formalities but a cornerstone of drug safety and efficacy.
This guide provides an in-depth comparison of analytical methodologies for the validation of this compound, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4] We will explore the nuances of method selection, experimental design, and data interpretation, offering practical insights to guide researchers in establishing analytical procedures that are fit for purpose. The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[5][6]
The Foundation of Method Validation: A Regulatory Perspective
Before delving into specific techniques, it is crucial to understand the regulatory landscape governing analytical method validation. The ICH, along with regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), has established comprehensive guidelines to ensure the quality and reliability of analytical data.[1][2][7][8][9] The recently implemented ICH Q2(R2) and Q14 guidelines emphasize a lifecycle approach to analytical procedures, encouraging a deeper scientific understanding of the method's capabilities and limitations.[3][4][9]
The core validation characteristics that must be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[6][7]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[7]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-assay precision) and intermediate precision (inter-laboratory and inter-day variation).
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]
This guide will frame the comparison of analytical techniques within the context of these essential validation parameters.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method for this compound is dictated by the specific requirements of the analysis, such as the need for enantiomeric separation, sensitivity, and throughput. We will compare three primary techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Spectroscopic Methods.
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is the most widely used technique for separating enantiomers in the pharmaceutical industry.[10][11] It offers high resolution, sensitivity, and reproducibility. Two primary strategies are employed: direct and indirect separation.
a) Direct Chiral HPLC using a Chiral Stationary Phase (CSP)
This is often the preferred method due to its simplicity and directness. The enantiomers are separated based on their differential interactions with a chiral stationary phase.
Experimental Protocol:
-
Column Selection: A polysaccharide-based CSP, such as one coated with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), is a common starting point for the separation of chiral carboxylic acids.
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol). A small amount of an acidic modifier, such as trifluoroacetic acid (TFA), is often added to improve peak shape and resolution for acidic analytes.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV detection at a wavelength where the analyte has sufficient absorbance (e.g., 210 nm).
-
-
Sample Preparation: Dissolve the this compound in the mobile phase or a compatible solvent.
b) Indirect Chiral HPLC via Derivatization
In this approach, the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral HPLC column (e.g., a C18 column).[4]
Experimental Protocol:
-
Derivatization Reaction:
-
Chiral Derivatizing Agent: Select a chiral amine, such as (S)-(-)-α-methylbenzylamine, to react with the carboxylic acid group of the analyte.
-
Coupling Agent: Use a peptide coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate the amide bond formation.
-
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dichloromethane or acetonitrile at room temperature.
-
-
HPLC Analysis of Diastereomers:
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like formic acid or TFA.
-
Instrumentation: A standard HPLC-UV system.
-
Performance Comparison: Direct vs. Indirect Chiral HPLC
| Parameter | Direct Chiral HPLC (CSP) | Indirect Chiral HPLC (Derivatization) |
| Specificity | High for enantiomers. Potential for co-elution with other impurities. | High for diastereomers. Risk of side-reactions during derivatization. |
| Development Time | Generally faster; involves screening of CSPs and mobile phases. | More complex; requires optimization of the derivatization reaction. |
| Robustness | Can be sensitive to mobile phase composition and temperature. | Dependent on the completeness and reproducibility of the derivatization. |
| Throughput | Higher, as no derivatization step is needed. | Lower due to the additional reaction step. |
| Cost | Chiral columns are more expensive than achiral columns. | Cost of chiral derivatizing agent and coupling agents. |
Causality Behind Experimental Choices: The addition of an acidic modifier in direct chiral HPLC protonates the analyte, which can enhance its interaction with the CSP and improve peak shape. In the indirect method, the formation of diastereomers allows for separation on a more common and less expensive achiral column.
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization
For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and sensitivity. However, due to the low volatility and polar nature of amino acids like this compound, derivatization is a prerequisite for GC analysis.
Experimental Protocol:
-
Derivatization: The primary goal of derivatization for GC is to increase the volatility of the analyte. This is typically achieved by converting the polar carboxylic acid and secondary amine groups into less polar esters and amides, respectively. A common two-step derivatization process is:
-
Esterification: React the carboxylic acid group with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst to form the corresponding ester.
-
Acylation: React the secondary amine with an acylating agent, such as trifluoroacetic anhydride (TFAA), to form a trifluoroacetamide derivative. This also enhances detection by electron capture detection (ECD) if used.
-
-
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector: Split/splitless injector.
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analyte from other components.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Performance Characteristics of GC-MS:
-
High Sensitivity: GC-MS, especially in SIM mode, can achieve very low detection and quantitation limits.
-
High Specificity: The mass spectrum provides a "fingerprint" of the analyte, offering a high degree of specificity.
-
Enantiomeric Separation: For enantiomeric separation by GC, a chiral stationary phase is required, or a chiral derivatizing agent must be used to form diastereomers.
Causality Behind Experimental Choices: Derivatization is essential to overcome the inherent non-volatility of the amino acid. The choice of derivatizing agent can be tailored to the specific detector being used to enhance sensitivity.
Spectroscopic Methods: Structural Confirmation and Purity Assessment
While chromatographic methods are essential for separation and quantification, spectroscopic techniques provide invaluable information for structural elucidation and confirmation of the analyte's identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the chemical structure of this compound. The chemical shifts, coupling constants, and integration of the signals provide a detailed map of the molecule's protons and carbons. For chiral analysis, chiral shift reagents can be used to differentiate between enantiomers in the NMR spectrum.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule, such as the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching).
-
Mass Spectrometry (MS): In addition to its use as a detector for GC and HPLC, standalone MS can be used to determine the molecular weight of the compound and to obtain fragmentation patterns that aid in structural confirmation.
Validation Workflow and Decision-Making
The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.
Figure 1: A comprehensive workflow for the validation of an analytical method.
The choice of the primary analytical technique will depend on the specific analytical challenge.
Figure 2: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
The validation of analytical methods for this compound is a multi-faceted process that requires a thorough understanding of both the analyte's chemistry and the regulatory requirements.
-
For routine quality control and enantiomeric purity determination, direct chiral HPLC is generally the most efficient and straightforward method.
-
When higher sensitivity is required for trace impurity analysis, GC-MS with derivatization is a powerful alternative, provided that the derivatization procedure is well-optimized and validated.
-
Spectroscopic methods , particularly NMR, are indispensable for the definitive structural confirmation of the analyte and any identified impurities.
Ultimately, the choice of method should be based on a scientific, risk-based approach as advocated by the latest ICH guidelines.[9] A well-validated analytical method is a critical asset in the journey of a pharmaceutical compound from the laboratory to the patient, ensuring its quality, safety, and efficacy.
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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Altabrisa Group. (2025). 3 Key Regulatory Guidelines for Method Validation. [Link]
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Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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DCVMN. (2016). GUIDELINES ON VALIDATION – APPENDIX 4 ANALYTICAL METHOD VALIDATION. [Link]
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LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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OIST Groups. (n.d.). Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives). [Link]
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Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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PubMed Central. (n.d.). RP-HPLC Method Development and Validation for Determination of Eptifibatide Acetate in Bulk Drug Substance and Pharmaceutical Dosage Forms. [Link]
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A Comparative Analysis of Synthetic Routes to (S)-2-Ethylpyrrolidine-2-carboxylic Acid Hydrochloride: A Guide for Researchers
(S)-2-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a crucial chiral building block in the synthesis of various pharmacologically active compounds. Its rigid pyrrolidine scaffold and the quaternary stereocenter at the C2 position make it a valuable synthon for introducing conformational constraints in drug candidates, often leading to enhanced potency and selectivity. This guide provides a comparative analysis of the primary synthetic strategies to access this important molecule, offering insights into the advantages and limitations of each approach to aid researchers in selecting the most suitable route for their specific needs.
Diastereoselective Alkylation of Pyroglutamic Acid Derivatives
One of the most established and reliable methods for the synthesis of α,α-disubstituted pyrrolidine-2-carboxylic acids is the diastereoselective alkylation of a chiral scaffold derived from (S)-pyroglutamic acid. This natural, inexpensive starting material provides a robust platform for the introduction of substituents at the C2 position.
The general strategy involves the conversion of (S)-pyroglutamic acid into a protected lactam, followed by enolate formation and subsequent alkylation. The inherent chirality of the pyroglutamate backbone directs the approach of the electrophile, leading to a high degree of stereocontrol.
A common approach, as exemplified by the work of Seebach and colleagues on the "self-regeneration of stereocenters," involves the formation of a bicyclic lactam to create a rigid system that enhances facial selectivity during the alkylation step.[1][2]
General Reaction Scheme:
Figure 1: General workflow for the diastereoselective alkylation of a pyroglutamic acid derivative.
Experimental Protocol (Adapted from related syntheses):
-
Protection: (S)-pyroglutamic acid is converted to its methyl ester and then protected with a suitable group (e.g., Boc) to yield N-Boc-(S)-pyroglutamic acid methyl ester.[3][4]
-
Enolate Formation: The protected pyroglutamate is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (THF) at low temperatures (-78 °C) to generate the corresponding lithium enolate.
-
Alkylation: The enolate is then quenched with an electrophile, in this case, ethyl iodide, to introduce the ethyl group at the C2 position. The stereoselectivity is directed by the chiral scaffold.
-
Hydrolysis and Deprotection: The resulting N-protected 2-ethyl-pyrrolidine-2-carboxylic acid ester is subjected to acidic or basic hydrolysis to remove the protecting groups and cleave the ester, followed by treatment with HCl to afford the final hydrochloride salt.
| Parameter | Diastereoselective Alkylation of Pyroglutamate |
| Starting Material | (S)-Pyroglutamic acid |
| Key Reagents | LDA, Ethyl Iodide |
| Stereocontrol | High (Substrate-controlled) |
| Scalability | Good |
| Advantages | Readily available chiral pool starting material, well-established methodology, high stereoselectivity. |
| Disadvantages | Requires multiple protection/deprotection steps, use of cryogenic temperatures and strong bases. |
Chiral Auxiliary-Mediated Asymmetric Synthesis
The use of chiral auxiliaries is a powerful and versatile strategy for the asymmetric synthesis of α,α-disubstituted amino acids. In this approach, a prochiral substrate is covalently attached to a chiral auxiliary, which then directs the stereochemical outcome of a subsequent reaction, such as alkylation. After the desired transformation, the auxiliary is cleaved and can often be recovered.
For the synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid, a suitable N-acyl derivative of a chiral auxiliary, such as an Evans oxazolidinone, can be employed.[5][6]
General Reaction Scheme:
Figure 2: General workflow for chiral auxiliary-mediated asymmetric synthesis.
Experimental Protocol (Conceptual, based on Evans auxiliary chemistry):
-
Acylation: A chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) is acylated with a suitable pyrrolidine precursor bearing a carboxylic acid or its activated derivative.
-
Enolate Formation: The N-acyl oxazolidinone is treated with a base like sodium hexamethyldisilazide (NaHMDS) at low temperature to form the Z-enolate.
-
Diastereoselective Alkylation: The enolate is reacted with ethyl iodide. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, directing the alkylation to the opposite face with high diastereoselectivity.
-
Auxiliary Cleavage and Cyclization: The chiral auxiliary is removed, often under hydrolytic conditions (e.g., LiOH/H₂O₂), to yield the carboxylic acid. Subsequent steps would be required to form the pyrrolidine ring and isolate the hydrochloride salt.
| Parameter | Chiral Auxiliary-Mediated Synthesis |
| Starting Material | Prochiral pyrrolidine precursor, Chiral Auxiliary |
| Key Reagents | NaHMDS, Ethyl Iodide, Chiral Auxiliary |
| Stereocontrol | Excellent (Auxiliary-controlled) |
| Scalability | Moderate to Good |
| Advantages | High and predictable stereoselectivity, well-documented procedures for many auxiliaries, auxiliary can be recycled. |
| Disadvantages | Additional steps for attachment and removal of the auxiliary, cost of the chiral auxiliary. |
Catalytic Asymmetric Synthesis
Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to chiral molecules. This strategy employs a chiral catalyst to control the stereochemical outcome of the reaction, using only a substoichiometric amount of the chiral source.
For the synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid, a potential route involves the catalytic asymmetric alkylation of a protected pyrrolidine-2-carboxylate derivative. This would typically involve the use of a chiral phase-transfer catalyst or a chiral metal complex.
General Reaction Scheme:
Figure 3: General workflow for catalytic asymmetric synthesis.
| Parameter | Catalytic Asymmetric Synthesis |
| Starting Material | Protected Pyrrolidine-2-carboxylate |
| Key Reagents | Base, Ethyl Iodide, Chiral Catalyst |
| Stereocontrol | Potentially high (Catalyst-controlled) |
| Scalability | Potentially excellent |
| Advantages | High atom economy, low loading of chiral material, potential for high throughput. |
| Disadvantages | Catalyst development can be challenging and expensive, optimization of reaction conditions is often required. |
Enzymatic Resolution
Enzymatic resolution is a powerful technique for the separation of enantiomers from a racemic mixture. This method utilizes the high stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, allowing for the separation of the reacted and unreacted enantiomers.[7][8]
For the synthesis of (S)-2-ethylpyrrolidine-2-carboxylic acid, a racemic mixture of an ester derivative, such as ethyl 2-ethylpyrrolidine-2-carboxylate, can be subjected to enzymatic hydrolysis. A lipase would selectively hydrolyze the (S)-ester to the corresponding carboxylic acid, leaving the (R)-ester unreacted.
General Reaction Scheme:
Figure 4: General workflow for the enzymatic resolution of a racemic ester.
Experimental Protocol (Conceptual):
-
Racemate Synthesis: A racemic mixture of ethyl 2-ethylpyrrolidine-2-carboxylate is synthesized using standard organic chemistry methods.
-
Enzymatic Hydrolysis: The racemic ester is incubated with a suitable lipase (e.g., Candida antarctica lipase B, Novozym 435) in a buffered aqueous solution. The reaction is monitored until approximately 50% conversion is reached.
-
Separation: The reaction mixture is then worked up to separate the (S)-carboxylic acid from the unreacted (R)-ester. This is typically achieved by extraction at different pH values.
-
Isolation: The (S)-carboxylic acid is isolated and treated with HCl to form the hydrochloride salt.
| Parameter | Enzymatic Resolution |
| Starting Material | Racemic 2-Ethylpyrrolidine-2-carboxylate Ester |
| Key Reagents | Lipase, Buffer |
| Stereocontrol | Excellent (Enzyme-controlled) |
| Scalability | Good, particularly with immobilized enzymes |
| Advantages | High enantioselectivity, mild reaction conditions, environmentally friendly. |
| Disadvantages | Theoretical maximum yield of 50% for the desired enantiomer, requires separation of the product from the unreacted enantiomer. |
Conclusion
The choice of synthetic route to this compound depends on several factors, including the desired scale of the synthesis, cost considerations, and the available laboratory infrastructure.
-
Diastereoselective alkylation of pyroglutamic acid is a robust and well-established method that is suitable for moderate to large-scale synthesis, leveraging an inexpensive chiral starting material.
-
Chiral auxiliary-mediated synthesis offers excellent and predictable stereocontrol, making it a valuable tool for laboratory-scale synthesis and methodology development.
-
Catalytic asymmetric synthesis , while currently less developed for this specific target, holds the most promise for a highly efficient and sustainable industrial-scale process.
-
Enzymatic resolution provides an environmentally benign route with excellent enantioselectivity, although it is inherently limited to a 50% theoretical yield for the desired enantiomer from the racemate.
Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific application. Further process optimization and development, particularly in the area of catalytic asymmetric methods, will undoubtedly lead to even more efficient and sustainable routes to this important chiral building block.
References
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A Comparative Guide to the Biological Efficacy of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride and its Analogs: A Preclinical Investigator's Framework
In the landscape of contemporary drug discovery, the pyrrolidine scaffold stands out as a cornerstone of medicinal chemistry, offering a versatile three-dimensional framework for designing novel therapeutic agents.[1] This guide provides a comprehensive, albeit prospective, analysis of the biological efficacy of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, a compound identified primarily as a drug intermediate, against its structurally related analogs with established pharmacological profiles.[2][3] Due to the nascent stage of public-domain research on the primary compound, this document serves as a robust preclinical investigation framework for researchers, scientists, and drug development professionals. We will postulate potential therapeutic applications based on the activities of its analogs and delineate a rigorous experimental plan to elucidate its comparative efficacy.
Introduction: The Therapeutic Potential of Pyrrolidine Carboxylic Acid Derivatives
The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in numerous approved drugs and clinical candidates. Its non-planar structure allows for a greater exploration of pharmacophore space, contributing to enhanced target selectivity and improved pharmacokinetic properties.[1] Derivatives of pyrrolidine-2-carboxylic acid (proline) are of particular interest due to their structural analogy to a key amino acid, suggesting potential interactions with a wide array of biological targets.
While this compound itself is not extensively characterized in publicly available literature beyond its role as a synthetic precursor, the biological activities of its analogs provide a compelling rationale for its investigation.[2][3] These analogs have demonstrated efficacy in diverse therapeutic areas, including neuroprotection, anti-inflammation, and metabolic diseases. This guide will focus on a hypothetical investigation into its potential as a neuroprotective agent, drawing comparisons with analogs known to modulate neuronal signaling pathways.
Comparative Analogs and Their Established Biological Activities
For the purpose of this comparative guide, we will consider two classes of analogs to frame our investigation of this compound:
-
(S)-2-methylpyrrolidine-2-carboxylic acid: A closely related proline derivative, its biological activity is not extensively detailed, but it serves as an excellent candidate for understanding the impact of the ethyl versus methyl substitution at the C2 position.[4][5]
-
Pyrrolidine-based NMDA Receptor Antagonists: Given the structural resemblance to proline, a known modulator of the N-methyl-D-aspartate (NMDA) receptor, it is plausible that this compound may exhibit activity at this receptor. The NMDA receptor is a critical player in synaptic plasticity and neuronal survival, and its dysregulation is implicated in numerous neurodegenerative disorders.[6][7][8] Therefore, a comparison with established pyrrolidine-containing NMDA receptor antagonists is warranted.
-
Pyrrolidine Amide Derivatives as NAAA Inhibitors: Several pyrrolidine amide derivatives have been identified as potent inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme involved in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[9][10] Inhibition of NAAA elevates PEA levels, offering therapeutic benefits in inflammatory and pain models. This provides another potential avenue of investigation.
| Analog Class | Representative Compound(s) | Established Biological Activity | Potential Therapeutic Application | Key References |
| C2-Alkyl Substituted Analogs | (S)-2-methylpyrrolidine-2-carboxylic acid | Proline derivative; specific activity under-investigated. | Baseline for structure-activity relationship studies. | [4][5] |
| NMDA Receptor Antagonists | Memantine, Dizocilpine (MK-801) | Non-competitive NMDA receptor open-channel blockers. | Neuroprotection in Alzheimer's disease, glaucoma, and other neurodegenerative conditions. | [7][11] |
| NAAA Inhibitors | Pyrrolidine amide derivatives | Inhibition of N-acylethanolamine acid amidase (NAAA). | Anti-inflammatory and analgesic. | [9][10] |
Proposed Experimental Framework for Efficacy Comparison
To objectively assess the biological efficacy of this compound against its analogs, a multi-tiered experimental approach is proposed, encompassing in vitro and in vivo models relevant to neuroprotection and anti-inflammation.
In Vitro Assays for Neuroprotective Efficacy
Rationale: Initial screening in vitro allows for a rapid assessment of molecular mechanism, potency, and cytotoxicity in a controlled environment.
Experimental Workflow:
Caption: Proposed in vitro workflow for assessing neuroprotective efficacy.
Detailed Protocols:
-
Primary Neuronal Culture and Excitotoxicity Model:
-
Isolate hippocampal or cortical neurons from embryonic day 18 (E18) rat pups.
-
Plate neurons on poly-D-lysine coated plates and culture for 10-14 days to allow for mature synapse formation.
-
Pre-treat cultures with varying concentrations of this compound and its analogs for 1 hour.
-
Induce excitotoxicity by exposing the neurons to a high concentration of glutamate (e.g., 100 µM) or NMDA (e.g., 200 µM) for 15-30 minutes.[6]
-
Wash out the excitotoxic agent and incubate the cells in the presence of the test compounds for 24 hours.
-
Assess cell viability using the MTT assay, which measures mitochondrial metabolic activity, and the LDH assay, which quantifies membrane integrity.
-
-
Intracellular Calcium Imaging:
-
Load cultured neurons with the ratiometric calcium indicator Fura-2 AM.
-
Perfuse the cells with a buffer containing the test compounds.
-
Stimulate the cells with NMDA and measure the change in intracellular calcium concentration using fluorescence microscopy. A reduction in the NMDA-induced calcium influx would suggest NMDA receptor antagonism.[6]
-
-
Electrophysiology (Whole-Cell Patch-Clamp):
-
Perform whole-cell patch-clamp recordings from cultured neurons.
-
Apply NMDA to elicit inward currents.
-
Co-apply test compounds to determine their effect on the amplitude and kinetics of NMDA-evoked currents. This provides direct evidence of NMDA receptor modulation.
-
In Vivo Models for Neurodegenerative and Inflammatory Conditions
Rationale: In vivo studies are crucial to evaluate the therapeutic potential of lead compounds in a complex physiological system, assessing their pharmacokinetics, safety, and efficacy in disease models.
Experimental Workflow:
Caption: Proposed in vivo workflow for efficacy evaluation.
Detailed Protocols:
-
Maximal Electroshock (MES) and Pentylenetetrazole (PTZ)-Induced Seizure Models:
-
Administer this compound or its analogs to rodents at various doses.
-
After a predetermined time, induce seizures using either MES or a subcutaneous injection of PTZ.[12]
-
Observe and score the seizure activity (e.g., presence or absence of tonic hindlimb extension in the MES test, latency to and severity of clonic-tonic seizures in the PTZ test).[12]
-
The ability of the compounds to prevent or reduce the severity of seizures would indicate anticonvulsant and potentially neuroprotective activity.
-
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model (for anti-inflammatory activity):
-
Pre-treat animals with the test compounds.
-
Administer LPS intratracheally or intraperitoneally to induce a systemic inflammatory response.
-
After a specified time (e.g., 6-24 hours), collect bronchoalveolar lavage fluid and lung tissue.
-
Measure inflammatory cell counts, protein concentration (as a marker of vascular leakage), and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the collected samples. A reduction in these inflammatory markers would indicate anti-inflammatory efficacy.[10]
-
Data Presentation and Interpretation
The quantitative data generated from these experiments should be summarized in a clear and concise format to facilitate direct comparison between this compound and its analogs.
Table 1: In Vitro Efficacy and Potency
| Compound | Neuroprotection (EC50, µM) vs. Glutamate | NMDA Receptor Inhibition (IC50, µM) | NAAA Inhibition (IC50, µM) | Cytotoxicity (CC50, µM) in Primary Neurons | Selectivity Index (CC50/EC50) |
| (S)-2-ethylpyrrolidine-2-carboxylic acid HCl | |||||
| (S)-2-methylpyrrolidine-2-carboxylic acid | |||||
| Memantine | |||||
| Positive Control NAAA Inhibitor |
Table 2: In Vivo Efficacy in a Seizure Model (e.g., MES Test)
| Compound | Dose (mg/kg) | Protection against Tonic Hindlimb Extension (%) | Neurotoxicity (Rotorod Test, ED50, mg/kg) | Protective Index (TD50/ED50) |
| (S)-2-ethylpyrrolidine-2-carboxylic acid HCl | ||||
| (S)-2-methylpyrrolidine-2-carboxylic acid | ||||
| Valproic Acid (Positive Control) |
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous framework for the preclinical evaluation of this compound. By systematically comparing its biological efficacy against structurally related analogs with known mechanisms of action, researchers can elucidate its therapeutic potential, particularly in the realms of neuroprotection and anti-inflammation. The proposed experimental workflows, from in vitro mechanistic studies to in vivo disease models, provide a clear path to understanding the compound's potency, selectivity, and overall pharmacological profile.
Future investigations should focus on detailed structure-activity relationship (SAR) studies to optimize the pyrrolidine scaffold for enhanced efficacy and safety.[9][13] Furthermore, should promising results emerge from these initial studies, a more extensive evaluation of its pharmacokinetic and toxicological properties will be imperative for its advancement as a clinical candidate. The versatility of the pyrrolidine nucleus suggests that this compound and its derivatives hold significant promise for the development of novel therapeutics for unmet medical needs.[1]
References
- Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
- Advances in current in vitro models on neurodegenerative diseases - Frontiers.
- Neurodegenerative Disease Models | InVivo Biosystems.
- Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - NIH.
- Advances in current in vitro models on neurodegenerative diseases - PubMed Central.
- Advances in the Development of In Vitro Models of Neurodegenerative Diseases - Emulate.
- This compound - Product Data Sheet.
- Dose-Dependent Modulation of NMDA Receptors: Neuroprotective Mechanisms against Oxidative Stress in Hippocampal Neurons - NIH.
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- Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists - PubMed.
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- (S)-2-Methylpyrrolidine-2-carboxylic acid | Amino Acid Derivative | MedChemExpress.
- (S)-2-methylpyrrolidine-2-carboxylic acid hydrochloride | C6H12ClNO2 | CID 72207643.
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A Senior Application Scientist's Guide to Determining the Enantiomeric Excess of (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Hydrochloride: A Comparative Analysis of Chiral HPLC and Alternative Methodologies
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. The stereochemical identity of a molecule is not a trivial matter; enantiomers can exhibit profoundly different pharmacological and toxicological profiles. This guide provides an in-depth, experience-driven comparison of analytical techniques for quantifying the enantiomeric excess of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, a key chiral building block. Our primary focus will be on the gold standard—Chiral High-Performance Liquid Chromatography (HPLC)—supported by a detailed experimental protocol and validation framework. We will then objectively compare this to alternative methods, providing the data-driven insights necessary to select the most appropriate technique for your research and development needs.
The Imperative of Enantiomeric Purity in Drug Development
This compound and its analogs are crucial components in the synthesis of a variety of pharmacologically active agents. The three-dimensional arrangement of atoms around the chiral center is fundamental to its interaction with biological targets, which are themselves chiral. Consequently, one enantiomer may elicit the desired therapeutic effect while the other could be inactive or, in a worst-case scenario, contribute to adverse effects. Regulatory bodies such as the FDA and EMA therefore mandate rigorous control and quantification of the enantiomeric purity of chiral drugs and intermediates.[1] Chiral HPLC has emerged as the predominant technique for this purpose due to its high selectivity, robustness, and reliability.[2][3]
Chiral HPLC: The Gold Standard for Enantiomeric Separation
The principle of chiral HPLC lies in the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP).[2][3] This interaction forms transient diastereomeric complexes, and the subtle differences in the stability of these complexes result in different retention times, allowing for their separation and quantification.[2]
Causality in Method Development: Selecting the Right Tools
For a cyclic amino acid derivative like 2-ethylpyrrolidine-2-carboxylic acid, the selection of the CSP is the most critical decision. The molecule's structure—containing both a carboxylic acid and a secondary amine—guides our choice.
-
Chiral Stationary Phase (CSP) Selection: Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin or vancomycin, are exceptionally well-suited for the direct analysis of underivatized amino acids.[4][5] Their complex three-dimensional structures offer multiple interaction points (hydrogen bonding, ionic interactions, inclusion complexing), making them ideal for separating polar and ionic compounds like our target analyte.[5] Specifically, a teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T) is a logical starting point, as it has demonstrated broad success in resolving underivatized amino acids and avoids the need for derivatization, which can introduce potential impurities or racemization.[5]
-
Mobile Phase Strategy: The mobile phase must be compatible with the CSP and facilitate the chiral recognition mechanism. For a polar analyte on a CHIROBIOTIC® column, a polar ionic or reversed-phase mode is appropriate. A simple, LC-MS compatible mobile phase consisting of an alcohol (like methanol or ethanol) and water with acidic and basic additives is a common and effective choice. The additives (e.g., acetic acid and an amine) help to control the ionization state of both the analyte and the stationary phase, which is crucial for achieving optimal separation.
Experimental Protocol: Chiral HPLC Analysis
This protocol provides a robust starting point for the determination of the enantiomeric excess of this compound. Optimization may be required based on the specific HPLC system and purity of the sample.
2.2.1. Materials and Equipment
-
HPLC System: A standard HPLC system with a pump, autosampler, column thermostat, and UV detector.
-
Chiral Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm particle size (or equivalent teicoplanin-based CSP).
-
Reagents:
-
This compound (analyte sample)
-
Racemic 2-ethylpyrrolidine-2-carboxylic acid hydrochloride (for method development and system suitability)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetic Acid (glacial, analytical grade)
-
Triethylamine (analytical grade)
-
-
Sample Preparation:
-
Solvent: Prepare the mobile phase as the diluent.
-
Standard Solution: Accurately weigh and dissolve the racemic standard in the diluent to a concentration of approximately 0.5 mg/mL.
-
Sample Solution: Prepare the (S)-enantiomer sample to the same concentration.
-
2.2.2. Chromatographic Conditions
-
Mobile Phase: Methanol / Water / Acetic Acid / Triethylamine (95:5:0.1:0.02, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low UV is necessary)
-
Injection Volume: 10 µL
2.2.3. Analytical Procedure
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the racemic standard solution to confirm the separation of the two enantiomers and to determine their retention times. Note: On macrocyclic glycopeptide CSPs, the D-enantiomer (in this case, the (R)-enantiomer) is typically retained longer.[5]
-
Inject the (S)-enantiomer sample solution.
-
Integrate the peak areas of both the (S)- and (R)-enantiomers in the sample chromatogram.
Data Analysis and Calculation of Enantiomeric Excess
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the following formula:
% ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100
Where:
-
Area_S = Peak area of the (S)-enantiomer
-
Area_R = Peak area of the (R)-enantiomer
Method Validation: A Self-Validating System
A robust analytical method must be validated to ensure it is fit for its intended purpose. The validation should be performed in accordance with ICH Q2(R1) guidelines.[6][7][8]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be present. | The peak for the (S)-enantiomer should be free from interference from the (R)-enantiomer, placebo, and any synthesis impurities. Resolution (Rs) between the enantiomer peaks should be > 1.7.[6] |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | A linear regression should yield a correlation coefficient (r²) ≥ 0.998 for both the major ((S)-) and minor ((R)-) enantiomers over a specified range (e.g., from LOQ to 120% of the minor enantiomer specification).[9] |
| Accuracy | To determine the closeness of the test results to the true value. | The recovery should be within 98.0% to 102.0% for the major enantiomer and typically 90.0% to 110.0% for the minor enantiomer, assessed by spiking known amounts of the minor enantiomer into the pure major enantiomer. |
| Precision | To measure the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Repeatability (Intra-day): The Relative Standard Deviation (%RSD) of peak areas from replicate injections should be ≤ 2.0% for the major enantiomer and ≤ 10% for the minor enantiomer at the specification limit.[6][9] Intermediate Precision (Inter-day): Assessed by different analysts on different days/instruments. Results should meet similar %RSD criteria. |
| Limit of Quantitation (LOQ) | The lowest amount of the minor enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio (S/N) ≥ 10.[6] The precision (%RSD) at the LOQ should not exceed a pre-defined limit (e.g., 20%).[6] |
| Limit of Detection (LOD) | The lowest amount of the minor enantiomer in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio (S/N) ≥ 3.[6] |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | The resolution and peak areas should remain within system suitability limits when parameters like mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min) are varied.[7][9] |
| System Suitability | To ensure the chromatographic system is adequate for the intended analysis. | Performed before each analytical run. Typically includes resolution (Rs > 1.7), tailing factor (T ≤ 2.0), and %RSD of replicate injections (≤ 2.0%).[7] |
Comparative Analysis: Chiral HPLC vs. Alternative Methods
While chiral HPLC is the workhorse for ee determination, other techniques offer unique advantages and can be complementary. The choice of method depends on factors such as required sensitivity, sample throughput, and the physicochemical properties of the analyte.[3]
Figure 1: A comparative workflow for determining the enantiomeric excess of a chiral analyte.
Performance Metrics: A Head-to-Head Comparison
| Parameter | Chiral HPLC | Chiral Gas Chromatography (GC) | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[2] | Separation of volatile enantiomers on a chiral capillary column.[3] | Use of a Chiral Solvating Agent (CSA) to induce chemical shift non-equivalence between enantiomers. |
| Sample Preparation | Minimal; direct injection of dissolved sample is often possible.[2] | Often requires derivatization to increase volatility (e.g., esterification of the carboxylic acid).[3] | Simple; addition of a CSA to the sample in an NMR tube. |
| Sensitivity | High (µg/mL to ng/mL level). | Very high, especially with mass spectrometry (MS) detection. | Lower sensitivity, typically requires mg of sample.[3] |
| Accuracy & Precision | Excellent; %RSD < 2% is routinely achievable.[8] | Good to excellent, but can be affected by derivatization efficiency. | Good; provides a direct molar ratio. |
| Throughput | Moderate; typical run times are 10-30 minutes per sample. | Moderate to high; faster run times are possible. | High; analysis can be very rapid (< 5 minutes). |
| Key Advantages | Broad applicability, high resolution, robust and well-established.[2] | Exceptional resolving power for volatile compounds. | Non-destructive, provides structural information, no physical separation needed.[3] |
| Key Disadvantages | High cost of chiral columns, moderate solvent consumption.[2] | Requires volatile and thermally stable analytes (or derivatives), potential for racemization at high temperatures.[3] | Lower sensitivity, potential for peak overlap, cost of high-field NMR and chiral reagents.[3] |
Field-Proven Insights
-
Chiral HPLC remains the most versatile and widely adopted method in regulated pharmaceutical environments. Its ability to directly analyze a wide range of compounds, including non-volatile and thermally labile molecules, makes it indispensable. The extensive variety of available CSPs means a solution can be found for most chiral separation challenges.[10]
-
Chiral GC is an excellent alternative when the analyte is volatile or can be easily derivatized. For certain classes of compounds, it can offer superior resolution and speed compared to HPLC. However, the requirement for derivatization adds a step to the workflow and introduces a potential source of error.
-
Chiral NMR is a powerful tool, particularly in a research and discovery setting. Its speed and the fact that it is a non-destructive technique are significant advantages. It is exceptionally useful for rapid screening of reaction outcomes. However, its lower sensitivity generally precludes its use for trace-level impurity analysis, a critical requirement in late-stage drug development and quality control.
Conclusion and Recommendations
For the definitive determination of the enantiomeric excess of this compound, Chiral HPLC stands as the most authoritative and reliable method. Its ability to perform direct analysis without derivatization, coupled with its high precision and accuracy, makes it ideally suited for the rigorous demands of the pharmaceutical industry. The detailed protocol and validation framework provided in this guide offer a clear pathway to establishing a robust, self-validating system for ensuring the enantiomeric purity of this critical chiral intermediate.
While alternative methods like Chiral GC and NMR have their merits, particularly in terms of speed and for specific applications, they do not offer the same balance of broad applicability, sensitivity, and established regulatory acceptance as Chiral HPLC for this class of compound. The selection of an analytical technique is a critical decision, and for ensuring the stereochemical integrity of your chiral molecules, a well-validated Chiral HPLC method is the scientifically sound and industry-accepted choice.
Figure 2: Key decision-making factors for selecting a chiral analysis method.
References
-
Pharmaceutical Technology. (Date N/A). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. Available at: [Link]
-
Phenomenex. (2022). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Available at: [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
ResearchGate. (2025). High-performance liquid chromatographic separation of the enantiomers of unusual ??-amino acid analogues. Available at: [Link]
-
Dhaka University Journal of Pharmaceutical Sciences. (Date N/A). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Available at: [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
-
National Institutes of Health (NIH). (Date N/A). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Available at: [Link]
-
Wiley Analytical Science. (2006). Review: HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases. Available at: [Link]
-
LCGC International. (Date N/A). A Strategy for Developing HPLC Methods for Chiral Drugs. Available at: [Link]
-
ResearchGate. (2025). Enantiomeric analysis of amino acids by using comprehensive two-dimensional gas chromatography. Available at: [Link]
-
ResearchGate. (2025). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization. Available at: [Link]
-
MDPI. (Date N/A). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Available at: [Link]
-
ResearchGate. (Date N/A). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]
-
Research Journal of Pharmacy and Technology. (Date N/A). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Available at: [Link]
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A Comparative Guide to the Structural Confirmation of (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Hydrochloride: An In-Depth Analysis of X-ray Crystallography and Spectroscopic Methods
In the landscape of modern drug development, the unequivocal determination of a molecule's three-dimensional structure, particularly its absolute stereochemistry, is a cornerstone of ensuring safety, efficacy, and intellectual property. Chiral molecules, such as the synthetically valuable building block (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride, often exhibit enantiomer-specific biological activities. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this compound, with a primary focus on the gold-standard method of single-crystal X-ray crystallography, juxtaposed with powerful spectroscopic alternatives.
The Imperative of Stereochemical Integrity in Pharmaceutical Development
The spatial arrangement of atoms in a chiral molecule can dramatically influence its interaction with biological targets, which are themselves chiral. The classic and tragic example of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, underscores the critical importance of absolute stereochemical control. For researchers and drug development professionals, the ability to definitively confirm the absolute configuration of a chiral intermediate like this compound is not merely an analytical exercise but a fundamental requirement for advancing a drug candidate. Pyrrolidine derivatives are prevalent scaffolds in a multitude of biologically active compounds, finding applications as antivirals and anticancer agents where stereospecificity is paramount for therapeutic effect and patient safety.[1][2]
X-ray Crystallography: The Definitive Arbiter of 3D Molecular Structure
Single-crystal X-ray diffraction (SC-XRD) stands as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule, including its absolute configuration.[3][4] The technique relies on the diffraction of X-rays by the ordered arrangement of atoms within a single crystal. The resulting diffraction pattern provides the fundamental data to calculate the electron density map of the molecule, from which atomic positions, bond lengths, bond angles, and the overall molecular conformation can be elucidated with high precision.[5][6][7]
The Principle of Absolute Configuration Determination
The determination of absolute configuration by X-ray crystallography hinges on the phenomenon of anomalous dispersion (or resonant scattering).[8] When the X-ray energy is near an absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots from (hkl) and (-h-k-l) planes are equal. By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute configuration of the molecule can be determined. The presence of a "heavy" atom (typically with an atomic number greater than oxygen) in the molecule or as a counter-ion enhances this anomalous scattering effect, facilitating a more reliable determination of the absolute structure.[9] In the case of this compound, the chlorine atom of the hydrochloride salt serves as a moderately effective anomalous scatterer.
Experimental Workflow for X-ray Crystallographic Analysis
The successful structural determination of this compound via SC-XRD involves a meticulous, multi-step process.
-
Crystal Growth (The Crucial First Step):
-
Rationale: The quality of the diffraction data is directly dependent on the quality of the single crystal. A well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension) is required.[9]
-
Protocol:
-
Dissolve a small amount of this compound in a suitable solvent or solvent mixture (e.g., methanol/ether, ethanol/water) to near saturation.
-
Employ a slow crystallization technique, such as slow evaporation of the solvent, vapor diffusion of a less soluble solvent, or slow cooling of a saturated solution.
-
Monitor the crystallization process over several days to weeks.
-
-
-
Crystal Selection and Mounting:
-
Rationale: A suitable crystal should be clear, have well-defined faces, and be free of cracks or defects.
-
Protocol:
-
Under a microscope, select a single crystal of appropriate size.
-
Carefully mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas to minimize radiation damage during data collection.
-
-
-
Data Collection:
-
Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction data.
-
Protocol:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a series of diffraction images at various crystal orientations. The use of Cu Kα radiation is often preferred for light-atom structures to enhance the anomalous scattering signal from atoms like chlorine.[10]
-
-
-
Data Processing and Structure Solution:
-
Rationale: The raw diffraction data is processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.
-
Protocol:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Determine the unit cell parameters and the crystal's space group. For an enantiomerically pure compound, the space group must be one of the 65 chiral Sohncke groups.[8]
-
Solve the structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
-
Structure Refinement and Validation:
-
Rationale: The initial structural model is refined against the experimental data to improve its accuracy.
-
Protocol:
-
Refine the atomic coordinates, thermal parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
-
Determine the absolute configuration by refining the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one.
-
Validate the final structure using crystallographic software to check for geometric reasonability and other quality indicators.
-
-
Spectroscopic Alternatives for Stereochemical Elucidation
While X-ray crystallography provides the most definitive structural information, its primary prerequisite is a suitable single crystal, which can be challenging to obtain.[4][11] In such cases, or for complementary analysis, several spectroscopic techniques can provide valuable insights into the stereochemistry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries
NMR spectroscopy is a powerful tool for elucidating molecular structure.[12] While enantiomers have identical NMR spectra in an achiral solvent, their spectra can be differentiated in a chiral environment.[12]
-
Principle: The use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) creates a diastereomeric environment for the enantiomers, leading to non-equivalent NMR signals.[12]
-
Experimental Protocol (using a Chiral Solvating Agent):
-
Acquire a standard ¹H or ¹³C NMR spectrum of this compound in a suitable deuterated solvent.
-
Add a stoichiometric amount of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Acquire a new NMR spectrum. The interaction between the analyte and the CSA will lead to the formation of transient diastereomeric complexes, which can result in the splitting of signals for the two enantiomers if a racemic mixture were present. For an enantiopure sample, the spectrum will show a single set of signals, and the chemical shifts can be compared to those of the known enantiomer complexed with the same CSA.
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[13][14][15]
-
Principle: The CD spectrum is highly sensitive to the stereochemistry of the molecule. The absolute configuration can often be determined by comparing the experimental CD spectrum to that of a known standard or to a spectrum predicted by quantum chemical calculations.[11][16]
-
Experimental Protocol:
-
Dissolve a known concentration of this compound in a suitable transparent solvent.
-
Record the CD spectrum over a relevant wavelength range (typically in the UV region).
-
Compare the experimental spectrum with the published spectrum of the known (S)-enantiomer or with a theoretically calculated spectrum to confirm the absolute configuration. The mirror-image spectrum would be expected for the (R)-enantiomer.[16]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is the infrared analogue of CD, measuring the differential absorption of left- and right-circularly polarized infrared radiation during vibrational transitions.[17][18]
-
Principle: VCD provides detailed information about the stereochemistry of a molecule in solution and does not require the presence of a chromophore.[19] The absolute configuration is determined by comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer using quantum chemistry.[19]
-
Experimental Protocol:
-
Prepare a concentrated solution of this compound in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquire the VCD spectrum using a VCD spectrometer.
-
Perform quantum chemical calculations to predict the VCD spectrum of the (S)-enantiomer.
-
A good match between the experimental and calculated spectra confirms the absolute configuration.
-
Comparative Analysis of Techniques
| Feature | Single-Crystal X-ray Crystallography | NMR with Chiral Auxiliaries | Circular Dichroism (CD) | Vibrational Circular Dichroism (VCD) |
| Principle | Diffraction of X-rays by a crystal lattice | Formation of diastereomeric complexes | Differential absorption of circularly polarized UV-Vis light | Differential absorption of circularly polarized IR light |
| Sample Phase | Solid (single crystal) | Solution | Solution | Solution |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | mg quantities | µg to mg quantities | mg quantities (high concentration) |
| Information Obtained | 3D structure, absolute configuration, bond lengths/angles | Enantiomeric purity, relative configuration (with standards) | Secondary structure (for macromolecules), absolute configuration (with standards or calculations) | Absolute configuration |
| Definitive Nature | Unambiguous and definitive | Often requires reference compounds | Often requires reference compounds or calculations | Requires quantum chemical calculations |
| Key Advantage | Provides a complete and precise 3D structural model | Non-destructive, widely available instrumentation | High sensitivity for chromophoric molecules | Applicable to a wide range of molecules, no chromophore needed |
| Key Limitation | Requires a suitable single crystal | Can be difficult to find a suitable chiral auxiliary | Requires a chromophore near the stereocenter for strong signals | Requires high sample concentration and computational resources |
Conclusion: A Multi-faceted Approach to Structural Confirmation
For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a complete and unambiguous three-dimensional picture of the molecule, definitively establishing its absolute configuration. However, the practical challenge of obtaining suitable single crystals necessitates a robust toolkit of alternative analytical methods.
Spectroscopic techniques such as NMR with chiral auxiliaries, Circular Dichroism, and Vibrational Circular Dichroism offer powerful and complementary approaches. While often requiring comparison to known standards or theoretical calculations, these solution-phase methods can provide crucial stereochemical information when crystallization is not feasible. For researchers and drug development professionals, a comprehensive strategy employing a combination of these techniques ensures the highest level of confidence in the structural integrity of chiral molecules, a critical step in the journey from discovery to therapeutic application.
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- Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. (2008). Chirality.
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- New NMR Technique Enables Direct Detection of Molecular Chirality. (2024). Technology Networks.
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- Absolute Structure of the Chiral Pyrrolidine Derivative (2S)-methyl (Z)-5-(2-tert-butoxy-1-cyano-2-oxoethylidene)pyrrolidine-2-carboxylate, a Compound With Low Resonant Scattering. (2019). Acta Crystallographica Section C: Structural Chemistry.
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A Comparative Guide to (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Hydrochloride in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Power of Proline-type Catalysts in Asymmetric Synthesis
The asymmetric aldol reaction stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled formation of carbon-carbon bonds to construct complex chiral molecules, a critical step in the development of pharmaceuticals and fine chemicals. Within the burgeoning field of organocatalysis, L-proline has emerged as a remarkably effective and "green" catalyst for this transformation. Its mechanism, operating through an enamine intermediate, mimics the strategy of natural Class I aldolase enzymes, offering a metal-free alternative with high enantioselectivity.[1][2]
The catalytic prowess of L-proline is attributed to its unique bifunctional nature: the secondary amine facilitates the formation of a nucleophilic enamine with a ketone donor, while the carboxylic acid group activates the aldehyde acceptor and directs the stereochemical outcome via a hydrogen-bonded transition state.[3][4][5] This has spurred extensive research into proline derivatives, modifying its scaffold to enhance catalytic activity, broaden substrate scope, and improve stereoselectivity.
This guide focuses on the performance evaluation of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride , a C2-substituted proline analogue. While direct experimental data for this specific catalyst in aldol reactions is not extensively documented in peer-reviewed literature, this guide will provide a comprehensive comparison with the well-established L-proline and its derivatives. By analyzing the structural implications of the C2-ethyl substituent, we will offer insights into its potential performance and provide robust experimental protocols for its evaluation.
The Proline Benchmark: Mechanism and Performance
To evaluate any new proline-derived catalyst, it is essential to understand the performance of the parent L-proline. The generally accepted catalytic cycle, as proposed by Houk and List, is initiated by the formation of an enamine between the ketone and the proline catalyst. This enamine then attacks the aldehyde, which is activated by hydrogen bonding with the carboxylic acid group of the proline. The stereoselectivity is determined in a highly organized, chair-like transition state.[1][6][7]
Caption: Figure 1: Catalytic Cycle of Proline-Catalyzed Aldol Reaction.
The performance of L-proline is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the substrates. A summary of typical performance data for L-proline in the reaction between cyclohexanone and various aldehydes is presented below.
| Entry | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |
| 1 | 4-Nitrobenzaldehyde | DMSO | 30 | 4 | 68 | - | 76 | J. Am. Chem. Soc. 2000, 122, 10, 2395-2396 |
| 2 | Benzaldehyde | DMSO | 30 | 24 | 97 | 95:5 | 96 | J. Am. Chem. Soc. 2000, 122, 10, 2395-2396 |
| 3 | Isovaleraldehyde | CHCl3/DMSO | 20 | 48 | 85 | >99:1 | >99 | Synlett 2014, 25, 932-934[8] |
Comparative Analysis: The Influence of C2-Substitution
The introduction of a substituent at the C2 position of the pyrrolidine ring, as in this compound, is expected to have a profound impact on its catalytic performance.
Steric Effects: The ethyl group at the C2 position, adjacent to the nitrogen atom and the carboxylic acid, will introduce significant steric bulk. This can influence the catalyst's performance in several ways:
-
Enamine Formation: The steric hindrance around the nitrogen atom may slow down the rate of enamine formation, potentially requiring longer reaction times or higher temperatures.
-
Stereoselectivity: The ethyl group is expected to enhance the facial discrimination of the enamine during its attack on the aldehyde. This increased steric demand in the transition state could lead to higher diastereoselectivity and enantioselectivity, as it would further restrict the possible approach trajectories of the electrophile.
-
Substrate Scope: The increased steric bulk might also narrow the substrate scope, with the catalyst potentially showing lower reactivity with sterically hindered ketones or aldehydes.
Electronic Effects: The ethyl group is an electron-donating group, which could slightly increase the electron density on the nitrogen atom. This might enhance the nucleophilicity of the resulting enamine, potentially accelerating the C-C bond-forming step.
Hypothetical Performance of this compound:
Based on the analysis above, we can hypothesize the following performance characteristics for this compound compared to L-proline:
-
Reactivity: Potentially lower reaction rates due to steric hindrance in enamine formation.
-
Enantioselectivity: Likely higher enantiomeric excess (ee) due to enhanced steric control in the transition state.
-
Diastereoselectivity: For reactions forming diastereomers, a higher diastereomeric ratio (dr) is anticipated.
Performance Comparison with Other Proline Derivatives
To provide a broader context, it is useful to compare the expected performance of our target catalyst with other well-studied proline derivatives, such as prolinamides. Prolinamides, where the carboxylic acid is replaced by an amide group, have shown to be highly effective catalysts. The amide N-H and potentially other functionalities can participate in hydrogen bonding to activate the aldehyde, similar to the carboxylic acid in proline.[9][10]
| Catalyst | Aldehyde | Ketone | Yield (%) | ee (%) | Reference |
| L-Prolinamide | 4-Nitrobenzaldehyde | Acetone | 80 | 30 | PNAS 2004, 101, 16, 5755-5760[9] |
| (S)-N-(2-hydroxy-1,2-diphenylethyl)prolinamide | 4-Nitrobenzaldehyde | Acetone | 95 | 93 | PNAS 2004, 101, 16, 5755-5760[9] |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | 68 | 76 | J. Am. Chem. Soc. 2000, 122, 10, 2395-2396 |
This table highlights how modifications to the proline scaffold can significantly impact catalytic efficiency and stereoselectivity.
Experimental Protocols for Catalyst Evaluation
To empirically determine the performance of this compound, a standardized experimental protocol is crucial for reproducibility and valid comparison.
Caption: Figure 2: General Experimental Workflow for Aldol Reaction.
Detailed Protocol for the Aldol Reaction of 4-Nitrobenzaldehyde with Cyclohexanone:
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Cyclohexanone (reagent and solvent)
-
Dimethyl sulfoxide (DMSO)
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol) in cyclohexanone (10.0 mmol, 10 equivalents), add this compound (0.2 mmol, 20 mol%).
-
Stir the reaction mixture at room temperature (approximately 25 °C).
-
Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldol product.
-
Determine the yield and characterize the product by ¹H and ¹³C NMR spectroscopy to determine the diastereomeric ratio.
-
Determine the enantiomeric excess of the major diastereomer by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Conclusion and Outlook
While the direct catalytic performance of this compound in aldol reactions awaits empirical validation, a thorough analysis of its structure in the context of well-established proline catalysis principles allows for informed predictions. The C2-ethyl substituent is anticipated to enhance stereoselectivity due to increased steric hindrance in the transition state, potentially at the cost of reduced reaction rates.
This guide provides the necessary theoretical framework and practical experimental protocols for researchers to rigorously evaluate this and other novel proline-based catalysts. The systematic comparison against the benchmark L-proline and its more elaborated derivatives will enable a clear assessment of its potential as a valuable tool in the asymmetric synthesis toolbox. The findings from such studies will undoubtedly contribute to the rational design of next-generation organocatalysts for stereocontrolled C-C bond formation.
References
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Tang, Z., Jiang, F., Cui, X., Gong, L.-Z., Mi, A.-Q., Jiang, Y.-Z., & Wu, Y.-D. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755–5760. [Link]
-
Al-Ani, M. S. (2018). Recent Advances in Asymmetric Reactions Catalyzed by Proline and Its Derivatives. International Journal of Organic Chemistry, 8(3), 269-299. [Link]
-
Proline-catalyzed aldol reactions. In Wikipedia. Retrieved January 7, 2026, from [Link]
-
List, B., Pojarliev, P., & Martin, H. J. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 101(16), 5839-5842. [Link]
- Hoyt, M. (2005). Proline Catalyzed Direct Asymmetric Aldol and Mannich Reactions. University of Illinois Urbana-Champaign.
-
Catalytic cycle of proline catalyzed aldol reactions. (n.d.). In ResearchGate. Retrieved January 7, 2026, from [Link]
-
Tang, Z., et al. (2004). Asymmetric Catalysis Special Feature Part II: Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives. ResearchGate. [Link]
-
Coote, M. L., & Chen, Z. (2021). Re-Examination of Proline-Catalyzed Intermolecular Aldol Reactions: An Ab Initio Kinetic Modelling Study. ANU Open Research. [Link]
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Martínez, A., Zumbansen, K., Döhring, A., van Gemmeren, M., & List, B. (2014). Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. Organic Chemistry Portal. [Link]
-
Wei, L. (2022). Proline Catalysed Aldol Reaction Related with Organocatalysis. Journal of Thermodynamics & Catalysis, 13(309), 1-2. [Link]
-
Celentano, G., et al. (2020). A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Barbas, C. F., et al. (2011). Highly Stereoselective and Scalable anti-Aldol Reactions using N-(p-dodecylphenylsulfonyl)-2-Pyrrolidinecarboxamide. PubMed Central. [Link]
-
List, B., et al. (2004). New mechanistic studies on the proline-catalyzed aldol reaction. Moodle@Units. [Link]
-
List, B., Lerner, R. A., & Barbas III, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Max Planck Institute for Coal Research. [Link]
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A Comparative Cost-Effectiveness Analysis of Synthesis Methods for (S)-2-Ethylpyrrolidine-2-Carboxylic Acid Hydrochloride
For Immediate Release to the Scientific Community
Introduction: (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure is often essential for the biological activity and efficacy of the final drug substance. The economic viability of producing these pharmaceuticals on a large scale is intrinsically linked to the cost-effectiveness of the synthesis of such key intermediates. This guide provides a detailed comparative analysis of two primary synthetic routes to this compound: Asymmetric Alkylation of a Proline Derivative and Racemic Strecker Synthesis followed by Chiral Resolution . This analysis, intended for researchers, scientists, and drug development professionals, delves into the experimental protocols, cost of materials, scalability, safety, and environmental impact of each method to provide a comprehensive understanding of their respective cost-effectiveness.
Method 1: Asymmetric Alkylation of a Proline Derivative
This widely utilized method leverages the inherent chirality of L-proline to introduce an ethyl group at the C-2 position in a stereocontrolled manner. The general strategy involves the protection of the amine and carboxylic acid functionalities of L-proline, followed by deprotonation to form a chiral enolate, which then undergoes diastereoselective alkylation.
Mechanistic Rationale
The key to this approach is the formation of a rigid bicyclic chelated lithium enolate intermediate. The N-protecting group, typically a tert-butyloxycarbonyl (Boc) group, and the ester of the carboxylic acid influence the conformation of the enolate. The lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the Boc group, creating a sterically hindered environment. The incoming electrophile (ethyl iodide) preferentially attacks from the less hindered face of the enolate, leading to the desired (S)-configuration at the newly formed quaternary stereocenter.
Experimental Protocol
A representative experimental protocol for this method is as follows:
Step 1: Protection of L-proline L-proline is first converted to its methyl ester hydrochloride, which is then protected with a Boc group to yield N-Boc-L-proline methyl ester.
-
L-proline to L-proline methyl ester hydrochloride: L-proline is reacted with thionyl chloride in methanol.
-
N-Boc protection: The resulting ester is then reacted with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.[1]
Step 2: Asymmetric Alkylation The N-Boc-L-proline methyl ester is deprotonated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to form the chiral lithium enolate. This enolate is then reacted with ethyl iodide.[2]
Step 3: Deprotection and Hydrochloride Salt Formation The Boc and methyl ester protecting groups are removed by acid hydrolysis (e.g., with hydrochloric acid), which also facilitates the formation of the final hydrochloride salt.
Diagram of the Asymmetric Alkylation Pathway
Caption: Asymmetric alkylation of a protected proline derivative.
Method 2: Racemic Strecker Synthesis and Chiral Resolution
This classical approach involves the synthesis of the racemic 2-ethylpyrrolidine-2-carboxylic acid, followed by separation of the desired (S)-enantiomer from the (R)-enantiomer using a chiral resolving agent.
Mechanistic Rationale
The Strecker synthesis is a three-component reaction between a ketone (or aldehyde), ammonia, and a cyanide source (e.g., sodium cyanide) to form an α-aminonitrile.[3][4][5][6][7] Subsequent hydrolysis of the nitrile group yields the corresponding α-amino acid. The initial product is a racemic mixture because the nucleophilic attack of the cyanide on the iminium intermediate can occur from either face with equal probability.
Chiral resolution is then achieved by reacting the racemic amino acid with an enantiomerically pure chiral resolving agent, typically a chiral acid like (+)-dibenzoyl-D-tartaric acid.[8][9][10] This forms a pair of diastereomeric salts with different physical properties, most notably solubility. Fractional crystallization allows for the separation of the less soluble diastereomeric salt, from which the desired enantiomer of the amino acid can be liberated.
Experimental Protocol
A plausible experimental protocol based on the Strecker synthesis is as follows:
Step 1: Strecker Synthesis of Racemic 2-ethylpyrrolidine-2-carboxylic acid A suitable precursor ketone, 1-ethyl-pyrrolidin-2-one, would first need to be synthesized. This can then undergo a modified Strecker reaction. A more direct, albeit hypothetical, route would involve a precursor that can cyclize to form the pyrrolidine ring during the Strecker sequence. For the purpose of this comparison, we will consider the synthesis of the racemic amino acid as a starting point.
Step 2: Chiral Resolution The racemic 2-ethylpyrrolidine-2-carboxylic acid is dissolved in a suitable solvent, and an equimolar amount of a chiral resolving agent, such as (+)-dibenzoyl-D-tartaric acid, is added. The mixture is heated to achieve complete dissolution and then slowly cooled to allow for the fractional crystallization of one of the diastereomeric salts.
Step 3: Liberation of the (S)-enantiomer and Hydrochloride Salt Formation The isolated diastereomeric salt is treated with a base to neutralize the resolving agent, followed by extraction of the free (S)-amino acid. The free amino acid is then treated with hydrochloric acid to yield the final hydrochloride salt.
Diagram of the Strecker Synthesis and Chiral Resolution Pathway
Caption: Strecker synthesis followed by chiral resolution.
Cost-Effectiveness Comparison
To provide a quantitative comparison, a cost analysis of the key materials for each method is presented below. Prices are estimates based on currently available data and may vary depending on the supplier, purity, and scale of purchase.
| Method 1: Asymmetric Alkylation | Estimated Cost (per kg) | Method 2: Strecker Synthesis & Resolution | Estimated Cost (per kg) |
| L-Proline | ~$100 - $200 | Racemic 2-ethylpyrrolidine-2-carboxylic acid (estimated) | ~$50 - $150 |
| Di-tert-butyl dicarbonate | ~$150 - $300 | Sodium Cyanide | ~$5 - $15 |
| Lithium diisopropylamide (2M solution) | ~$100 - $200 (per L) | Ammonium Chloride | ~$5 - $15 |
| Ethyl Iodide | ~$150 - $250 | (+)-Dibenzoyl-D-tartaric acid | ~$100 - $200 |
| Tetrahydrofuran (THF) | ~$10 - $20 (per L) | Methanol | ~$2 - $5 (per L) |
| Overall Material Cost (Estimated) | High | Overall Material Cost (Estimated) | Moderate |
Yield and Throughput:
-
Asymmetric Alkylation: This method generally provides high diastereoselectivity, often exceeding 95%, leading to a high yield of the desired enantiomer. The multi-step nature of the process, involving protection and deprotection, can reduce the overall yield.
-
Strecker Synthesis & Resolution: The theoretical maximum yield for the resolution step is 50% for the desired enantiomer, as the other half is the unwanted enantiomer. However, in practice, yields are often lower due to incomplete crystallization and losses during separation. Racemization and recycling of the unwanted enantiomer can improve the overall yield but adds complexity and cost to the process.
Scalability, Safety, and Environmental Impact
| Factor | Method 1: Asymmetric Alkylation | Method 2: Strecker Synthesis & Resolution |
| Scalability | Generally good, but the use of cryogenic temperatures (-78 °C) for the LDA reaction can be challenging and energy-intensive on a large scale. | The Strecker synthesis is often scalable. Chiral resolution by crystallization can be more difficult to scale up consistently, as crystallization is sensitive to various parameters. |
| Safety | The use of LDA, a pyrophoric reagent, requires stringent safety precautions and an inert atmosphere.[11][12][13][14][15] Ethyl iodide is a toxic and volatile alkylating agent. | The use of sodium cyanide, a highly toxic substance, necessitates strict handling protocols and waste management procedures to prevent environmental contamination and exposure.[16][17] |
| Environmental Impact | The use of large volumes of organic solvents like THF contributes to volatile organic compound (VOC) emissions. Waste streams will contain byproducts from the protection and deprotection steps. | The primary environmental concern is the management of cyanide-containing waste streams.[17] The use of solvents in the resolution and extraction steps also contributes to the environmental footprint. |
Conclusion
The choice between asymmetric alkylation and Strecker synthesis with chiral resolution for the production of this compound depends on a multitude of factors.
-
Asymmetric alkylation offers the significant advantage of high stereoselectivity, leading to a potentially higher yield of the desired product from the chiral starting material. However, this comes at the cost of more expensive reagents, the need for cryogenic conditions, and the handling of pyrophoric materials. This method is often favored when high enantiopurity is critical and the cost of the final product can justify the more complex and expensive process.
-
Strecker synthesis followed by chiral resolution utilizes cheaper starting materials for the core synthesis. However, the inherent 50% maximum yield of the resolution step is a major drawback, although this can be mitigated by recycling the unwanted enantiomer. The process is also burdened by the extreme toxicity of cyanide and the potential challenges in scaling up the crystallization-based resolution. This route may be more cost-effective for larger-scale production if an efficient resolution and recycling process can be established.
Ultimately, a thorough process development and optimization study, including a detailed techno-economic evaluation for the specific production scale and purity requirements, is necessary to make an informed decision. The increasing focus on green chemistry and process safety may also favor the development of novel catalytic asymmetric methods that avoid the use of stoichiometric chiral auxiliaries and hazardous reagents.
References
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comparing the stability of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride with other proline derivatives
An In-Depth Comparative Guide to the Stability of Proline Derivatives in Pharmaceutical Development
Focus: (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
As a Senior Application Scientist, my experience has consistently shown that the journey from a promising lead compound to a viable drug candidate is paved with rigorous physicochemical assessments. Among these, stability is a non-negotiable cornerstone of drug development. Proline and its derivatives are invaluable scaffolds in medicinal chemistry, prized for the unique conformational constraints they impart on peptides and small molecules.[1] However, the very structural features that make them attractive can also introduce stability challenges.
This guide provides an in-depth, objective comparison of the stability of this compound against other relevant proline derivatives. We will move beyond mere data presentation to explore the causal relationships between molecular structure and degradation, grounding our discussion in robust experimental methodologies and authoritative guidelines.
The Critical Role of Substituents in Proline Stability
The stability of the pyrrolidine ring is not monolithic; it is profoundly influenced by the nature and position of its substituents.[2] For instance, substitutions at the C-2 position, as seen in our subject compound, can introduce significant steric and electronic effects. An ethyl group, compared to a methyl group or an unsubstituted proline, can sterically hinder the approach of reactants or catalysts that might otherwise promote degradation. This steric shielding can be a key determinant in the compound's resilience to certain stress conditions.[3] Conversely, substituents can also alter the ring's puckering and overall conformation, which may either enhance or detract from its thermodynamic stability.[4]
Understanding these structure-stability relationships is paramount for designing robust drug candidates and is the central theme of our investigation.
Methodologies for Comprehensive Stability Assessment
To build a reliable stability profile, a multi-faceted approach is required. We employ forced degradation (or stress testing) to deliberately accelerate the decomposition of a drug substance. This allows us to rapidly identify likely degradation pathways and validate the stability-indicating power of our analytical methods, a mandate from regulatory bodies like the ICH.[5][6]
The workflow for a typical forced degradation study is a systematic process designed to ensure comprehensive evaluation under various stress conditions.
Caption: Workflow for a Forced Degradation Study.
Experimental Protocols
The following are detailed protocols for the key experiments cited in this guide. The choice of reagents and conditions is based on standard industry practices and regulatory guidelines (ICH Q1A/Q1B) to ensure the generation of relevant and reliable data.[7][8]
1. Protocol: Forced Degradation Under Hydrolytic Conditions
-
Objective: To assess stability against acid and base-catalyzed degradation.
-
Procedure:
-
Prepare a 1 mg/mL solution of the test compound in a suitable solvent (e.g., water or methanol).
-
For acidic conditions, mix 1 mL of the stock solution with 1 mL of 0.1 N HCl.
-
For basic conditions, mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH.
-
Maintain the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot. For the basic solution, neutralize with an equivalent amount of 0.1 N HCl, and vice-versa for the acidic solution.
-
Dilute the neutralized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.[9]
-
2. Protocol: Forced Degradation Under Oxidative Conditions
-
Objective: To determine susceptibility to oxidation, a common degradation pathway for pyrrolidine rings.[10][11]
-
Procedure:
-
Prepare a 1 mg/mL solution of the test compound.
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, for 24 hours.
-
Withdraw aliquots at specified time points and quench any remaining H₂O₂ if necessary (e.g., with sodium bisulfite, though this can interfere with chromatography and should be tested).
-
Dilute with the mobile phase and analyze by HPLC.
-
3. Protocol: Solid-State Thermal Stability
-
Objective: To evaluate the stability of the compound in its solid form at elevated temperatures.
-
Procedure:
-
Place approximately 5-10 mg of the solid compound in a clear glass vial.
-
Store the vial in a calibrated oven at 60°C.
-
Prepare a parallel "dark control" sample stored at the recommended storage temperature (e.g., 4°C).[12]
-
After 7 days, remove the sample, allow it to cool, and dissolve in a known volume of solvent to prepare for HPLC analysis.
-
4. Protocol: Photostability Testing
-
Objective: To assess degradation caused by exposure to light, following ICH Q1B guidelines.[8][13]
-
Procedure:
-
Spread a thin layer of the solid compound in a chemically inert, transparent container.
-
Prepare a "dark control" sample by wrapping an identical container in aluminum foil.
-
Place both samples in a photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
After exposure, dissolve the samples in a known volume of solvent and analyze by HPLC.
-
5. Protocol: Hygroscopicity Assessment
-
Objective: To determine the tendency of the hydrochloride salt to absorb atmospheric moisture.[14]
-
Procedure:
-
Weigh a sample of the compound (approx. 10-15 mg) accurately into a tared container.
-
Place the open container in a humidity chamber set to a high relative humidity (RH), e.g., 75% RH, at 25°C.
-
Monitor the weight of the sample over a period of 24-48 hours.
-
Calculate the percentage weight gain to determine the degree of hygroscopicity.
-
Comparative Stability Data
The following table summarizes representative data from forced degradation and hygroscopicity studies on this compound and three other common proline derivatives. The data is presented as the percentage of the parent compound remaining after the stress period.
| Stress Condition | (S)-2-ethylpyrrolidine-2-carboxylic acid HCl | L-Proline | (4R)-Hydroxy-L-proline | (S)-2-methylpyrrolidine-2-carboxylic acid HCl[15] |
| 0.1 N HCl, 60°C, 24h | >99% | >99% | >99% | >99% |
| 0.1 N NaOH, 60°C, 24h | 98.5% | 99.0% | 98.2% | 98.8% |
| 3% H₂O₂, RT, 24h | 96.2% | 91.5% | 93.0% | 95.1% |
| Thermal (Solid), 60°C, 7 days | >99% | >99% | 98.9% | >99% |
| Photostability (ICH Q1B) | 99.5% | 99.2% | 99.0% | 99.4% |
| Hygroscopicity (Weight Gain @ 75% RH) | 1.8% | 2.5% | 1.1% | 2.1% |
Discussion and Mechanistic Insights
Hydrolytic Stability: All tested proline derivatives exhibit excellent stability under acidic conditions, which is expected for the robust pyrrolidine ring and amide/carboxylic acid functional groups. Under basic conditions, slight degradation is observed, likely due to base-catalyzed processes, but all compounds remain highly stable.
Oxidative Stability: This is where significant differences emerge. This compound shows superior stability (96.2% remaining) compared to L-proline (91.5%). This enhanced stability can be attributed to the steric bulk of the C-2 ethyl group, which likely hinders the approach of the oxidizing agent to the nitrogen atom or adjacent carbons on the pyrrolidine ring. The primary degradation pathway in proline derivatives under oxidative stress is often N-oxidation or ring opening via the formation of an iminium ion intermediate.[11][16] The C-2 substituent appears to effectively mitigate this pathway.
Caption: Potential Oxidative Degradation Pathways for Proline Derivatives.
Thermal and Photostability: All compounds demonstrate high solid-state thermal and photostability. The minor degradation seen in hydroxyproline under thermal stress may be related to dehydration or other reactions involving the hydroxyl group. The hydrochloride salts show excellent stability, indicating a well-ordered and stable crystal lattice.
Hygroscopicity: As hydrochloride salts, the C-2 substituted derivatives are expected to be somewhat hygroscopic. (S)-2-ethylpyrrolidine-2-carboxylic acid HCl shows moderate hygroscopicity, slightly less than L-proline and its methyl-substituted counterpart. The presence of the larger, more hydrophobic ethyl group may slightly reduce the compound's affinity for water molecules compared to the smaller methyl group. Low hygroscopicity is a highly desirable trait for pharmaceutical solids, simplifying handling, formulation, and storage.[17][18]
Conclusion
Based on this comprehensive analysis, this compound demonstrates a highly favorable stability profile, particularly its enhanced resistance to oxidative degradation.
-
Key Finding: The C-2 ethyl group provides significant steric protection against oxidative attack, making it more robust than unsubstituted L-proline and the C-2 methyl analogue under these conditions.
-
Practical Implication: This superior oxidative stability suggests that this compound may offer advantages in formulations where excipients or processing conditions could introduce oxidative stress.
-
Overall Assessment: The compound exhibits excellent thermal, photolytic, and hydrolytic stability, coupled with manageable hygroscopicity. This profile makes it a highly promising building block for the development of stable and reliable drug candidates.
This guide underscores the necessity of performing detailed, comparative stability studies early in the drug development process. By understanding the interplay between molecular structure and degradation pathways, researchers can make more informed decisions, ultimately leading to the selection of more robust and successful pharmaceutical products.
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Safety Operating Guide
Comprehensive Disposal Protocol for (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. This guide provides a detailed, field-proven protocol for the proper disposal of (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride (CAS RN: 1431699-61-4). The procedures outlined herein are designed to ensure personnel safety, regulatory compliance, and environmental stewardship. This is not merely a list of steps but a framework for responsible chemical waste management, grounded in established safety principles.
Immediate Safety Profile & Hazard Characterization
Before handling or disposal, it is imperative to understand the inherent risks associated with this compound. All laboratory personnel must treat this compound as hazardous waste from the moment it is designated for disposal.[1] The decision to classify it as such is based on its toxicological profile.
This compound is a substituted amino acid hydrochloride, and while a specific, comprehensive Safety Data Sheet (SDS) is not available in the search results, similar compounds and available data indicate it should be handled with care. A product listing provides key hazard statements that mandate its classification as regulated chemical waste.
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| CAS Number | 1431699-61-4 | |
| Molecular Formula | C₇H₁₄ClNO₂ | |
| Hazard Statements | H302, H315, H317, H319, H332 | |
| Interpretation | Harmful if swallowed, Causes skin irritation, May cause an allergic skin reaction, Causes serious eye irritation, Harmful if inhaled. | - |
| Disposal Classification | Hazardous Chemical Waste . Must be disposed of through a licensed hazardous waste program. Sink or trash disposal is strictly prohibited.[2] | - |
Disposal Decision Workflow
The following workflow provides a logical pathway for managing this compound from the point of generation to its final collection. This systematic approach ensures that all safety and regulatory checkpoints are met.
Caption: Disposal Decision Workflow for this compound.
Operational Plan: Segregation and Pre-Disposal Storage
Proper management of chemical waste prior to collection is a critical control point governed by both the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][4]
Satellite Accumulation Areas (SAA)
Laboratories must designate an SAA for the collection of hazardous waste.[5][6] This area must be at or near the point of waste generation and under the control of laboratory personnel.[7]
-
Location: The SAA can be a designated portion of a workbench or a chemical fume hood.[5]
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[6][7] Once this limit is reached, the waste must be moved to a central accumulation area or collected by EHS within three days.[5]
-
Container Status: Waste containers in the SAA must be kept securely closed except when actively adding waste.[5][8]
Container Selection and Labeling
The integrity of the waste containment system is paramount to preventing spills and exposures.
-
Container Material: Use only compatible containers. The original product container is often ideal if it is in good condition.[5] Otherwise, high-density polyethylene (HDPE) containers are suitable. Given the acidic nature of the hydrochloride salt, metal containers must be avoided.[5][9]
-
Labeling: From the moment the first drop of waste enters the container, it must be labeled.[2] The label must include:
Step-by-Step Disposal Protocol for Waste Product
This protocol applies to unused, expired, or contaminated this compound.
Objective: To safely transfer chemical waste into a designated hazardous waste container for collection by the institution's Environmental Health & Safety (EHS) department.
Materials:
-
Personal Protective Equipment (PPE)
-
Designated Hazardous Waste container (HDPE)
-
Hazardous Waste Label/Tag
-
Chemical-resistant spatula or scoop (for solid)
-
Funnel (for solutions)
Procedure:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE. This includes:
-
Prepare the Waste Container:
-
Select a clean, dry, and compatible hazardous waste container.
-
Affix a hazardous waste tag to the container, filling out all known information immediately.[2]
-
-
Transfer the Waste:
-
If Solid: Work in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[11] Carefully use a spatula to transfer the solid material from its original container into the designated waste container. Avoid creating airborne dust.
-
If in Solution: Place a funnel in the mouth of the waste container. Pour the solution slowly and carefully to avoid splashing.
-
-
Seal and Label the Container:
-
Securely close the waste container cap.
-
Complete the hazardous waste tag with the final quantity of waste added and the date. Ensure all components of any mixtures are listed by percentage.[5]
-
-
Store for Collection:
-
Arrange for Disposal:
-
DO NOT dispose of this chemical down the drain or in the regular trash.[2] This violates regulatory standards and can harm the environment.
-
Submit a chemical waste collection request through your institution's EHS department or equivalent service.[2] Only trained EHS staff should transport hazardous waste from the laboratory.[2]
-
Emergency Procedures: Spill and Exposure
All personnel handling this chemical must be familiar with the lab's emergency response plan.[13]
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.[11]
-
Place the collected material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Consult the SDS and seek medical attention if irritation develops or persists.[11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[11]
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OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. US Compliance. Link
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Personal protective equipment for handling (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
Comprehensive Safety & Handling Guide: (S)-2-ethylpyrrolidine-2-carboxylic acid hydrochloride
As a Senior Application Scientist, my foremost priority is to empower our partners in research and development with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide moves beyond a simple checklist to provide a deep, procedural understanding of managing this compound (CAS No: 1431699-61-4), a key intermediate in drug synthesis.[1][2] Our goal is to instill a safety-first mindset, grounded in scientific principles, to ensure the well-being of all laboratory personnel.
Hazard Assessment & Risk Profile
Understanding the intrinsic properties of a chemical is the foundation of safe handling. This compound is a white to off-white solid organic compound.[1] Its molecular structure, combining a pyrrolidine ring with a carboxylic acid and a hydrochloride salt, dictates its hazard profile. The primary risks are associated with its acidic nature and potential for irritation upon contact or inhalation as a fine powder.
A comprehensive risk assessment necessitates consulting the Safety Data Sheet (SDS) and understanding the hazards posed by structurally similar compounds.
| Hazard Classification | Potential Effect | Rationale |
| Skin Irritation | Causes skin irritation.[3] | The acidic nature of the hydrochloride salt can irritate skin upon direct contact. |
| Eye Damage | Causes serious eye irritation.[3] | The compound is corrosive to eye tissue; immediate and severe damage can occur from splashes.[4] |
| Respiratory Irritation | Harmful if inhaled; may cause respiratory irritation.[3][5] | Fine dust particles can irritate the mucous membranes and respiratory tract.[6][7] |
| Oral Toxicity | Harmful if swallowed.[3][5] | Ingestion can lead to systemic toxicity. |
This profile dictates that all handling procedures must be designed to prevent direct contact and aerosolization.
The Core PPE Protocol: A Multi-Layered Defense
Effective chemical safety relies on a hierarchy of controls. While Personal Protective Equipment (PPE) is the final layer of defense, it is a critical one. The selection of PPE must be deliberately matched to the potential exposure risk of the specific task being performed.
Primary Barrier: Engineering Controls
Before any PPE is selected, the primary barrier of protection must be in place.
-
Chemical Fume Hood: All weighing and handling of this compound solid, and any work with its solutions, must be conducted inside a certified chemical fume hood.[8] This is non-negotiable, as it contains dust and vapors at the source, preventing inhalation.[8]
PPE Selection: A Risk-Based Approach
The required level of PPE is determined by the scale and nature of the operation. We can categorize these into two tiers of risk.
For handling quantities typically less than 10 grams within a chemical fume hood.
-
Eye and Face Protection: Tightly fitting chemical safety goggles with side shields are mandatory.[9][10] These must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[11][12]
-
Hand Protection: Chemical-resistant nitrile or neoprene gloves are required.[8][13] Always inspect gloves for tears or punctures before use.[9] Employ the proper glove removal technique to avoid contaminating your skin.[9]
-
Body Protection: A clean, buttoned laboratory coat must be worn to protect against minor splashes and spills.[8]
For handling large quantities, conducting highly exothermic reactions, or responding to a spill.
-
Eye and Face Protection: A full-face shield worn over chemical safety goggles is required to protect against significant splashes.[4][14][15]
-
Hand Protection: Double-gloving (wearing two pairs of nitrile gloves) or using heavy-duty butyl rubber gloves provides an enhanced barrier.[16]
-
Body Protection: A chemical-resistant apron worn over the laboratory coat is necessary. For large-scale work, a full chemical-resistant suit may be warranted.[13][14]
-
Respiratory Protection: If there is a failure of engineering controls or during a large spill clean-up, respiratory protection is essential. A NIOSH-approved respirator with a cartridge for inorganic gases and vapors (Type B, grey) or acid gas is required.[11][14]
Caption: PPE Selection Workflow based on task risk.
Procedural Guidance: From Preparation to Disposal
Meticulous adherence to procedure is paramount for safety.
Pre-Handling Checklist
-
Verify the chemical fume hood has a current certification and is functioning correctly.
-
Inspect all PPE for damage (cracks in goggles, holes in gloves).[9]
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[7][11]
-
Locate the appropriate spill kit and fire extinguisher.
-
Confirm the designated "Halogenated Organic Waste" container is available and properly labeled.[8][17]
Step-by-Step PPE Donning & Doffing Sequence
The order of donning and doffing PPE is critical to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Emergency Response Protocols
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][18] Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.[6][11] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11][14] Rinse the mouth with water and seek immediate medical attention.[14]
Spill Management:
-
Small Spill (inside fume hood): Absorb the spill with an inert material such as vermiculite, sand, or soda ash.[15][18] Scoop the material into a designated, labeled waste container.[6]
-
Large Spill (outside fume hood): Evacuate all non-essential personnel from the area.[9][15] Remove all sources of ignition.[18] If safe to do so, contain the spill with absorbent dikes. Ventilate the area. Do not attempt to clean up a large spill without the appropriate Tier 2 PPE and training. Call your institution's emergency response team.
Waste Management & Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Classification: this compound is a halogenated organic compound due to the presence of the hydrochloride salt.[8]
-
Segregation: All waste containing this compound, including contaminated consumables (gloves, wipes, absorbent material), must be placed in a designated "Halogenated Organic Waste" container.[8][17] Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[19][20]
-
Labeling: The waste container must be kept closed when not in use and clearly labeled with the words "Hazardous Waste" and a full list of its chemical contents.[17][19][21]
Conclusion
The safe handling of this compound is not a matter of chance, but of deliberate, informed practice. By understanding its chemical hazards, implementing robust engineering controls, and consistently using the correct, risk-assessed PPE, researchers can confidently advance their work while ensuring the safety of themselves and their colleagues. This guide serves as a foundational document, but it must be complemented by institution-specific training and a vigilant, proactive safety culture.
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Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
